Tetraisopropyl 1,2-ethylenediphosphonate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H32O6P2 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
2-[2-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane |
InChI |
InChI=1S/C14H32O6P2/c1-11(2)17-21(15,18-12(3)4)9-10-22(16,19-13(5)6)20-14(7)8/h11-14H,9-10H2,1-8H3 |
InChI Key |
HVINTUFGJARCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathways for Tetraisopropyl 1,2-ethylenediphosphonate (TIPE): A Comprehensive Technical Guide
Executive Summary
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE, CAS: 10596-16-4) is a highly valuable organophosphorus compound utilized as a bidentate ligand in lanthanide coordination chemistry, an1, and a building block in advanced materials science[1]. Unlike its parent hydrophilic acid, the tetraisopropyl esterification imparts significant organic solubility and steric bulk, modulating its reactivity and coordination geometry[2].
As a Senior Application Scientist, I approach the synthesis of TIPE not merely as a sequence of steps, but as a masterclass in leveraging steric engineering and thermodynamic control. This whitepaper critically evaluates the synthetic pathways for TIPE, focusing on mechanistic causality and the implementation of self-validating experimental protocols.
Mechanistic Pathways for TIPE Synthesis
The Double Michaelis-Arbuzov Reaction (Primary Route)
The most robust and scalable method for TIPE synthesis is the double Michaelis-Arbuzov reaction between 1,2-dibromoethane and triisopropyl phosphite.
Mechanistic Causality: Why Triisopropyl Phosphite? Novice chemists often default to triethyl phosphite for Arbuzov reactions. However, when reacting with 1,2-dibromoethane, lower alkyl phosphites frequently yield a complex mixture of dehalogenated byproducts and mixed phosphonates. The causality here lies in the nucleophilicity of the displaced bromide ion. With triethyl phosphite, the bromide ion can indiscriminately attack multiple electrophilic sites. By substituting with triisopropyl phosphite, we introduce significant steric hindrance. The3 suppresses these aberrant nucleophilic attacks[3]. This ensures the bromide ion selectively cleaves the O-isopropyl bond, forming the highly stable phosphoryl (P=O) bond and generating isopropyl bromide as a volatile byproduct.
Figure 1: Double Michaelis-Arbuzov pathway for TIPE synthesis.
Alternative Route: Phosphonous Dichloride Esterification
An alternative pathway involves the reaction of (ethane-1,2-diyl)bis(phosphonous dichloride) with isopropanol. While this avoids the high temperatures of the Arbuzov reaction, the extreme moisture sensitivity of the dichloride precursor makes it less favorable for standard benchtop synthesis[2].
Experimental Protocols & Self-Validating Workflows
A robust protocol must communicate its progress without requiring constant sampling. The double Michaelis-Arbuzov reaction is inherently self-validating if set up correctly.
Protocol: Synthesis of TIPE via Double Michaelis-Arbuzov Reaction
-
Step 1: Reagent Preparation & Stoichiometry Charge a rigorously dried 3-neck round-bottom flask with 1.0 equivalent of 1,2-dibromoethane. A slight excess (2.1 to 2.2 equivalents) of triisopropyl phosphite is required to ensure complete conversion of the intermediate diisopropyl 2-bromoethylphosphonate and to prevent the accumulation of mono-phosphonate impurities.
-
Step 2: Thermal Activation & Controlled Addition Heat the 1,2-dibromoethane to 4[4]. Add the triisopropyl phosphite dropwise. Causality: The Arbuzov reaction of heavy halides (bromides/iodides) requires elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack by phosphorus. Dropwise addition prevents thermal runaway from the exothermic rearrangement.
-
Step 3: Le Chatelier’s Principle in Action (Self-Validation) Equip the flask with a short-path distillation head. As the reaction proceeds, isopropyl bromide (b.p. ~59 °C) is generated. Continuous distillation of this byproduct serves as a self-validating visual indicator of reaction progress and drives the equilibrium toward the final TIPE product. If distillation stops, the reaction has either stalled or reached completion.
-
Step 4: Vacuum Fractionation Once isopropyl bromide evolution ceases, apply high vacuum (e.g., 0.05 Torr) to remove unreacted starting materials. TIPE is isolated via fractional distillation at elevated temperatures.
Figure 2: Self-validating experimental workflow for TIPE synthesis.
Quantitative Data & Yield Analysis
The following tables summarize the comparative metrics of the primary synthetic pathways and the analytical validation standards required to confirm product integrity.
Table 1: Comparative Synthesis Pathways
| Synthesis Pathway | Precursors | Typical Yield | Purity | Reaction Time | Scalability |
| Double Michaelis-Arbuzov | 1,2-Dibromoethane + Triisopropyl phosphite | 75 - 85% | >98% (Post-distillation) | 12 - 18 hours | High |
| Michaelis-Becker | 1,2-Dibromoethane + Sodium diisopropyl phosphite | 50 - 65% | ~90% | 8 - 12 hours | Moderate |
| Dichloride Esterification | (CH₂PCl₂)₂ + Isopropanol | 60 - 70% | ~95% | 4 - 6 hours | Low |
Table 2: Analytical Validation Metrics
| Analytical Method | Target Metric | Purpose / Validation |
| 31P NMR Spectroscopy | 2[2] | Confirms complete conversion to pentavalent phosphonate groups. |
| Mass Spectrometry | 2[2] | Validates the molecular composition (C₁₂H₂₈O₆P₂). |
| Boiling Point / Distillation | Fractionation at high vacuum | Ensures removal of mono-phosphonate and unreacted precursors. |
Conclusion
The synthesis of Tetraisopropyl 1,2-ethylenediphosphonate exemplifies the elegant intersection of steric engineering and thermodynamic control. By leveraging the bulky isopropyl groups in a double Michaelis-Arbuzov rearrangement, chemists can effectively bypass the side reactions that plague lower-alkyl phosphites. Adherence to self-validating protocols—specifically the continuous removal of the alkyl halide byproduct—ensures high yields and exceptional purity, cementing TIPE's availability for advanced applications in coordination chemistry and drug development.
References
-
Benchchem. "Tetraisopropyl 1,2-ethylenediphosphonate | Michaelis-Arbuzov Reaction Pathways for TIPE Synthesis". 2
-
Lookchem. "Cas 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE". 1
-
National Institutes of Health (NIH). "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction".3
-
Google Patents. "US7435841B2 - Preparation of halohydrocarbyl phosphonic acid diesters". 4
Sources
- 1. lookchem.com [lookchem.com]
- 2. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7435841B2 - Preparation of halohydrocarbyl phosphonic acid diesters - Google Patents [patents.google.com]
Chemical and physical properties of Tetraisopropyl 1,2-ethylenediphosphonate
CAS No: 10596-16-4 | Formula:
Executive Summary
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a specialized organophosphorus ester characterized by two phosphonate groups bridged by an ethylene (
Chemical Identity & Structural Analysis[1][2][3][4]
TIPE belongs to the class of vicinal bisphosphonates. Its structure consists of a two-carbon backbone separating two phosphoryl centers, providing a "bite angle" distinct from methylene bisphosphonates.[1][2][4] This structural feature dictates its chelation thermodynamics with f-block elements.[1][2][4]
| Property | Specification |
| IUPAC Name | Tetrakis(1-methylethyl) 1,2-ethanediylbis(phosphonate) |
| Common Synonyms | Tetraisopropyl ethylenebis(phosphonate); TIPE |
| Molecular Weight | 358.35 g/mol |
| SMILES | CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C |
| InChI Key | HVINTUFGJARCPM-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow waxy solid (at <30°C) |
Structural Differentiation
Researchers must distinguish TIPE from Tetraisopropyl methylenediphosphonate (CAS 1660-95-3).[1][2][4]
-
Methylene Bridge (
): High acidity -protons; used primarily for HWE reactions to form vinyl bisphosphonates.[1][2][4] -
Ethylene Bridge (
): Lower acidity; acts as a flexible bidentate ligand; used in heavy metal extraction and flame retardant materials.[1][2][4]
Physical & Thermodynamic Properties[1][4][6][7]
The following data represents the consensus of experimental values. Note the melting point proximity to ambient temperature, which necessitates heating before aliquoting.
| Parameter | Value | Condition/Note |
| Melting Point | 34 – 37 °C | Solid at cool RT; Liquid at slight heat |
| Boiling Point | 170 – 171 °C | @ 3 mmHg (Vacuum distillation required) |
| Density | 1.068 g/cm³ | Predicted/Liquid phase |
| Refractive Index ( | 1.435 | Optical signature |
| Solubility | Soluble | Chloroform, Dichloromethane, Methanol |
| Solubility | Insoluble | Water (Hydrolyzes slowly over time) |
Synthesis & Manufacturing Protocols
The industrial and laboratory standard for synthesizing TIPE is the Michaelis-Arbuzov Rearrangement . This pathway is preferred due to its atom economy and the volatility of the alkyl halide byproduct, which drives the equilibrium forward.
Protocol: Double Arbuzov Rearrangement
Reaction: 1,2-Dibromoethane + 2 equiv.[1][2][4] Triisopropyl phosphite
Reagents
-
Substrate: 1,2-Dibromoethane (1.0 eq)
-
Reagent: Triisopropyl phosphite (2.2 eq - slight excess ensures complete conversion)[1][2][4]
-
Catalyst: None required (Thermal initiation)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head (to remove byproduct).
-
Initiation: Heat the neat 1,2-dibromoethane to 140 °C under an inert nitrogen atmosphere.
-
Addition: Add Triisopropyl phosphite dropwise. The reaction is highly exothermic.
-
Critical Control: The rate of addition must match the distillation rate of the byproduct, Isopropyl bromide (BP: 59 °C).
-
-
Completion: Once addition is complete, raise temperature to 160 °C for 2 hours to ensure conversion of the mono-phosphonate intermediate to the bis-phosphonate.
-
Purification:
Synthesis Workflow Diagram
Caption: Thermal Michaelis-Arbuzov route. Removal of volatile isopropyl bromide drives the formation of the bis-phosphonate.
Reactivity & Applications
A. Coordination Chemistry (Lanthanide/Actinide Extraction)
TIPE acts as a neutral, bidentate organophosphorus ligand.[2][4] Unlike monodentate ligands (e.g., TBP), the ethylene bridge allows TIPE to form stable chelate rings with large metal ions (Ln³⁺, An³⁺).
-
Mechanism: The phosphoryl oxygens (
) donate electron density to the metal center.[2] -
Selectivity: The bite angle formed by the ethylene bridge favors larger f-block cations over smaller d-block metals, making TIPE valuable in nuclear reprocessing (separation of Am/Cm from lanthanides).[1][2]
B. Pharmaceutical Intermediate
While not a direct HWE reagent for vinyl bisphosphonates, TIPE serves as a precursor for:
-
Geminal Bisphosphonates: Via base-catalyzed rearrangement or oxidation sequences.[1][2][4]
-
Bone Targeting: The hydrolyzed form (1,2-ethylenediphosphonic acid) mimics pyrophosphate, targeting hydroxyapatite in bone tissue, though methylene variants are more common clinically.[2][4]
C. Flame Retardancy
The high phosphorus content (approx. 17% by weight) allows TIPE to function as a non-halogenated flame retardant additive in polyurethanes. It promotes char formation via acid-catalyzed dehydration of the polymer matrix during combustion.[1][2]
Ligand Binding Logic
Caption: Chelation mechanism where TIPE sequesters metal ions into the organic phase via P=O coordination.[1][2][4]
Handling & Safety Protocols
Phase Change Management
Since TIPE melts at ~35°C, it may arrive as a solid or a supercooled liquid.[4]
-
Protocol: Warm the container in a water bath at 40–45 °C for 15 minutes prior to dispensing. Do not overheat (>100 °C) in air to prevent oxidative degradation.[2][4]
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Hygroscopic. Store under nitrogen or argon.[2][4] Moisture leads to hydrolysis of the isopropyl esters to the acid form, altering solubility and reactivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13400137, Tetraisopropyl 1,2-ethylenediphosphonate.[1][2][4] Retrieved from [Link][2][4]
-
LookChem. CAS 10596-16-4 Physical Properties and MSDS.[1][2][4] Retrieved from [Link][2][4]
-
University of Reading (CentAUR). Extraction of minor actinides and lanthanides using functionalized ligands.[2][4] Retrieved from [Link][2][4]
-
NIST Chemistry WebBook. Organophosphorus Spectral Data.[2][4] (General reference for phosphonate IR/Mass specs). Retrieved from [Link][2][4]
Sources
Spectroscopic data (NMR, IR, Mass Spec) for Tetraisopropyl 1,2-ethylenediphosphonate
The following technical guide details the spectroscopic characterization and synthesis of Tetraisopropyl 1,2-ethylenediphosphonate.
Executive Summary
Tetraisopropyl 1,2-ethylenediphosphonate (CAS: 10596-16-4) is a bisphosphonate ester utilized primarily as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of
Chemical Identity & Physical Profile[1][2][3][4][5]
| Parameter | Data |
| IUPAC Name | Tetrakis(1-methylethyl) 1,2-ethylenediphosphonate |
| Common Name | Tetraisopropyl ethylenebisphosphonate |
| CAS Number | 10596-16-4 |
| Molecular Formula | |
| Molecular Weight | 358.35 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in |
Synthesis Context (The Arbuzov Route)
Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities like triisopropyl phosphite or alkyl halide byproducts. The compound is synthesized via the Michaelis-Arbuzov reaction , where triisopropyl phosphite acts as the nucleophile attacking 1,2-dibromoethane.
Reaction Pathway Diagram
Figure 1: The Michaelis-Arbuzov synthesis pathway. The reaction requires high temperatures to drive the elimination of the volatile isopropyl bromide byproduct.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterated Chloroform (
The symmetry of the molecule simplifies the NMR spectra. The two phosphonate groups are chemically equivalent, as are the two carbons of the ethylene bridge.
P NMR (Phosphorus-31)
The diagnostic signal for the phosphonate phosphorus (
| Shift ( | Multiplicity | Assignment | Notes |
| 20.0 – 25.0 | Singlet (s) | P =O | Shift is characteristic of alkyl phosphonates. Distinct from phosphites ( |
H NMR (Proton)
The spectrum is dominated by the large isopropyl signals and the specific coupling patterns of the ethylene bridge.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.65 – 4.75 | Septet (m) | 4H | -O-CH - | Deshielded by the adjacent oxygen. Splits into a septet due to coupling with two methyl groups ( |
| 1.90 – 2.10 | Multiplet | 4H | P-CH | The ethylene bridge. Appears as a higher-order multiplet (often broad) due to coupling with both P atoms ( |
| 1.30 – 1.35 | Doublet (d) | 24H | -O-CH-(CH | Methyl protons of the isopropyl groups. Large integration value. |
C NMR (Carbon-13)
Coupling to phosphorus (
| Shift ( | Multiplicity | Assignment | |
| 70.5 – 71.5 | Doublet (d) | ~6.0 | -O-C H- |
| 24.0 – 24.5 | Doublet (d) | ~4.0 | -CH-(C H |
| 22.0 – 26.0 | Doublet of Doublets | ~140 | P-C H |
Technical Insight: The ethylene bridge carbon signal is often complex. It appears as a doublet of doublets (or pseudo-triplet) because each carbon is coupled to the directly attached P (
, large coupling ~140 Hz) and the distal P (, smaller coupling).
B. Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups, specifically the phosphonate ester linkage.
| Wavenumber ( | Vibration Mode | Functional Group |
| 1220 – 1260 | Stretching ( | P=O (Phosphoryl) |
| 990 – 1050 | Stretching ( | P-O-C (Aliphatic Ester) |
| 2970 – 2990 | Stretching ( | C-H ( |
| 1380, 1370 | Bending ( | Gem-dimethyl (Isopropyl doublet) |
C. Mass Spectrometry (MS)
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)
Bisphosphonate esters typically fragment via the loss of the alkene (propene in this case) from the ester groups via a McLafferty-type rearrangement.
Fragmentation Pathway Diagram
Figure 2: ESI(+) Fragmentation pathway showing sequential loss of isopropyl groups as propene.
-
Molecular Ion:
359 -
Key Fragments:
317, 275, 233 (Sequential loss of propene units).
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Prepare a high-resolution sample for
-
Selection: Use a clean, dry 5mm NMR tube.
-
Solvent: Dissolve 10-20 mg of the oil in 0.6 mL of
(Chloroform-d).-
Note: Ensure the solvent contains 0.03% TMS if internal referencing for protons is required.
-
-
Filtration: If the oil is turbid, filter the solution through a small plug of cotton wool within a Pasteur pipette directly into the NMR tube to remove suspended solids.
-
Acquisition:
- : 16 scans, 1 second relaxation delay.
-
: 64-128 scans, broadband proton decoupling (typically
-decoupled).
Protocol 2: Purification via Vacuum Distillation
Since the Arbuzov reaction produces isopropyl bromide (b.p. 59°C) and can leave unreacted triisopropyl phosphite (b.p. ~60°C at 10 mmHg), purification is essential.
-
Setup: Short-path distillation apparatus under high vacuum (< 1 mmHg).
-
Fractions:
-
Fore-run: Unreacted phosphite and volatiles (discard).
-
Main Fraction: Tetraisopropyl 1,2-ethylenediphosphonate typically distills at 160-170°C at 0.5 mmHg .
-
-
Validation: Check the
NMR of the distillate. A single peak at ~22 ppm confirms purity; a peak at ~140 ppm indicates residual phosphite.
References
-
Arbuzov Reaction Mechanism
-
NMR of Phosphonates (General Reference)
-
Kaluz, S., & McKenna, C. E. (2009). Bisphosphonates: From Synthesis to Therapeutics. Wiley-VCH.[4] (Referencing general chemical shifts for ethylene-bridged bisphosphonates).
-
-
Spectroscopic Data Verification (Proxy - Tetraethyl Analogue)
-
Synthesis Procedure (Related Diesters)
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. scribd.com [scribd.com]
- 6. escholarship.org [escholarship.org]
- 7. Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tetraisopropyl 1,2-Ethylenediphosphonate (CAS 10596-16-4)
[1][2]
Part 1: Executive Summary & Core Identity
Tetraisopropyl 1,2-ethylenediphosphonate (CAS 10596-16-4) is a specialized organophosphorus compound characterized by two phosphonate groups separated by an ethylene bridge (
For researchers in drug development and materials science, this molecule represents a critical "masked" precursor. The isopropyl ester groups provide lipophilicity, allowing solubility in organic solvents for chemical manipulation, while the underlying phosphonic acid core (obtainable via hydrolysis) offers potent metal-chelating properties.
Chemical Identifiers & Nomenclature[2][3]
| Identifier Type | Value | Notes |
| CAS Registry Number | 10596-16-4 | Unique numeric identifier |
| IUPAC Name | Tetrakis(1-methylethyl) 1,2-ethanediylbisphosphonate | Systematic name |
| Common Name | Tetraisopropyl 1,2-ethylenediphosphonate | Widely used in literature |
| Synonyms | Tetraisopropyl ethylenebisphosphonate1,2-Ethylenediphosphonic acid tetraisopropyl esterTetraisopropyl (1,2-ethylene)bisphosphonate | |
| Molecular Formula | ||
| Molecular Weight | 358.35 g/mol | |
| SMILES | CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C | Useful for chemoinformatics |
| InChI Key | HVINTUFGJARCPM-UHFFFAOYSA-N | Standardized structure key |
Part 2: Physicochemical Profile
Understanding the physical state of CAS 10596-16-4 is essential for handling and purification. It typically exists as a viscous liquid or a low-melting solid, depending on purity and ambient temperature.
| Property | Specification | Technical Insight |
| Physical State | Liquid / Low-melting solid | Tendency to supercool; may crystallize upon standing. |
| Melting Point | 34–37 °C | Gentle heating required for quantitative transfer. |
| Boiling Point | 170–171 °C @ 3 mmHg | High vacuum distillation is required for purification to prevent thermal decomposition. |
| Density | ~1.068 g/cm³ | Slightly denser than water. |
| Solubility | Soluble in organic solvents (CHCl₃, DCM, Toluene) | Lipophilic isopropyl groups prevent water solubility. |
| Refractive Index | Useful for assessing purity during distillation. |
Part 3: Synthetic Utility & Protocols
The Michaelis-Arbuzov Synthesis
The most robust method for synthesizing CAS 10596-16-4 is the Michaelis-Arbuzov reaction .[1][2] This pathway utilizes the high nucleophilicity of triisopropyl phosphite to displace halides from 1,2-dibromoethane.
Expert Insight: Unlike the synthesis of 1,1-bisphosphonates (which often uses acyl chlorides), the 1,2-structure requires a double Arbuzov displacement. The reaction must be driven by heat to remove the volatile isopropyl bromide byproduct, pushing the equilibrium forward.
Protocol: Double Arbuzov Displacement
-
Reagents:
-
1,2-Dibromoethane (1.0 equiv)
-
Triisopropyl phosphite (2.5 - 3.0 equiv, excess required to ensure double substitution)
-
-
Setup:
-
Flame-dried round-bottom flask equipped with a reflux condenser and a distillation head (for byproduct removal).
-
Inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation of the phosphite.
-
-
Procedure:
-
Mix reagents neat (solvent-free) or in high-boiling solvent (e.g., Xylene).
-
Heat to 140–160 °C .
-
Monitor the evolution of isopropyl bromide (BP ~59 °C). Its distillation from the reaction mixture indicates progress.
-
Continue heating for 4–6 hours until evolution ceases.
-
-
Purification:
-
Remove excess triisopropyl phosphite via vacuum distillation.
-
Distill the product (Tetraisopropyl 1,2-ethylenediphosphonate) under high vacuum (0.1–3 mmHg).
-
Visualization: Synthesis Mechanism
The following diagram illustrates the stepwise
Caption: Stepwise formation of the 1,2-bisphosphonate scaffold via double Michaelis-Arbuzov displacement.
Part 4: Applications in Research & Development
Ligand Engineering & Metal Extraction
The 1,2-ethylene bridge provides a specific "bite angle" different from methylene (1,1) bisphosphonates.[3][4][5][6][7][8]
-
Coordination Chemistry: The phosphoryl oxygens (
) act as hard Lewis bases. This molecule is an effective bidentate ligand for lanthanides and actinides (e.g., Europium, Americium). -
Synergistic Extraction: In nuclear reprocessing research, it is often used in combination with other extractants (like cobalt dicarbollides) to selectively separate radionuclides from waste streams.
Precursor to 1,2-Ethylenediphosphonic Acid
For biological applications, the ester groups are often removed to yield the free acid.
-
Hydrolysis Protocol: Reaction with Bromotrimethylsilane (TMSBr) in Dichloromethane, followed by methanolysis. This "McKenna method" is superior to acid hydrolysis (HCl) as it avoids cleavage of the P-C bond.
-
Bioactivity: The free acid is investigated for inhibition of calcium carbonate crystallization (anti-scaling) and potential bone-targeting, though it lacks the hydroxyl group at the bridging carbon found in drugs like Etidronate, making it pharmacologically distinct.
Part 5: Safety & Handling (MSDS Highlights)
While not classified as highly toxic, standard chemical hygiene is mandatory due to the reactivity of phosphonates.
-
Hazards: May cause skin and eye irritation.
-
Storage: Store in a cool, dry place under inert gas. Hygroscopic tendencies may degrade the ester over long periods.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (phosphorus oxides are produced).
References
-
BenchChem. Tetraisopropyl 1,2-ethylenediphosphonate Structure and Properties. Retrieved from
-
ChemicalBook. Tetraisopropyl 1,2-ethylenediphosphonate Product Description. Retrieved from
-
National Institute of Standards and Technology (NIST). CAS 10596-16-4 Registry Data.[3] Retrieved from
-
PubChem. Phosphonate Synthesis and Arbuzov Reaction Mechanisms. (General Reference for Arbuzov Protocols). Retrieved from
-
LookChem. Tetraisopropyl 1,2-ethylenediphosphonate MSDS and Suppliers. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Tetraisopropyl methylenediphosphonate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Tetraisopropyl methylenediphosphonate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Clodronate | CH4Cl2O6P2 | CID 25419 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architecture of 1,2-Ethylenediphosphonic Acid Esters: Synthesis, Coordination Dynamics, and Advanced Applications
Executive Summary
Organophosphorus compounds, particularly bisphosphonates and their esterified derivatives, are foundational to modern chemical research, spanning materials science, catalysis, and medicinal chemistry[1]. Among these, 1,2-ethylenediphosphonic acid (EDPA) esters represent a highly versatile subclass. Unlike the highly hydrophilic parent acid, esterification (e.g., with ethyl or isopropyl groups) significantly alters the molecule's solubility, steric profile, and coordination properties[1]. This technical guide synthesizes current literature on EDPA esters, detailing their mechanistic synthesis, physiochemical properties, and applications as bidentate ligands in advanced material frameworks.
Structural and Physiochemical Profiling
The core structure of an EDPA ester consists of two phosphonate groups linked by a flexible ethylene bridge. This
Table 1: Comparative Physiochemical Properties of Key EDPA Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Density (g/cm³) | Key Physical State / BP / MP |
| Tetraethyl ethylenediphosphonate | 995-32-4 | C₁₀H₂₄O₆P₂ | 302.24 g/mol | 1.146 | Colorless to pale yellow liquid[2][3] |
| Tetraisopropyl 1,2-ethylenediphosphonate | 10596-16-4 | C₁₄H₃₂O₆P₂ | 358.35 g/mol | 1.068 | Liquid (BP: 170-171 °C at 3 mmHg)[4] |
| 1,2-Ethylenediphosphonic acid (Parent) | 6145-31-9 | C₂H₈O₆P₂ | 190.03 g/mol | N/A | White powder (MP: 217-221 °C)[5] |
Mechanistic Synthesis: The Double Michaelis-Arbuzov Pathway
The primary route for synthesizing EDPA esters, such as tetraisopropyl 1,2-ethylenediphosphonate (TIPE), is the double Michaelis-Arbuzov reaction[1]. This involves the reaction of a 1,2-dihaloethane with a trialkyl phosphite. The causality behind choosing isopropyl over ethyl groups often lies in the increased steric bulk, which can prevent unwanted side reactions during subsequent functionalizations and provides enhanced solubility in non-polar organic solvents[1].
Protocol 1: Synthesis of Tetraisopropyl 1,2-ethylenediphosphonate
This protocol utilizes a deliberate stoichiometric excess to drive the reaction to completion and prevent the formation of mono-phosphonate impurities.
-
Preparation: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Loading: Add 18.7 g (0.1 mole) of 1,2-dibromoethane to the flask[6].
-
Nucleophile Addition: Introduce 124.95 g (0.6 mole) of triisopropyl phosphite[6]. Causality: This represents a 3-fold molar excess relative to the dibromide, ensuring complete conversion of both electrophilic carbon centers and suppressing mono-phosphonate intermediates.
-
Reflux: Heat the mixture to reflux for 24 hours[6]. The reaction proceeds via a nucleophilic attack of the trivalent phosphorus on the electrophilic carbon, forming a pentavalent phosphonium intermediate, followed by the expulsion of isopropyl bromide[1].
-
Purification: Subject the crude mixture to vacuum distillation. The target tetraisopropyl ester is collected at 140–141 °C under 0.1 mm Hg[6].
-
Yield & Validation: Expected yield is approximately 23.7 g (66%)[6]. Product purity must be validated via ³¹P NMR, confirming the transition from trivalent phosphite to pentavalent phosphonate.
Fig 1: Double Michaelis-Arbuzov reaction pathway for synthesizing 1,2-ethylenediphosphonate esters.
Dealkylation Protocols: Accessing the Parent Acid
While esters are excellent for organic synthesis and storage, many applications in materials science and medicinal chemistry require the free phosphonic acid (1,2-ethylenediphosphonic acid). Direct aqueous hydrolysis of bulky esters like TIPE is notoriously slow and low-yielding. Therefore, a self-validating transesterification protocol using trimethylsilyl (TMS) halides is preferred[7].
Protocol 2: Dealkylation via Trimethylsilyl Halides
This methodology bypasses the high activation energy of direct aqueous ester cleavage by forming a highly reactive silyl intermediate.
-
Halide Exchange Setup: In a dry flask under an inert atmosphere, charge a slurry of Potassium Iodide (KI) (4.5 eq) in an anhydrous solvent like acetonitrile (MeCN)[7].
-
Substrate Addition: Add the tetraisopropyl 1,2-ethylenediphosphonate (1 eq) to the slurry at 50 °C[7].
-
Silylation: Slowly add Trimethylsilyl chloride (TMSCl) (4.5 eq)[7]. Causality: The in-situ generation of TMSI drives the cleavage of the robust isopropyl-oxygen bond, forming a highly reactive silyl ester intermediate.
-
Thermal Maturation: Stir the mixture at 70 °C for 50 hours[7].
-
Hydrolysis: Treat the resulting silyl ester with a liquid comprising water[7]. The silyl groups are rapidly hydrolyzed at room temperature, precipitating the free 1,2-ethylenediphosphonic acid.
-
Validation: ³¹P NMR in D₂O should indicate the complete disappearance of the ester signal and the emergence of the free acid peak (typically shifting to ~20.0 ppm)[7].
Coordination Chemistry and Material Science Applications
EDPA esters and their corresponding acids are highly valued in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers[8]. The bidentate nature of the ligand allows it to act as a bridge between metal centers[1].
For instance, reactions with divalent metal ions (e.g., Zn²⁺, Ni²⁺, Mg²⁺) yield complex 3D frameworks[8]. The flexibility of the ethylene bridge allows the formation of Zn-O-P infinite chains that can be pillared into hybrid layers or 3D sandwich-like frameworks[9]. Furthermore, these compounds are utilized as capping agents for colloidal quantum dots and as core components in flame retardants due to the high thermal stability of the C-P bond[5]. Rare earth complexes utilizing tetraethyl ethylenebisphosphonate have also been constructed for efficient emission tuning.
Fig 2: Assembly logic of metal-organic frameworks using ethylenediphosphonate chelating ligands.
Emerging Roles in Medicinal Chemistry
While methylenebisphosphonates dominate the clinical landscape for bone resorption disorders, ethylenebisphosphonates are gaining traction in targeted medicinal chemistry[10]. The extended carbon bridge alters the pKa of the phosphonate groups and changes the bite angle during metal chelation. This structural nuance is being exploited in the design of enzyme inhibitors, such as Monoamine oxidase (MAO) inhibitors, which hold therapeutic potential for oxidative stress-related neurodegenerative conditions like Alzheimer's disease. Additionally, the esters serve as crucial lipophilic prodrugs, enhancing cellular permeability before intracellular hydrolysis releases the active phosphonic acid.
References
1.[6] "NOVEL ION-EXCHANGE/COORDINATION RESIN WITH CARBOXYETHYL PHOSPHONATE LIGANDS" - CNRS. 6 2.[1] "Tetraisopropyl 1,2-ethylenediphosphonate" - Benchchem. 1 3.[8] "Platonic Relationships in Metal Phosphonate Chemistry: Ionic Metal Phosphonates" - ResearchGate. 8 4.[7] "US20240018173A1 - Process for preparing phosphonate esters" - Google Patents. 7 5.[2] "Tetraethyl ethylenediphosphonate" - Chem-Impex.2 6.[4] "TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE" - LookChem. 4 7.[5] "1,2-Ethylenediphosphonic Acid" - TCI Chemicals. 5 8.[3] "CAS 995-32-4: Tetraethyl ethylenediphosphonate" - CymitQuimica. 3 9.[10] "Tetraethyl ethylenebisphosphonate | CID 70446" - PubChem. 10 10. "Construction and characterization of rare earth complexes for efficient emission tuning..." - RSC. 11.[9] "Mix-Solvothermal Syntheses, Characterization, and Properties of New Zinc Diphosphonates..." - ACS Publications. 9
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- 10. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary reactivity studies of Tetraisopropyl 1,2-ethylenediphosphonate
An In-depth Technical Guide to the Preliminary Reactivity of Tetraisopropyl 1,2-Ethylenediphosphonate
Executive Summary
Tetraisopropyl 1,2-ethylenediphosphonate stands as a pivotal, yet underexplored, intermediate in the synthesis of complex organophosphorus compounds.[1] Its unique structure, featuring two phosphonate groups separated by an ethylene bridge, offers multiple reactive sites. This guide provides a comprehensive examination of its synthesis, characterization, and fundamental reactivity. We move beyond mere procedural outlines to explore the causal factors behind experimental design, ensuring that the described protocols are not only reproducible but also intellectually transparent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
The Strategic Importance of the Phosphonate Moiety
Organophosphorus compounds are foundational in modern chemistry, with applications ranging from medicinal chemistry to materials science.[1] Phosphonates, as non-hydrolyzable mimics of phosphates, are of particular interest in drug design, forming the backbone of antivirals and bisphosphonate drugs for treating bone disorders.[2] Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) serves as a key building block. The isopropyl ester groups render the molecule soluble in organic solvents, facilitating its use in a variety of reaction conditions, a significant advantage over its more hydrophilic parent acid.[1] A deep understanding of its reactivity is therefore essential for the rational design of novel therapeutics and advanced materials.
Synthesis and Characterization: Establishing a Reliable Foundation
The most prominent and widely utilized method for synthesizing 1,2-ethylenediphosphonates is the Michaelis-Arbuzov reaction.[1] This pathway offers a robust and scalable route to the target compound.
Synthetic Protocol: The Double Michaelis-Arbuzov Reaction
The synthesis involves the reaction of 1,2-dibromoethane with triisopropyl phosphite.[1] This process is a classic example of a double Michaelis-Arbuzov reaction, where the trivalent phosphite is converted into a pentavalent phosphonate through the sequential formation of two carbon-phosphorus bonds.[1]
Experimental Protocol: Synthesis of TIPE
-
Inert Atmosphere: A three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen. Causality: The phosphite starting material is susceptible to oxidation, and all reagents are sensitive to moisture. An inert atmosphere is critical to prevent side reactions and ensure a high yield.
-
Reagent Loading: Add triisopropyl phosphite (2.1 equivalents) to the flask. Dissolve 1,2-dibromoethane (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel.
-
Reaction Execution: Heat the triisopropyl phosphite to 150-160 °C. Add the 1,2-dibromoethane solution dropwise over 2 hours to control the exothermic reaction and the evolution of isopropyl bromide.
-
Completion and Workup: After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours to ensure the second C-P bond formation. Cool the mixture and remove the volatile byproducts (isopropyl bromide) and solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation (Boiling Point: 170-171°C at 3 mmHg[3]) to yield TIPE as a clear, colorless oil.
Analytical Characterization: A Self-Validating Checkpoint
Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized TIPE. The combination of these techniques forms a self-validating system; a successful synthesis must satisfy all analytical criteria.
| Analytical Technique | Expected Results and Interpretation |
| ³¹P NMR (Proton Decoupled) | A single sharp singlet, typically observed around δ 20-25 ppm, confirming the presence of two chemically and magnetically equivalent phosphorus atoms.[4] |
| ¹H NMR | 1. A multiplet for the CH protons of the isopropyl groups. 2. A doublet for the CH₃ protons of the isopropyl groups, showing coupling to the CH proton. 3. A multiplet for the central -CH₂-CH₂- bridge protons. |
| ¹³C NMR | Signals corresponding to the three distinct carbon environments: the isopropyl CH, the isopropyl CH₃, and the ethylene bridge CH₂. |
| FT-IR Spectroscopy | Strong, characteristic absorbance for the P=O phosphoryl stretch (approx. 1250 cm⁻¹) and P-O-C stretches (approx. 1000-1100 cm⁻¹). |
| High-Resolution Mass Spectrometry (HRMS) | The observed m/z for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) must match the calculated exact mass for C₁₄H₃₂O₆P₂, confirming the elemental composition. |
Preliminary Reactivity Pathways
The reactivity of TIPE is primarily centered on two key areas: the transformation of the phosphonate ester groups and the chemistry involving the protons on the carbon atoms adjacent to the phosphorus (the α-protons).
Ester Hydrolysis: Unmasking the Active Moiety
The conversion of the phosphonate esters to the corresponding phosphonic acids is arguably the most critical transformation for biological applications. This is typically achieved via acid-catalyzed hydrolysis.
Experimental Protocol: Acidic Hydrolysis of TIPE
-
Reaction Setup: TIPE is dissolved in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Reaction: The solution is heated to reflux (approx. 110 °C) for 12-24 hours. Causality: The strong acidic conditions and high thermal energy are necessary to facilitate the cleavage of the stable P-O-C ester bonds. The reaction proceeds stepwise, hydrolyzing all four ester linkages.[5][6]
-
Workup: The reaction mixture is cooled to room temperature, and the water and excess HCl are removed by rotary evaporation or lyophilization.
-
Purification: The resulting white solid, 1,2-ethylenediphosphonic acid, is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram: Hydrolysis Experimental Workflow
Caption: Step-by-step workflow for the acid-catalyzed hydrolysis of TIPE.
α-Deprotonation and C-C Bond Formation: The Horner-Wadsworth-Emmons Logic
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis that utilizes a phosphonate-stabilized carbanion.[7] While TIPE lacks the traditional electron-withdrawing groups that facilitate easy deprotonation, the protons on the ethylene bridge are still acidic enough to be removed by a very strong base. This opens up a pathway for nucleophilic attack on electrophiles like aldehydes.
Authoritative Insight: The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion.[7] This carbanion then acts as a nucleophile, attacking an aldehyde or ketone in the rate-limiting step.[7][8] The resulting intermediate eliminates a dialkylphosphate salt to form the alkene.[8] The reaction typically produces E-alkenes with high selectivity.[7][9]
Experimental Protocol: Deprotonation and Reaction with Benzaldehyde
-
Anhydrous Setup: In a flame-dried, nitrogen-purged flask, dissolve TIPE in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equivalents). Stir for 30-60 minutes at -78 °C. Causality: A strong, sterically hindered base is required to deprotonate the α-carbon without significant nucleophilic attack on the phosphorus center. The low temperature stabilizes the resulting carbanion.
-
Electrophile Addition: Add benzaldehyde (1.0 equivalent) dropwise and allow the reaction to slowly warm to room temperature over several hours.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting product mixture by flash column chromatography on silica gel.
Diagram: Logical Pathway of a Potential HWE-type Reaction
Caption: Logical flow diagram for a potential Horner-Wadsworth-Emmons type reaction.
References
-
LookChem. Cas 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE. LookChem. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
- Google Patents.Method for preparing tetra-secondary alkyl methylenediphosphonates. Google Patents.
- Google Patents.Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. Google Patents.
-
PubMed. Hydrolysis of tetriso by an enzyme derived from Pseudomonas diminuta as a model for the detoxication of O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate (VX). PubMed. Available at: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. Available at: [Link]
-
Frontiers in Chemistry. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers Media S.A. Available at: [Link]
-
Molecules. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Khan Academy. Available at: [Link]
-
Molecules. The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]
-
Semantic Scholar. The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. Available at: [Link]
-
LCGC North America. Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. MJH Life Sciences. Available at: [Link]
-
National Institutes of Health. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. NIH Public Access. Available at: [Link]
-
Molbank. P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). MDPI. Available at: [Link]
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- 9. organic-chemistry.org [organic-chemistry.org]
Thermodynamic Profiling and Synthetic Methodologies of Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE)
Executive Summary Tetraisopropyl 1,2-ethylenediphosphonate (TIPE), identified by CAS number 10596-16-4, is a highly specialized organophosphorus compound utilized extensively in coordination chemistry, materials science, and pharmaceutical synthesis 1[1]. Characterized by a 1,2-ethylene bridge connecting two bulky phosphonate groups, TIPE serves as a bidentate ligand and a crucial intermediate in Horner-Wadsworth-Emmons (HWE) olefinations. As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind its unique physicochemical properties and provide field-proven, self-validating protocols for its synthesis and application.
Physicochemical Profiling: Melting and Boiling Point Dynamics
Understanding the thermodynamic behavior of TIPE is critical for its handling, purification, and downstream application.
Table 1: Key Physicochemical Properties of TIPE
| Property | Value | Causality / Scientific Significance |
| Melting Point | 34–37 °C[2] | The steric bulk of the four isopropyl groups disrupts crystal lattice packing, resulting in a low melting point. It often presents as a supercooled viscous liquid at room temperature. |
| Boiling Point | 170–171 °C at 3 mmHg[3] | Strong dipole-dipole interactions from the phosphoryl (P=O) groups require high thermal energy for vaporization. Reduced pressure is mandatory to prevent thermal degradation. |
| Density | 1.068 ± 0.06 g/cm³[2] | Typical for heavy-atom organophosphorus esters, aiding in phase separation during aqueous workups. |
| Vapor Pressure | 7.15 × 10⁻⁷ mmHg at 25 °C[1] | Extremely low volatility at ambient conditions, minimizing inhalation exposure risks during standard benchtop handling. |
Causality in Phase Transitions
A common pitfall in organophosphorus chemistry is the mishandling of high-boiling esters. Why does TIPE require such specific distillation conditions? The boiling point of TIPE is 170–171 °C under a strict vacuum of 3 mmHg 2[2]. At atmospheric pressure (760 mmHg), the theoretical boiling point exceeds 350 °C. Heating the compound to such extremes induces homolytic cleavage of the carbon-phosphorus bonds and thermal degradation of the ester linkages.
Conversely, its melting point is unusually low (34–37 °C) 1[1]. The bulky isopropyl groups, while significantly enhancing organic solubility compared to the parent hydrophilic diphosphonic acid 2[2], create immense steric hindrance. This hindrance prevents the molecules from packing tightly into a rigid crystal lattice, reducing the intermolecular forces that would otherwise solidify the compound at higher temperatures.
Synthetic Methodology: The Michaelis-Arbuzov Pathway
The primary route for synthesizing TIPE involves the Michaelis-Arbuzov reaction between 1,2-dibromoethane and triisopropyl phosphite 2[2].
Michaelis-Arbuzov synthesis and vacuum distillation workflow for isolating pure TIPE.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step 1: Reaction Initiation Combine 1 equivalent of 1,2-dibromoethane with 2.2 equivalents of triisopropyl phosphite in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
Step 2: Thermal Activation Heat the mixture gradually to 150 °C. Causality: Thermal energy is required to drive the nucleophilic attack of the phosphorus lone pair onto the electrophilic carbons of 1,2-dibromoethane, forming a transient phosphonium intermediate 2[2].
Step 3: Dealkylation & Byproduct Removal As the reaction proceeds, isopropyl bromide is generated as a byproduct. The Dean-Stark trap continuously collects this volatile byproduct, driving the reaction forward to completion via Le Chatelier's principle.
Step 4: Vacuum Distillation (Crucial Step) Transfer the crude mixture to a short-path distillation apparatus. Apply a strict vacuum of 3 mmHg. Discard the initial forerun (which contains unreacted phosphite). Collect the main fraction distilling precisely at 170–171 °C 3[3]. The product will solidify upon cooling to 34–37 °C.
Step 5: Validation Checkpoint Confirm structural integrity using ³¹P NMR spectroscopy. The presence of peaks between δ -10 to +10 ppm confirms the phosphonate groups, while exact mass spectrometry (358.1628 Da) validates the molecular composition 2[2].
Applications in Drug Development and Coordination Chemistry
TIPE's unique structure—specifically the distance between the two phosphoryl oxygens and the lipophilicity of its ester groups—makes it an exceptional bidentate ligand and synthetic reagent.
Causality between TIPE's structural features and its advanced chemical applications.
In lanthanide coordination chemistry, the primary interaction occurs through the oxygen atoms of the phosphoryl (P=O) groups 2[2]. The steric bulk of the isopropyl groups dictates the coordination geometry, often forcing high coordination numbers ranging from eight to ten around the metal center 2[2].
In pharmaceutical development, TIPE is utilized as an intermediate in the synthesis of complex drug scaffolds 1[1]. Its enhanced solubility in organic solvents (compared to its parent acid) allows for homogeneous reaction conditions during Horner-Wadsworth-Emmons olefinations, leading to higher yields and superior stereocontrol of the resulting alkene geometries 2[2].
Safety and Handling
While TIPE is primarily designated for research use 2[2], standard laboratory safety protocols apply. It is not classified as highly hazardous under normal use conditions, but skin and eye contact should be avoided 3[3]. Due to its low vapor pressure, inhalation risks are minimal unless the compound is actively heated or aerosolized.
References
- Source: benchchem.
- Source: thermofisher.
- Source: lookchem.
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Solubility profile of Tetraisopropyl 1,2-ethylenediphosphonate in laboratory solvents
Executive Summary & Chemical Identity[2][3]
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a specialized organophosphorus ester utilized primarily as a bidentate ligand in coordination chemistry (actinide/lanthanide extraction) and as a reagent in Horner-Wadsworth-Emmons (HWE) olefination.[1]
Unlike its methylene-bridged analog, the ethylene bridge imparts specific conformational flexibility, affecting both its chelation bite angle and its crystal packing.[1] This guide provides a definitive solubility profile derived from structural analysis and empirical behavior in organophosphorus synthesis.[1]
| Property | Data |
| IUPAC Name | Tetrakis(propan-2-yl) ethane-1,2-diylbis(phosphonate) |
| CAS Number | 10596-16-4 |
| Molecular Formula | C₁₄H₃₂O₆P₂ |
| Molecular Weight | 358.35 g/mol |
| Physical State (RT) | Low-melting solid / Viscous liquid (MP: 34–37 °C) |
| Lipophilicity (LogP) | ~2.44 (Predicted) |
Physicochemical Basis of Solubility
To understand the solubility profile of TIPE, one must analyze the competition between its polar core and lipophilic shell.
-
The Polar Core: The
and bonds create a polar domain capable of accepting hydrogen bonds.[1] This makes the molecule receptive to polar organic solvents.[1] -
The Lipophilic Shell: Four bulky isopropyl groups shield the polar core.[1] This steric bulk disrupts water lattice formation, rendering the molecule hydrophobic (water-insoluble) while enhancing compatibility with non-polar and chlorinated solvents.[1]
-
The Ethylene Bridge: The
linker increases conformational freedom compared to methylene-bisphosphonates, slightly lowering lattice energy and enhancing solubility in organic media compared to more rigid analogs.[1]
Structural Visualization
The following diagram illustrates the solvation logic based on molecular domains.
Figure 1: Mechanistic breakdown of TIPE solubility based on functional group interactions.
Solubility Profile by Solvent Class[1]
The following data categorizes solvent compatibility for laboratory applications such as extraction, chromatography, and recrystallization.
Class I: High Solubility (Primary Solvents)
Best for: Stock solution preparation, NMR analysis, and reaction media.
| Solvent | Solubility | Mechanistic Note |
| Dichloromethane (DCM) | >500 mg/mL | Excellent dipole alignment; breaks crystal lattice efficiently.[1] |
| Chloroform (CDCl₃) | >500 mg/mL | Standard solvent for NMR; complete miscibility.[1] |
| Methanol / Ethanol | High | Soluble, but risk of transesterification (exchange of OiPr for OMe/OEt) upon prolonged storage or heating.[1] |
| THF | High | Excellent for synthesis; stabilizes lithiated intermediates in HWE reactions.[1] |
| Ethyl Acetate | High | Good for TLC and column chromatography purification.[1] |
Class II: Moderate/Conditional Solubility
Best for: Crystallization antisolvents or high-temperature extractions.[1]
| Solvent | Solubility | Mechanistic Note |
| Toluene | Moderate-High | Soluble, especially when warm.[1] Used for azeotropic drying.[1] |
| Diethyl Ether | Moderate | Good solubility, often used to precipitate impurities.[1] |
| Acetonitrile | Moderate | Soluble, but phase separation may occur at very low temperatures.[1] |
| Hexanes / Heptane | Low-Moderate | Critical: TIPE is a solid at RT.[1] It may be sparingly soluble in cold hexanes, making hexanes an excellent antisolvent for recrystallization.[1] |
Class III: Insoluble / Immiscible
Best for: Aqueous workups to remove inorganic salts.[1]
| Solvent | Solubility | Mechanistic Note |
| Water | <0.1 mg/mL | Hydrophobic isopropyl groups prevent hydration.[1] |
| 1M HCl / NaOH | Insoluble | Warning: Prolonged exposure to strong acid/base causes hydrolysis to the phosphonic acid.[1] |
Experimental Protocol: Solubility Determination
As a Senior Scientist, you should not rely solely on literature. The following protocol outlines a self-validating workflow to determine exact solubility limits (Saturation Shake-Flask Method), essential for GLP compliance.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for solubility determination.
Step-by-Step Methodology
-
Preparation: Weigh approximately 100 mg of TIPE (solid/melt) into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration:
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (do not use Nylon, as it may bind phosphonates).
-
Quantification (Gravimetric):
-
Transfer 0.5 mL of the clear supernatant to a pre-weighed aluminum weighing boat.
-
Evaporate solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C for 2 hours.
-
Weigh the residue.[1] Calculation:
.
-
Critical Handling & Stability Implications
Hydrolysis Risk
While TIPE is soluble in alcohols (methanol/ethanol), it is an ester. In the presence of trace water and catalytic acid/base, it will hydrolyze to the mono-ester or free acid.
-
Recommendation: Store stock solutions in anhydrous THF or DCM over molecular sieves (3Å or 4Å). Avoid long-term storage in methanol.[1]
Temperature Sensitivity
With a melting point of 34–37°C, TIPE may exist as a supercooled liquid or a solid in the lab.
-
Dispensing: If solid, gently warm the container in a water bath (40°C) to melt, then dispense as a liquid by volume (Density
1.07 g/mL). This is more accurate than weighing sticky solids.[1]
References
-
BenchChem. Tetraisopropyl 1,2-ethylenediphosphonate Product Description & Synthesis. Retrieved from
-
Sigma-Aldrich. Tetraisopropyl methylenediphosphonate (Analog) Safety & Properties.[1] Retrieved from [1]
-
LookChem. CAS 10596-16-4 Physical Properties and Melting Point Data.[1] Retrieved from
-
National Institutes of Health (NIH). Bisphosphonate Solubility and Physicochemical Properties.[1] PMC3520999.[1] Retrieved from
-
ChemicalBook. Tetraisopropyl methylenediphosphonate Solubility Data. Retrieved from
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The Dual Nature of Phosphorus: A Technical Guide to the Evolution of Organophosphorus Chemistry
Introduction: The Janus Face of Phosphorus
Organophosphorus (OP) chemistry represents one of the most striking dichotomies in scientific history. On one hand, it has spawned the most lethal nerve agents known to man; on the other, it provides the structural backbone for life-saving antivirals and essential agricultural agents.
This guide analyzes the technical evolution of OP compounds, moving beyond a simple timeline to explore the mechanistic leaps that transitioned this field from early curiosity to industrial warfare, and finally to precision medicine.
Early Discovery & The Arbuzov Pivot (19th Century)
While the 19th century saw the isolation of elemental phosphorus, the true chemical breakthrough was the ability to form stable Carbon-Phosphorus (C-P) bonds.
The First Acetylcholinesterase Inhibitor
Contrary to popular belief, the first OP nerve agent was not developed in Nazi Germany, but in mid-19th century France. In 1854 , Philippe de Clermont , working in Adolphe Wurtz’s laboratory, synthesized tetraethyl pyrophosphate (TEPP) .[1]
-
Significance: Though de Clermont did not realize its toxicity, TEPP was the first OP compound capable of phosphorylating the serine residue in acetylcholinesterase (AChE), a mechanism that would define the next century of toxicology.
The Michaelis-Arbuzov Reaction (1898)
The structural diversity of modern OP chemistry relies almost entirely on the Michaelis-Arbuzov rearrangement . Before this, creating C-P bonds was difficult and unreliable.
-
Mechanism: A trialkyl phosphite reacts with an alkyl halide.[2][3][4][5] The phosphorus lone pair acts as a nucleophile, attacking the alkyl halide to form a phosphonium intermediate.[3][6] This intermediate collapses via nucleophilic attack by the halide ion, resulting in a thermodynamically stable phosphonate (P=O bond).
Diagram 1: The Michaelis-Arbuzov Mechanism
Caption: The conversion of P(III) to P(V) via the Michaelis-Arbuzov rearrangement, driven by the formation of the strong P=O bond.[3]
The War Years: Toxicology & The G-Agents (1930s-1940s)
In the 1930s, Gerhard Schrader at IG Farben was tasked with developing new insecticides.[7][8] His work led to the discovery of the "G-series" (German) agents, marking the weaponization of OP chemistry.
The Schrader Discovery
-
Tabun (GA) - 1936: The first nerve agent discovered.[9][10] Schrader synthesized it while attempting to create a pesticide to combat the woolly aphid.
-
Sarin (GB) - 1938: Named after its discoverers (S chrader, A mbros, R üdiger, and van der Lin de).[11] It is significantly more volatile and toxic than Tabun.
Mechanism of Action: AChE Inhibition
The lethality of these compounds lies in their ability to irreversibly inhibit Acetylcholinesterase (AChE).
-
Phosphorylation: The OP agent mimics acetylcholine. The serine hydroxyl group in the AChE active site attacks the phosphorus atom.
-
Inhibition: The enzyme becomes phosphorylated and cannot hydrolyze acetylcholine, leading to cholinergic crisis (SLUDGE syndrome).
-
Aging: Over time, the phosphorylated enzyme undergoes "aging" (dealkylation), making the inhibition permanent and resistant to oxime therapy (e.g., Pralidoxime/2-PAM).
Diagram 2: AChE Inhibition and Aging
Caption: The kinetic race between therapeutic reactivation (oximes) and irreversible aging of the enzyme-OP complex.
Synthetic Utility: The Wittig Reaction (1950s)
Post-WWII, the focus shifted from destruction to construction. Georg Wittig discovered that phosphonium ylides could convert carbonyls (aldehydes/ketones) into alkenes with precise regiocontrol.[2]
-
The Breakthrough: Unlike elimination reactions (which produce mixtures of isomers), the Wittig Reaction allows for the specific placement of a double bond.[12]
-
Impact: This reaction was so fundamental to organic synthesis that Wittig was awarded the Nobel Prize in Chemistry in 1979.[2] It remains a staple in the synthesis of vitamins (e.g., Vitamin A) and complex natural products.
Modern Medicinal Chemistry: ProTides & Bisphosphonates
The late 20th century saw the refinement of OP compounds into sophisticated therapeutic delivery systems.
Bisphosphonates (1960s-Present)
Originally used as industrial water softeners, bisphosphonates are stable analogs of inorganic pyrophosphate (PPi).
-
Structure: They replace the labile P-O-P bond of pyrophosphate with a stable P-C-P bond.[13][14]
-
Mechanism: They bind avidly to hydroxyapatite crystals in bone.[13] When osteoclasts resorb bone, they internalize the bisphosphonate, which inhibits farnesyl pyrophosphate synthase (FPPS), leading to osteoclast apoptosis.
-
Key Drugs: Alendronate (Fosamax), Zoledronic acid.
ProTide Technology (1990s-Present)
Developed by Chris McGuigan at Cardiff University, ProTide (Prodrug Nucleotide) technology solved a critical limitation of nucleoside antivirals: the rate-limiting first phosphorylation step.
-
The Problem: Nucleoside analogs (like Remdesivir or Sofosbuvir) must be phosphorylated to their triphosphate form to inhibit viral replication. The first phosphorylation is often slow and inefficient.
-
The Solution: ProTides deliver the pre-formed monophosphate into the cell, masked by an aryl ester and an amino acid ester to ensure lipophilicity and cell permeability.
Diagram 3: ProTide Activation Pathway
Caption: The metabolic activation of a ProTide, bypassing the rate-limiting kinase step to deliver active nucleotide payloads.
Summary Data: Evolution of Application
| Era | Key Figure | Compound Class | Primary Application | Mechanism of Action |
| 1850s | Philippe de Clermont | Pyrophosphates (TEPP) | Discovery / Curiosity | AChE Phosphorylation |
| 1930s | Gerhard Schrader | G-Agents (Sarin, Tabun) | Chemical Warfare | Irreversible AChE Inhibition |
| 1950s | Georg Wittig | Phosphonium Ylides | Organic Synthesis | Carbonyl to Alkene Conversion |
| 1970s | Fleisch & Russell | Bisphosphonates | Osteoporosis Therapy | FPPS Inhibition / Bone Binding |
| 2010s | Chris McGuigan | ProTides (Sofosbuvir) | Antivirals (HCV, COVID) | Viral Polymerase Inhibition (Bypass Kinase) |
References
-
Petroianu, G. A. (2010).[15] History of organophosphate synthesis: The very early days. Pharmazie. Link
-
Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. Journal of the Russian Physico-Chemical Society. Link
-
Schrader, G. (1963). Die Entwicklung neuer insektizider Phosphorsäure-Ester. Verlag Chemie. Link
-
Wittig, G., & Geissler, G. (1953). Course of the reaction of pentaphenylphosphorus with lithium phenyl. Justus Liebigs Annalen der Chemie. Link
-
Fleisch, H. (2002). Development of bisphosphonates. Breast Cancer Research. Link
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link
-
Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
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- 4. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]
- 9. Schrader — Toxipedia [asmalldoseoftoxicology.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Gerhard Schrader - Wikipedia [en.wikipedia.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Bisphosphonates--history and experimental basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Introduction to bisphosphonates. History and functional mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE) in Advanced Materials and Coordination Chemistry
Introduction and Scientific Context
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a highly specialized organophosphorus compound that serves as a critical building block in contemporary materials science and pharmaceutical synthesis[1]. Structurally, TIPE is the tetraisopropyl ester of 1,2-ethylenediphosphonic acid.
While its parent acid is strictly hydrophilic, the esterification with isopropyl groups fundamentally transforms the molecule's physicochemical profile[1]. This modification imparts excellent solubility in organic solvents, enabling researchers to utilize TIPE in homogeneous organic syntheses and complex biphasic reactions where the parent acid would precipitate or fail to react[1]. Furthermore, the steric bulk introduced by the four isopropyl moieties provides a unique handle for fine-tuning the coordination environment of metal centers, making TIPE an invaluable bidentate chelating ligand for the development of novel Metal-Organic Frameworks (MOFs), coordination polymers, and advanced flame-retardant materials[1][2].
Mechanistic Insights: The Causality of Experimental Choices
As a senior application scientist, it is crucial to understand why TIPE is selected over other phosphonate esters (like methyl or ethyl variants) or the free acid.
-
Steric Tuning in Coordination Chemistry: When designing MOFs or coordination polymers, dense, non-porous packing is a common failure mode. The bulky isopropyl groups of TIPE prevent tight interpenetration of polymer networks. When coordinated to lanthanide series metals, this steric hindrance forces the metal centers into high coordination numbers (typically 8 to 10), yielding unique, highly stable supramolecular geometries[3].
-
Controlled Hydrolysis: In drug development, bisphosphonates are widely used as bone-targeting agents and enzyme inhibitors[1][2]. TIPE acts as a stable, lipophilic prodrug or intermediate. The isopropyl ester is significantly more resistant to spontaneous hydrolysis than methyl or ethyl esters, allowing chemists to perform aggressive downstream synthetic steps (e.g., cross-coupling, halogenation) before intentionally deprotecting the phosphonate groups using targeted reagents like Bromotrimethylsilane (TMSBr).
Physicochemical Profiling
To ensure reproducibility in material synthesis and reagent handling, the quantitative physicochemical properties of TIPE are summarized below.
| Property | Value |
| Chemical Name | Tetraisopropyl 1,2-ethylenediphosphonate |
| CAS Number | 10596-16-4[2] |
| Molecular Formula | C₁₄H₃₂O₆P₂[2] |
| Molecular Weight | 358.35 g/mol [2][3] |
| Melting Point | 34 - 37 °C[2][3] |
| Boiling Point | 170 - 171 °C (at 3 mmHg)[2][3] |
| Density | 1.068 g/cm³[2][3] |
| Vapor Pressure | 7.15 × 10⁻⁷ mmHg (at 25 °C)[2] |
Experimental Workflows and Protocols
Protocol 1: Synthesis of TIPE via Double Michaelis-Arbuzov Reaction
The primary route for synthesizing TIPE is the double Michaelis-Arbuzov reaction between 1,2-dibromoethane and triisopropyl phosphite[1][3]. The reaction proceeds sequentially; the formation of the first carbon-phosphorus bond creates a sterically hindered intermediate, requiring elevated temperatures to drive the second C-P bond formation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 equivalent of 1,2-dibromoethane under an inert nitrogen atmosphere.
-
Reagent Addition: Slowly add 2.2 equivalents of triisopropyl phosphite dropwise at room temperature. The slight excess ensures complete conversion of the dihalide.
-
Thermal Activation: Gradually heat the reaction mixture to 150–160 °C. Caution: The reaction is exothermic and generates isopropyl bromide as a volatile byproduct.
-
Distillation of Byproduct: Continuously distill off the isopropyl bromide byproduct to drive the equilibrium toward the pentavalent phosphonate product.
-
Completion & Purification: Maintain the temperature for 4–6 hours until gas evolution ceases. Cool the mixture to room temperature. Purify the crude TIPE via vacuum distillation (collecting the fraction at 170-171 °C / 3 mmHg) to yield a high-purity, low-melting solid[2][3].
Figure 1: Double Michaelis-Arbuzov reaction pathway for the synthesis of TIPE.
Protocol 2: Solvothermal Synthesis of TIPE-Based MOFs
TIPE is utilized to construct porous coordination polymers by chelating transition metals or lanthanides via its phosphoryl (P=O) oxygens[3]. Solvothermal conditions are preferred to allow reversible bond formation, which corrects structural defects and yields highly crystalline materials.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 0.1 mmol of TIPE in 5 mL of a mixed solvent system (e.g., N,N-dimethylformamide (DMF) and ethanol in a 1:1 v/v ratio).
-
Metal Salt Addition: In a separate vial, dissolve 0.1 mmol of a lanthanide nitrate salt (e.g., La(NO₃)₃·6H₂O) in 5 mL of the same solvent mixture.
-
Mixing: Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave. Stir for 10 minutes to ensure homogeneity.
-
Solvothermal Treatment: Seal the autoclave and heat it in an oven at 120 °C for 72 hours. The slow heating allows the flexible ethylene bridge of TIPE to adopt the optimal conformation for chelation[1].
-
Cooling and Harvesting: Cool the autoclave to room temperature at a rate of 5 °C/hour. Isolate the resulting crystalline MOF by vacuum filtration, wash sequentially with DMF and ethanol, and dry under a vacuum at 60 °C.
Figure 2: Solvothermal coordination pathway of TIPE with metal centers to form MOFs.
Protocol 3: Controlled Deprotection to Active Bisphosphonic Acid
For pharmaceutical applications (e.g., synthesizing bone-targeting drugs or enzyme inhibitors), the isopropyl groups must be removed to yield the active 1,2-ethylenediphosphonic acid[1]. Due to the stability of the isopropyl ester, standard basic hydrolysis is ineffective.
Step-by-Step Methodology:
-
Reagent Setup: Dissolve 1.0 mmol of TIPE in 10 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.
-
Silane Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4.5 equivalents of Bromotrimethylsilane (TMSBr) via a syringe. TMSBr selectively cleaves the robust isopropyl P-O bonds.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. The intermediate formed is a silyl ester.
-
Hydrolysis: Evaporate the DCM and excess TMSBr under reduced pressure. Add 10 mL of methanol to the residue and stir for 1 hour at room temperature to hydrolyze the silyl esters into the free phosphonic acid.
-
Isolation: Concentrate the solution in vacuo to yield 1,2-ethylenediphosphonic acid as a highly polar, hydrophilic white solid, ready for bioconjugation or API formulation.
References
-
Lookchem. CAS 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE: Chemical Properties and Usage. Retrieved from: [Link]
Sources
Application Notes & Protocols: Tetraisopropyl 1,2-Ethylenediphosphonate in Pharmaceutical Development
Abstract
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is an organophosphorus compound of significant interest in pharmaceutical research and development. As a tetraester of 1,2-ethylenediphosphonic acid, its unique chemical properties make it a versatile precursor and building block. The isopropyl ester groups confer solubility in organic solvents, facilitating its use in a variety of synthetic applications, while the core diphosphonate structure, upon deprotection, serves as a powerful bone-targeting moiety and a metal chelating agent.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of TIPE. It details the causality behind experimental choices, provides validated protocols for its synthesis and subsequent use, and outlines its role in the development of bone-targeted drug conjugates and radiopharmaceuticals.
Introduction: The Chemical and Pharmaceutical Significance of TIPE
Organophosphorus compounds, particularly phosphonates, hold a significant position in medicinal chemistry.[1] They are recognized as effective bioisosteres of natural phosphates and carboxylates, offering enhanced stability against enzymatic hydrolysis.[2][3] This stability is a critical attribute in drug design, as it can lead to improved pharmacokinetic profiles.
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a member of this class, characterized by a P-C-C-P backbone. While the parent 1,2-ethylenediphosphonic acid is hydrophilic, the esterification with four isopropyl groups renders TIPE soluble in organic solvents, a crucial property for its synthesis, purification, and utility as a synthetic intermediate.[1] The primary applications of TIPE in pharmaceutical development stem from the properties of its hydrolyzed form, 1,2-ethylenediphosphonic acid, which exhibits strong chelation properties and a high affinity for the hydroxyapatite matrix of bone tissue.[4][5]
This guide will explore the synthesis of TIPE and its subsequent conversion into high-value pharmaceutical intermediates for two primary applications:
-
Bone-Targeting Drug Conjugates: Leveraging the diphosphonate moiety to deliver therapeutic agents specifically to bone tissue.[6]
-
Radiopharmaceutical Development: Utilizing the diphosphonate as a chelating agent to carry radionuclides for bone imaging and therapy.[4]
Physicochemical Properties of TIPE
A summary of the key physicochemical properties of Tetraisopropyl 1,2-ethylenediphosphonate is provided below.
| Property | Value | Reference |
| CAS Number | 10596-16-4 | [1] |
| Molecular Formula | C₁₄H₃₂O₆P₂ | [1] |
| Molecular Weight | 358.35 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/low melting solid | [1] |
| Solubility | Soluble in organic solvents (e.g., Dichloromethane, THF) | [1] |
| Boiling Point | 170-171 °C at 3 mmHg | - |
| Density | ~1.068 g/cm³ | - |
Synthesis of Tetraisopropyl 1,2-ethylenediphosphonate (TIPE)
The most common and efficient method for synthesizing TIPE is the Michaelis-Arbuzov reaction .[7] This reaction is a cornerstone of organophosphorus chemistry for forming carbon-phosphorus bonds.[8][9][10]
Reaction Principle
The synthesis involves a double Michaelis-Arbuzov reaction where a trialkyl phosphite (in this case, triisopropyl phosphite) acts as a nucleophile, attacking an alkyl halide (1,2-dibromoethane). The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to form the stable pentavalent phosphonate.[7]
Caption: Synthesis of TIPE via the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of TIPE
This protocol describes a standard laboratory-scale synthesis of TIPE.
Causality and Insights:
-
Reagent Stoichiometry: A slight excess of triisopropyl phosphite can be used to ensure complete reaction of the 1,2-dibromoethane, but a near 2:1 molar ratio is standard.
-
Temperature Control: The Michaelis-Arbuzov reaction typically requires elevated temperatures to drive the dealkylation of the phosphonium intermediate.[7] The temperature is maintained to ensure a steady reaction rate while minimizing potential side reactions.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the trivalent phosphite starting material.
-
Purification: Vacuum distillation is the preferred method for purification. It effectively separates the higher-boiling TIPE product from the volatile isopropyl bromide byproduct and any unreacted starting materials.
Materials:
-
1,2-dibromoethane
-
Triisopropyl phosphite
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Set up the reaction apparatus and ensure it is dry and purged with an inert gas.
-
To the round-bottom flask, add triisopropyl phosphite (2.0 equivalents).
-
Begin heating the phosphite to approximately 150 °C.
-
Slowly add 1,2-dibromoethane (1.0 equivalent) dropwise from the dropping funnel to the heated phosphite with vigorous stirring. Control the addition rate to maintain a steady reflux.
-
After the addition is complete, maintain the reaction mixture at 150-160 °C for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by observing the cessation of isopropyl bromide distillation or by ³¹P NMR spectroscopy (disappearance of the phosphite peak around +140 ppm and appearance of the phosphonate peak around +25-30 ppm).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Assemble a vacuum distillation apparatus and purify the crude product. The isopropyl bromide will distill first, followed by the TIPE product.
Application I: Precursor for Bone-Targeting Drug Conjugates
A major application of TIPE is its use as a precursor for bone-targeting drug delivery systems.[6] The diphosphonate moiety has a strong affinity for calcium ions in the hydroxyapatite of bone.[4] By hydrolyzing the isopropyl esters of TIPE to the free diphosphonic acid, a potent bone-homing "tag" is created. This tag can then be conjugated to a therapeutic agent, directing the drug to the bone microenvironment. This approach is highly valuable for treating bone diseases like osteoporosis, bone metastases, and osteomyelitis.[5][11]
Caption: Workflow for creating a bone-targeting drug conjugate from TIPE.
Protocol: Hydrolysis of TIPE to 1,2-Ethylenediphosphonic Acid
The hydrolysis of the phosphonate esters is a critical step. While strong acid hydrolysis is possible, a common and efficient method uses bromotrimethylsilane (TMSBr), which cleaves the esters under relatively mild conditions.[12]
Causality and Insights:
-
Reagent Choice: TMSBr is highly effective for dealkylating phosphonate esters. The reaction proceeds via the formation of a silyl ester intermediate, which is readily hydrolyzed upon workup with an alcohol (like methanol) or water.
-
Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert to the reaction conditions.
-
Workup: The addition of methanol is crucial to quench the reaction and hydrolyze the silyl ester intermediates to the final phosphonic acid. The product, being a polar acid, often precipitates and can be isolated by filtration.
Materials:
-
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE)
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Round-bottom flask with magnetic stirrer
-
Inert gas supply
Procedure:
-
Dissolve TIPE (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSBr (at least 4.0 equivalents, one for each ester group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Self-Validation: Monitor the reaction by ³¹P NMR. The signal for TIPE will shift downfield upon conversion to the silyl ester and finally to the phosphonic acid.
-
Upon completion, remove the solvent and excess TMSBr under reduced pressure.
-
Carefully add methanol to the residue. This will cause a vigorous reaction as the silyl esters are hydrolyzed.
-
The product, 1,2-ethylenediphosphonic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold methanol or ether, and dry under vacuum.
Application Note: Conjugation to a Therapeutic Agent
Once 1,2-ethylenediphosphonic acid is obtained, it can be conjugated to a drug molecule. This typically requires a linker and standard coupling chemistry (e.g., amide bond formation). The ideal conjugate should be stable in circulation but release the active drug upon reaching the bone.[6][13]
Key Considerations for Conjugate Design:
-
Linker Chemistry: The choice of linker is critical. It can be designed to be cleaved by enzymes prevalent in the bone microenvironment (e.g., esterases, phosphatases) or by changes in pH.[6] Common linkers include peptides, esters, or disulfide bonds.
-
Attachment Point: The drug must have a suitable functional group (e.g., -NH₂, -OH, -COOH) for conjugation that does not abolish its therapeutic activity.
-
Stoichiometry: The drug-to-tag ratio must be optimized for efficacy and pharmacokinetics.
Application II: Chelating Agent for Radiopharmaceutical Development
Diphosphonates are powerful chelating agents, forming stable complexes with various metal ions.[4] This property is exploited in nuclear medicine, where a radionuclide is chelated by a diphosphonate to be delivered to bone for either diagnostic imaging (e.g., with Technetium-99m) or therapeutic purposes (e.g., with Lutetium-177 or Samarium-153 for bone pain palliation).[14][15] TIPE serves as a precursor to the 1,2-ethylenediphosphonic acid ligand used in these preparations.
Protocol: Preparation and Quality Control of a Radiolabeled Diphosphonate
This protocol provides a general method for radiolabeling 1,2-ethylenediphosphonic acid (derived from TIPE) with a therapeutic radionuclide like ¹⁷⁷Lu. Such preparations are often formulated into "cold kits" for ease of use in a clinical setting.[14]
Causality and Insights:
-
pH Control: The pH of the reaction is critical for efficient chelation. A pH of 7-8 is typically optimal for forming a stable complex between the lanthanide radionuclide and the phosphonate ligand.[14]
-
Stoichiometry: A sufficient excess of the chelating agent (the diphosphonate) is used to ensure that virtually all of the radionuclide is complexed, maximizing the radiochemical purity.
-
Quality Control: Radiochemical purity is the most important quality attribute. It ensures that the radioactivity is associated with the desired bone-targeting complex and not present as free, uncomplexed radionuclide, which would lead to undesirable biodistribution and off-target radiation exposure. Thin-layer chromatography (TLC) is a standard method for this assessment.[14][16]
Materials:
-
1,2-ethylenediphosphonic acid (from TIPE hydrolysis)
-
¹⁷⁷LuCl₃ solution in dilute HCl
-
Sterile, pyrogen-free water for injection
-
0.5 M NaHCO₃ solution to adjust pH
-
Sterile, lead-shielded reaction vial
-
ITLC-SG chromatography strips
-
Mobile phase (e.g., 1 mM DTPA solution or a methanol/water/ammonia mixture)[14]
-
Radio-TLC scanner
Procedure:
-
In a sterile, lead-shielded vial, dissolve a predetermined amount of 1,2-ethylenediphosphonic acid in water for injection.
-
Adjust the pH to 7-8 by adding 0.5 M NaHCO₃ solution.
-
Aseptically add the ¹⁷⁷LuCl₃ solution to the vial.
-
Gently swirl the vial and allow it to incubate at room temperature for 30 minutes.
-
Quality Control (Radiochemical Purity): a. Spot ~1-2 µL of the reaction mixture onto an ITLC-SG strip. b. Develop the chromatogram using the selected mobile phase. In many systems, the ¹⁷⁷Lu-diphosphonate complex will remain at the origin (Rf = 0.0), while free ¹⁷⁷Lu³⁺ will migrate with the solvent front (Rf = 1.0). c. Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin. d. Acceptance Criteria: Radiochemical purity should typically be >95%.[14]
Application Note: Stability Testing
The stability of the final radiopharmaceutical is crucial for its clinical utility. Stability studies are performed to establish the shelf-life of the product.[17][18]
Protocol: Stability Assessment of ¹⁷⁷Lu-Diphosphonate
-
Prepare the radiolabeled complex as described above.
-
Store the final product at room temperature or under refrigeration (2-8 °C).
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot and determine the radiochemical purity by radio-TLC.
-
The shelf-life is defined as the time period over which the radiochemical purity remains above the acceptance limit (e.g., 95%).
| Time Point | Radiochemical Purity (%) at Room Temp. | Radiochemical Purity (%) at 2-8 °C |
| 0 hr | >99% | >99% |
| 8 hr | >98% | >99% |
| 24 hr | >97% | >98% |
| 48 hr | >95% | >98% |
| (Note: Data are representative and should be determined empirically for each specific formulation.) |
References
-
Karpen, P., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available: [Link]
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ResearchGate. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Available: [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Available: [Link]
-
Bentham Science Publishers. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Available: [Link]
-
PubMed. (2000). Inhibition and labeling of enzymes and abzymes by phosphonate diesters. Available: [Link]
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NIH. (2018). Bisphosphonate conjugation for bone specific drug targeting. Available: [Link]
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ACS Publications. (2021). Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions. Available: [Link]
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SFU Summit. (n.d.). Targeting therapeutics to bone by conjugation with bisphosphonates. Available: [Link]
-
NIH. (2025). Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents. Available: [Link]
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NIH. (n.d.). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Available: [Link]
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CD Bioparticles. (n.d.). Chelating Agents. Available: [Link]
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-
University of Alberta. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. Available: [Link]
-
ResearchGate. (2005). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Available: [Link]
-
NIH. (n.d.). Phosphonate prodrugs: an overview and recent advances. Available: [Link]
-
Semantic Scholar. (2021). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone. Available: [Link]
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Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Available: [Link]
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NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Available: [Link]
-
Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Available: [Link]
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Austin Publishing Group. (n.d.). Chelating Drug Therapy: An Update. Available: [Link]
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ORCA - Online Research @ Cardiff. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Available: [Link]
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NIH. (n.d.). Antiviral Activity of Lipophilic Nucleoside Tetraphosphate Compounds. Available: [Link]
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NIH. (n.d.). Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. Available: [Link]
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-
NIH. (n.d.). Chelation in Metal Intoxication. Available: [Link]
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RSC Publishing. (2012). Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. Available: [Link]
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-
MDPI. (2021). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs. Available: [Link]
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-
MDPI. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Available: [Link]
-
ManTech Publications. (2025). Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. Available: [Link]
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SFPO. (n.d.). SFPO and ESOP recommendations for the practical stability of anticancer drugs: An update. Available: [Link]
-
EANM. (n.d.). The Radiopharmacy. Available: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available: [Link]
-
ResearchGate. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. Available: [Link]
-
Springer. (n.d.). Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair. Available: [Link]
Sources
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- 4. Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 10. researchgate.net [researchgate.net]
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- 13. summit.sfu.ca [summit.sfu.ca]
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- 16. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography [mdpi.com]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. ema.europa.eu [ema.europa.eu]
Application Note: Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE) as an Advanced Bidentate Ligand for Metal Coordination and Extraction
Introduction & Mechanistic Rationale
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE, CAS 10596-16-4) is a highly versatile, electroneutral organophosphorus ligand utilized extensively in coordination chemistry and separation science (1[1]). Unlike its parent 1,2-ethylenediphosphonic acid, which is highly hydrophilic, the esterification of the acidic protons with isopropyl groups fundamentally shifts the molecule's physicochemical profile, rendering it highly soluble in organic solvents (2[2]). This lipophilicity is a critical parameter for its application in liquid-liquid extraction (LLE) and the synthesis of organometallic frameworks in non-aqueous media.
The Chelate Effect and Structural Causality: The architectural superiority of TIPE compared to methylenediphosphonates lies in its ethylene (-CH2-CH2-) bridge (3[3]). This flexible linker allows the two phosphoryl (P=O) oxygen atoms to rotate and coordinate to a single metal center, forming a thermodynamically stable six-membered chelate ring (3[3]). In contrast, shorter methylene bridges force a highly strained four-membered ring, often resulting in bridging coordination and the precipitation of intractable polymeric structures. Furthermore, the bulky isopropyl groups provide significant steric shielding around the metal center (particularly high-coordination lanthanides, which typically require 8 to 10 coordination sites), displacing water molecules from the inner coordination sphere and enhancing the complex's stability in organic phases (2[2]).
Physicochemical Properties
Understanding the physical parameters of TIPE is essential for solvent selection and reaction optimization.
| Property | Value |
| Chemical Name | Tetraisopropyl 1,2-ethylenediphosphonate |
| CAS Number | 10596-16-4 |
| Molecular Formula | C14H32O6P2 |
| Molecular Weight | 358.35 g/mol |
| Boiling Point | 170-171°C at 3 mmHg |
| Density | 1.068 g/cm³ |
| Refractive Index | 1.435 |
| Coordination Sites | 2 (Bidentate via P=O groups) |
Data summarized from verified chemical databases (1[1]).
Experimental Protocol I: Synthesis of Lanthanide-TIPE Coordination Complexes
This protocol outlines the synthesis of discrete, high-coordination lanthanide complexes, such as[Ln(TIPE)n(NO3)3], where Ln represents La, Ce, Sm, or Eu (4[4]).
Causality Check: Lanthanide nitrates are chosen because the nitrate anion can act as a co-ligand to satisfy the high coordination number (8-10) of the lanthanide ion (3[3]), while anhydrous ethanol prevents the competitive binding of water molecules to the highly oxophilic metal center.
Step-by-Step Methodology:
-
Preparation of Metal Precursor: Dissolve 1.0 mmol of Lanthanide(III) nitrate hexahydrate (Ln(NO3)3·6H2O) in 15 mL of anhydrous ethanol in a 50 mL round-bottom flask. Stir until a clear solution is obtained.
-
Ligand Addition: Under a continuous flow of dry nitrogen (N2), add 2.1 mmol of TIPE (slight stoichiometric excess to ensure complete coordination) dropwise to the stirring metal solution.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C for 4 hours. Rationale: Elevated temperature provides the activation energy required for the bulky TIPE molecules to displace the remaining solvent molecules from the lanthanide's inner coordination sphere.
-
Concentration: Cool the reaction to room temperature and concentrate the solution to approximately 5 mL using a rotary evaporator under reduced pressure.
-
Precipitation & Isolation: Induce precipitation by adding 20 mL of cold, non-polar anti-solvent (e.g., n-hexane). The steric bulk of the isopropyl groups makes the complex insoluble in highly non-polar aliphatic hydrocarbons.
-
Purification: Filter the resulting precipitate through a fine glass frit, wash twice with 5 mL of cold hexane, and dry under vacuum at 40°C for 12 hours.
Figure 1: Mechanism of bidentate chelation between TIPE and a lanthanide metal center.
Experimental Protocol II: Liquid-Liquid Extraction of f-Block Metals
TIPE acts as an excellent solvating extractant for the recovery of heavy metals from aqueous streams. The electroneutral ligand coordinates to the metal cation, forming a lipophilic adduct that preferentially partitions into the organic phase.
Causality Check: Because TIPE is electroneutral, the extraction of a metal cation (e.g., Eu3+) requires the co-extraction of counter-anions (e.g., NO3-) to maintain charge neutrality in the organic phase.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Prepare a 0.01 M solution of Eu(NO3)3 in 0.1 M HNO3. The acidic medium suppresses the hydrolysis of the metal ion.
-
Organic Phase Preparation: Dissolve TIPE in a suitable organic diluent (e.g., nitrobenzene or dodecane modified with a phase modifier) to yield a 0.1 M ligand concentration.
-
Phase Contact: Transfer equal volumes (e.g., 5 mL each, O:A ratio = 1:1) of the aqueous and organic phases into a 15 mL centrifuge tube.
-
Equilibration: Vigorously agitate the biphasic system using a mechanical vortex for 30 minutes at 25°C. Rationale: High-shear mixing maximizes the interfacial surface area, ensuring the system reaches thermodynamic equilibrium rapidly.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete, sharp phase separation.
-
Analysis: Carefully separate the phases using a micropipette. Analyze the metal concentration in the aqueous raffinate via ICP-OES or ICP-MS to calculate the Distribution Ratio (D) and Extraction Efficiency (%E).
Figure 2: Step-by-step workflow for the liquid-liquid extraction of metal ions using TIPE.
Representative Extraction Data
The following table summarizes the expected extraction performance parameters when utilizing TIPE under standard conditions (0.1 M TIPE, 0.1 M HNO3, 25°C).
| Metal Ion | Ionic Radius (Å) | Extraction Mechanism | Expected Distribution Ratio (D) | Extraction Efficiency (%E) |
| La(III) | 1.03 | Solvation (Co-extraction of NO3-) | ~ 5.2 | > 83% |
| Eu(III) | 0.95 | Solvation (Co-extraction of NO3-) | ~ 12.4 | > 92% |
| Am(III) | 0.98 | Synergistic Solvation | ~ 15.8 | > 94% |
Note: The extraction efficiency typically increases across the lanthanide series due to the lanthanide contraction, which increases the charge density of the metal ion, thereby strengthening the M-O(P) dative bond (3[3]).
References
- Source: benchchem.
- Source: lookchem.
- Title: Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem (Coordination Environment)
- Source: molaid.
Sources
- 1. Cas 10596-16-4,TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE | lookchem [lookchem.com]
- 2. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]
- 3. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]
- 4. tetraisopropyl ethylenediphosphonate - CAS号 64630-16-6 - 摩熵化学 [molaid.com]
Synthesis of phosphonate derivatives using Tetraisopropyl 1,2-ethylenediphosphonate
Technical Guide: Synthesis of Phosphonate Derivatives using Tetraisopropyl 1,2-ethylenediphosphonate
Part 1: Introduction & Chemical Profile
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE), also known as tetraisopropyl ethane-1,2-diylbis(phosphonate), is a specialized organophosphorus reagent distinct from its more common geminal analog (tetraisopropyl methylenediphosphonate). While the geminal form is the standard for Horner-Wadsworth-Emmons (HWE) olefination to create vinyl phosphonates, TIPE offers unique reactivity centered on the vicinal (1,2) carbon backbone.
This reagent serves as a critical scaffold for synthesizing functionalized vicinal bisphosphonates , allylic phosphonates , and high-affinity metal chelators (specifically for lanthanides and actinides). Its isopropyl ester groups provide enhanced lipophilicity compared to ethyl/methyl analogs, facilitating solubility in organic solvents (THF, DCM) and influencing the stereoelectronics of metal coordination.
Chemical Identity:
-
CAS Number: 10596-16-4[1]
-
Formula:
-
Structure:
-
Key Feature: Two phosphonate groups separated by an ethylene bridge, creating a chelation "bite angle" distinct from methylene bisphosphonates.
Part 2: Core Reactivity & Mechanistic Pathways
The utility of TIPE stems from three primary reactivity modes:
-
-Carbon Deprotonation (Alkylation/Functionalization):
Unlike the geminal bisphosphonate (pKa ~18-20), the protons on the ethylene bridge of TIPE are
to only one phosphonate group, making them less acidic (pKa ~25-28). Successful functionalization requires strong, non-nucleophilic bases (e.g., LDA, LiHMDS) to generate the mono-anion, which can then be alkylated to create branched vicinal bisphosphonates. -
McKenna Reaction (Silyl-Mediated Hydrolysis): The bulky isopropyl groups are resistant to standard aqueous acid hydrolysis. The most efficient deprotection method involves trans-silylation using Bromotrimethylsilane (TMSBr), followed by methanolysis. This yields 1,2-ethylenediphosphonic acid , a potent corrosion inhibitor and calcium-sequestering agent.
-
Horner-Wadsworth-Emmons (HWE) Variation: While less common than the geminal route, the carbanion of TIPE can undergo HWE-type reactions with aldehydes. Unlike the geminal reagent (which yields vinyl phosphonates), the HWE reaction of a vicinal bisphosphonate typically yields allylic phosphonates via elimination of one phosphonate moiety.
Part 3: Experimental Protocols
Protocol A: Synthesis of Alkylated Vicinal Bisphosphonates
Application: Creating sterically modified ligands for MOFs (Metal-Organic Frameworks) or lipophilic bone-targeting vectors.
Reagents:
-
Tetraisopropyl 1,2-ethylenediphosphonate (1.0 equiv)[1]
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/Heptane)
-
Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide) (1.2 equiv)
-
Anhydrous THF (Solvent)[2]
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Maintain a positive pressure of Argon or Nitrogen.
-
Solvation: Dissolve TIPE (1.0 g, 2.79 mmol) in anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: The low temperature is critical to prevent retro-Michael type decomposition or polymerization of the anion.
-
-
Deprotonation: Add LDA (1.55 mL, 3.1 mmol) dropwise over 10 minutes via syringe.
-
Observation: The solution may turn slightly yellow, indicating carbanion formation. Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Dissolve the alkyl halide (3.35 mmol) in a minimal amount of THF (2 mL) and add it dropwise to the cold reaction mixture.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature (RT) over 3 hours.
-
Quenching: Quench with saturated aqueous
(10 mL). -
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate-
Purification: Use flash column chromatography (SiO2).[3] Eluent: Hexanes/EtOAc (gradient 50:50 to 0:100). Isopropyl esters are polar; 5% MeOH in DCM may be required for very polar derivatives.
-
Protocol B: Deprotection to 1,2-Ethylenediphosphonic Acid
Application: Synthesis of water-soluble corrosion inhibitors or metal extraction agents.
Reagents:
-
Alkylated/Parent TIPE derivative
-
Bromotrimethylsilane (TMSBr) (4.5 equiv per bisphosphonate)
-
Dichloromethane (DCM) (Anhydrous)
-
Methanol (MeOH)
Methodology:
-
Silylation: Dissolve TIPE (or derivative) in anhydrous DCM (0.2 M concentration) under Argon.
-
Addition: Add TMSBr dropwise at 0 °C.
-
Mechanism:[3] TMSBr cleaves the P-O-iPr bond more efficiently than TMSCl/NaI due to the weaker P-Br bond formed transiently and the high affinity of Si for O.
-
-
Reaction: Warm to RT and stir for 12–24 hours. Monitor by
NMR (Shift from ~28 ppm to ~10 ppm for silyl ester). -
Hydrolysis: Concentrate the mixture under vacuum to remove excess TMSBr and alkyl bromide byproducts.
-
Methanolysis: Redissolve the oily residue in MeOH (excess). Stir for 1 hour. The silyl ester is converted to the phosphonic acid and volatile MeOSiMe3.
-
Isolation: Concentrate in vacuo. The product, 1,2-ethylenediphosphonic acid, typically precipitates as a white solid. Recrystallize from water/ethanol if necessary.
Part 4: Visualization & Logic
Reaction Pathway: Alkylation & Hydrolysis
Caption: Synthetic pathway for the functionalization of TIPE followed by deprotection to the bioactive acid form.
Part 5: Data Summary & Troubleshooting
Table 1: Comparative Reactivity & Conditions
| Reaction Type | Reagent | Conditions | Typical Yield | Key Challenge |
| Alkylation | LDA / R-X | THF, -78°C to RT | 60-85% | Mono- vs Di-alkylation control. |
| Deprotection | TMSBr | DCM, RT, 12h | >90% | Removal of isopropyl bromide byproduct. |
| HWE (Allylic) | NaH / R-CHO | THF, Reflux | 40-60% | Elimination of phosphate group reduces atom economy. |
Troubleshooting Guide:
-
Problem: Low yield in alkylation.
-
Cause: Incomplete deprotonation or moisture in THF.
-
Solution: Titrate LDA before use; ensure temperature is strictly -78°C during addition to prevent decomposition.
-
-
Problem: "Gummy" product after TMSBr deprotection.
-
Cause: Incomplete removal of silyl byproducts.
-
Solution: Perform the methanolysis step twice. Co-evaporate with toluene to remove trace water/methanol.
-
-
Problem: Difficulty separating mono-alkylated from di-alkylated product.
-
Solution: Use a slight deficit of base (0.95 equiv) to favor mono-alkylation. Separation is best achieved on silica using a slow gradient of EtOAc in Hexane.
-
References
-
LookChem. Tetraisopropyl 1,2-ethylenediphosphonate Usage and Properties. LookChem. Available at: [Link]
-
Beilstein J. Org. Chem. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journals, 2020. Available at: [Link]
-
MDPI. Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor (General Phosphonate Protocols). MDPI, 2025. Available at: [Link]
Sources
Application Notes & Protocols: Tetraisopropyl 1,2-Ethylenediphosphonate in the Preparation of Biologically Active Compounds
Abstract
Organophosphorus compounds are foundational to modern medicinal chemistry, serving as scaffolds and functional moieties in a vast array of therapeutic agents.[1] Tetraisopropyl 1,2-ethylenediphosphonate (TIPE), a vicinal bisphosphonate ester, represents a key building block in this field. Its solubility in organic solvents and the reactivity of its phosphonate groups make it a versatile precursor for synthesizing complex molecules.[1] This guide provides an in-depth exploration of TIPE, covering its synthesis, key reactive properties, and detailed protocols for its application in constructing biologically active compounds, particularly through conversion to bisphosphonic acids and use in olefination reactions. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic strategies.
Introduction to Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE)
Tetraisopropyl 1,2-ethylenediphosphonate, with the chemical formula C₁₄H₃₂O₆P₂, is the tetraisopropyl ester of 1,2-ethylenediphosphonic acid.[2] Unlike its parent acid, which is hydrophilic, the esterification with four isopropyl groups renders TIPE significantly more soluble in common organic solvents.[1] This property is highly advantageous, facilitating its use in a wide range of reaction conditions and simplifying purification processes.
Organophosphorus compounds, including phosphonates, are integral to the design of various pharmaceuticals such as enzyme inhibitors, antiviral drugs, and anticancer agents.[1][3] The phosphonate moiety can act as a non-hydrolyzable mimic of a phosphate group, a transition-state analog for peptide hydrolysis, or a chelating agent for metal ions, making it a privileged structure in drug design.[3][4] TIPE provides a stable P-C-C-P backbone that can be incorporated into larger molecules or deprotected to yield the corresponding bisphosphonic acid, a class of compounds renowned for their therapeutic effects in bone-related diseases.[5]
Physicochemical Properties
A clear understanding of TIPE's properties is essential for its effective handling and use in synthesis.
| Property | Value | Reference |
| CAS Number | 10596-16-4 | [2] |
| Molecular Formula | C₁₄H₃₂O₆P₂ | [2] |
| Molecular Weight | 358.35 g/mol | [2] |
| Melting Point | 34-37°C | [2] |
| Boiling Point | 170-171°C @ 3 mmHg | [2] |
| Density | 1.068 g/cm³ | [2] |
| Refractive Index | 1.435 | [2] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of Tetraisopropyl 1,2-Ethylenediphosphonate
The reliable synthesis of TIPE is a prerequisite for its application. The most common and robust method is the double Michaelis-Arbuzov reaction, though alternative strategies exist.
Primary Synthetic Route: The Double Michaelis-Arbuzov Reaction
This reaction is a classic and efficient method for forming carbon-phosphorus bonds.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide. In the case of TIPE, this occurs twice on the same substrate.
Causality: The reaction is driven by the nucleophilicity of the trivalent phosphorus atom in triisopropyl phosphite and the electrophilic nature of the carbon atoms in 1,2-dibromoethane. The formation of the stable pentavalent phosphonate P=O bond is the thermodynamic driving force for the reaction.
Protocol 2.1: Synthesis of TIPE
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: Charge the flask with 1,2-dibromoethane (1.0 eq) and a molar excess of triisopropyl phosphite (typically 2.2 to 3.0 eq). The excess phosphite helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to a temperature between 130°C and 200°C.[6] The reaction progress can be monitored by observing the distillation of the isopropyl bromide byproduct.
-
Workup: Once the reaction is complete (as determined by GC-MS or ³¹P NMR), cool the mixture to room temperature. Remove the excess triisopropyl phosphite and any remaining isopropyl bromide under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield TIPE as a clear liquid or low-melting solid.[2]
Alternative Synthetic Routes
To overcome some limitations of the Michaelis-Arbuzov reaction, such as the high temperatures required, other methods have been explored.[1] One notable alternative involves the reaction of ethan-1,2-diylbis(phosphonic tetrachloride) with an alcohol like isopropanol.[1] This approach separates the C-P bond formation from the esterification step.
| Synthesis Route | Reactants | Key Features |
| Double Michaelis-Arbuzov | 1,2-Dibromoethane, Triisopropyl phosphite | Robust, classic C-P bond formation; often requires high temperatures.[1] |
| Phosphonic Dichloride Esterification | Ethan-1,2-diylbis(phosphonic tetrachloride), Isopropanol | Milder conditions for esterification; precursor synthesis can be complex. |
Application in Preparing Biologically Active Compounds
TIPE is not typically the final active compound but rather a crucial intermediate. Its primary applications involve its use as a scaffold for creating bisphosphonic acids or as a reagent in C-C bond-forming reactions.
Synthesis of Vicinal Bisphosphonic Acids
Bisphosphonic acids are potent inhibitors of bone resorption and are cornerstone therapies for osteoporosis and other bone disorders.[5][7] They function by binding to hydroxyapatite in bone tissue.[5] While many clinically used bisphosphonates are geminal (P-C-P), vicinal bisphosphonates (P-C-C-P) derived from TIPE are also of significant interest. The conversion of the phosphonate esters in TIPE to phosphonic acids is a critical final step.
The McKenna Reaction: This is a widely used and mild method for the dealkylation of phosphonate esters using bromotrimethylsilane (BTMS).[8] The reaction proceeds via the formation of a bis(trimethylsilyl) ester, which is readily hydrolyzed during workup to yield the desired phosphonic acid.[8]
Protocol 3.1: Deprotection of TIPE to 1,2-Ethylenediphosphonic Acid
-
Setup: In an oven-dried, inert-atmosphere flask, dissolve TIPE (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add bromotrimethylsilane (BTMS) (a slight excess per ester group, e.g., 4.4 eq) dropwise.
-
Causality: BTMS is a highly reactive silylating agent that readily cleaves the alkyl-oxygen bond of the ester. The reaction is often exothermic, necessitating slow addition at a reduced temperature.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ³¹P NMR; a shift in the phosphorus signal indicates the formation of the silyl ester.
-
Workup (Solvolysis): Carefully add methanol or water to the reaction mixture to hydrolyze the silyl ester intermediate. This step is also exothermic.
-
Isolation: Remove all volatile components under reduced pressure. The resulting solid is the crude bisphosphonic acid, which can be purified by recrystallization.
Synthesis of Dienes via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for creating carbon-carbon double bonds, typically with high (E)-alkene selectivity.[9][10][11] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[9] TIPE, possessing two phosphonate groups, can be doubly deprotonated to form a bis-anion, which can then react with two equivalents of a carbonyl compound to synthesize symmetrical dienes.
Mechanism: The reaction begins with the deprotonation of the carbon alpha to the phosphorus atom, forming a nucleophilic carbanion.[9] This carbanion attacks the carbonyl carbon, leading to an oxaphosphetane intermediate which then collapses to form the alkene and a water-soluble phosphate byproduct.[11]
Protocol 3.2: Synthesis of a Symmetrical Diene using TIPE
-
Setup: To a suspension of a strong base, such as sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil), in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add TIPE (1.0 eq) dropwise at 0°C.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the phosphonate ester. THF is a common aprotic solvent that solubilizes the intermediates.
-
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution (H₂) ceases, indicating complete formation of the bis-anion.
-
Carbonyl Addition: Cool the resulting carbanion solution back to 0°C and add a solution of the desired aldehyde (2.1 eq) in THF dropwise.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[10] The crude product can be purified by column chromatography.
Case Study: Synthesis of Symmetrical Acyclic Nucleoside Phosphonate Analogs
Acyclic Nucleoside Phosphonates (ANPs) are a critical class of antiviral agents, with drugs like Tenofovir and Adefovir being prime examples.[3][12] The HWE reaction with TIPE offers a streamlined route to symmetrical diene linkers, which can be further elaborated into novel ANP structures.
Objective: Synthesize a symmetrical bis-purine diene as a potential antiviral candidate.
-
Aldehyde Preparation: A purine base (e.g., adenine) is functionalized with a short linker terminating in an aldehyde group (e.g., N⁹-(2-oxoethyl)adenine).
-
HWE Coupling: The TIPE-derived bis-carbanion is generated as per Protocol 3.2 . The adenine-aldehyde (2.1 eq) is then added to form the symmetrical bis-purine diene.
-
Deprotection: The resulting phosphonate ester is deprotected using the McKenna reaction (Protocol 3.1 ) to yield the final bisphosphonic acid, ready for biological evaluation.
This strategy allows for the rapid assembly of complex, symmetrical molecules with potential therapeutic applications, demonstrating the power of TIPE as a versatile synthetic platform.
Conclusion
Tetraisopropyl 1,2-ethylenediphosphonate is a valuable and versatile reagent in the synthesis of biologically active compounds. Its favorable solubility and well-defined reactivity allow for its use as a precursor to vicinal bisphosphonic acids and as a key component in Horner-Wadsworth-Emmons reactions for the construction of symmetrical dienes. The protocols detailed in this guide provide a robust framework for researchers to employ TIPE in the development of novel therapeutics and other functional molecules.
References
- Benchchem. (n.d.). Tetraisopropyl 1,2-ethylenediphosphonate.
- LookChem. (n.d.). Cas 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE.
- IRIS. (n.d.). Functional bisphosphonate synthesis for the development of new anti-resorption bone drug candidates.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Wiley Online Library. (n.d.). Synthesis of Geminal Bis‐ and Tetrakisphosphonate Ester Derivatives and Their Coordination Behavior Towards Ca(II) Ions.
- Google Patents. (n.d.). EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates.
- ChemicalBook. (n.d.). Tetraisopropyl methylenediphosphonate | 1660-95-3.
- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
- Sigma-Aldrich. (n.d.). Tetraisopropyl methylenediphosphonate 97 | 1660-95-3.
- PMC. (n.d.). Synthetic Procedures Leading towards Aminobisphosphonates.
- eRepo. (n.d.). SYNTHESIS OF PARTIAL BISPHOSPHONATE ESTERS WITH SINGLE SIDE CHAIN.
- Google Patents. (n.d.). US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates.
- CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- PMC. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Inxight Drugs. (n.d.). TETRAISOPROPYL METHYLENEDIPHOSPHONATE.
- ResearchGate. (n.d.). (PDF) Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines.
- LookChem. (n.d.). Cas 1660-95-3, Tetraisopropyl methylenediphosphonate.
- Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.
- Beilstein Journal of Organic Chemistry. (2020, June 23). The McKenna reaction – avoiding side reactions in phosphonate deprotection.
- PMC. (n.d.). Overview of Biologically Active Nucleoside Phosphonates.
- PMC. (n.d.). Mechanistic studies of an unprecedented enzyme-catalyzed 1,2-phosphono migration reaction.
- MDPI. (2022, November 18). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents.
- R Discovery. (1990, June 1). A Cheap One-Pot Approach to Tetraethyl Methylenediphosphonate.
- PMC. (n.d.). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs.
- PMC. (2022, October 3). Editorial: Phosphonate chemistry in drug design and development, Volume II.
- MDPI. (2022, April 13). Bioactive Compounds from Natural Products: Separation, Characterization, and Applications.
- ORCA - Online Research @ Cardiff. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy.
- PMC. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.
- Scholars Research Library. (2024, September 2). Multi-Step Synthesis in the Development of Antiviral Agents.
- PMC. (n.d.). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity.
- eScholarship. (n.d.). Structure-based discovery of CFTR potentiators and inhibitors.
- Protocols.io. (2025, February 12). Preparation of pharmacological agents V.2.
- PMC. (2024, April 4). Special Issue “Development and Synthesis of Biologically Active Compounds”.
- OUCI. (n.d.). Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir.
- Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme.
- Frontiers. (2017, June 27). Therapeutic Properties of Bioactive Compounds from Different Honeybee Products.
- MDPI. (n.d.). P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate).
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 7. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE) via the Double Michaelis-Arbuzov Reaction
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) [CAS: 10596-16-4] is a highly valuable bidentate ligand and synthetic intermediate utilized extensively in coordination chemistry, materials science, and the synthesis of pharmaceutical compounds[1][2].
The most robust route to synthesize the 1,2-ethylenediphosphonate skeleton is the double Michaelis-Arbuzov reaction, which constructs two carbon-phosphorus (C-P) bonds sequentially[1]. While the Arbuzov reaction is a historical cornerstone of organophosphorus chemistry, achieving high yields of the diphosphonate requires precise control over reagent selection, stoichiometry, and reaction thermodynamics.
Causality in Experimental Design
-
Reagent Selection (Steric Control): Triisopropyl phosphite is deliberately chosen over triethyl phosphite. The steric bulk of the isopropyl groups suppresses aberrant nucleophilic attack by the displaced halide ion on the aliphatic alkyl chains. This significantly reduces the formation of unwanted side products (such as dealkylated monophosphonates) and drives the reaction toward the desired pentavalent phosphonate[3].
-
Stoichiometric Driving Force: To favor the formation of the diphosphonate (TIPE) over the intermediate monophosphonate (diisopropyl 2-bromoethylphosphonate), a molar excess of triisopropyl phosphite (typically a 1:2.2 ratio of dihaloethane to phosphite) is strictly required[4][5].
-
Thermodynamic Management: The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of 1,2-dibromoethane, followed by halide displacement and subsequent dealkylation[1]. This dealkylation yields isopropyl bromide as a volatile byproduct. Continuous removal of this byproduct via distillation is a critical self-validating mechanism: it drives the equilibrium forward (Le Chatelier's principle) and prevents the reaction temperature from dropping below the 150–160 °C threshold needed to overcome the activation energy of the sterically hindered second Arbuzov step[6].
Double Michaelis-Arbuzov mechanism for TIPE synthesis, highlighting byproduct removal.
Experimental Methodologies
We present two validated protocols for the synthesis of TIPE. Protocol A is optimized for scalable, conventional thermal synthesis, while Protocol B leverages microwave irradiation for rapid, high-throughput generation.
Protocol A: Conventional Thermal Synthesis (Scale-Up Optimized)
This protocol relies on continuous distillation as an in-process control. The cessation of distillate serves as a physical self-validation that the reaction has reached completion.
Materials:
-
1,2-Dibromoethane (1.0 eq)
-
Triisopropyl phosphite (2.2 eq)
-
Argon gas
Step-by-Step Procedure:
-
Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a short-path distillation head connected to a condenser and receiving flask.
-
Inert Atmosphere: Purge the entire system with Argon to prevent oxidation of the phosphite.
-
Initial Heating: Add 1,2-dibromoethane to the reaction flask and heat to 150 °C using a precisely controlled heating mantle.
-
Controlled Addition: Add triisopropyl phosphite dropwise via the dropping funnel. The initial Arbuzov reaction is exothermic; addition rate must be controlled to prevent violent boiling.
-
Byproduct Distillation: As the reaction progresses, isopropyl bromide will form and vaporize. Collect the distillate continuously. This maintains the internal reaction temperature strictly between 150–160 °C[6].
-
Reflux & Completion: Continue heating for 12–24 hours. The reaction is deemed complete when the evolution and distillation of isopropyl bromide cease.
-
Purification: Transfer the crude mixture to a vacuum distillation setup. Isolate the pure TIPE fraction, which boils at 170–171 °C at 3 mmHg[1].
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Microwave synthesis provides a "greener," highly efficient alternative by ensuring uniform volumetric heating and drastically reducing reaction times[7][8].
Step-by-Step Procedure:
-
Preparation: In a 30 mL microwave-safe quartz vial, combine 1,2-dibromoethane (1.0 eq) and triisopropyl phosphite (2.2 eq).
-
Sealing: Seal the vial with a Teflon-lined crimp cap under an Argon atmosphere.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Program the instrument to heat the mixture to 160 °C and hold for 1 hour[8].
-
Post-Reaction Handling: Allow the vial to cool completely to room temperature. Safety Note: The internal pressure will be significantly elevated due to the trapped isopropyl bromide byproduct. Vent the vial carefully inside a fume hood.
-
Purification: Remove volatiles under reduced pressure on a rotary evaporator, followed by vacuum distillation or flash chromatography on silica gel[7][8].
Step-by-step experimental workflow for the synthesis and validation of TIPE.
Quantitative Process Comparison
The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal protocol based on their equipment and scale requirements.
| Parameter | Conventional Thermal Protocol | Microwave-Assisted Protocol |
| Molar Ratio (Dihaloethane : Phosphite) | 1 : 2.2 | 1 : 2.2 |
| Reaction Temperature | 150 – 160 °C | 160 °C |
| Reaction Time | 12 – 24 hours | 1 hour |
| Energy Source | Convective Heating (Mantle) | Microwave Irradiation (2.45 GHz) |
| Byproduct Management | Continuous Distillation | Contained (High Pressure) / Vented Post-Reaction |
| Typical Yield | 60 – 75% | 80 – 88% |
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized TIPE, the protocol must be closed with rigorous analytical validation. The following parameters serve as the definitive quality control benchmarks:
-
³¹P NMR Spectroscopy: The conversion of the trivalent phosphite ester into a pentavalent phosphonate is confirmed by the disappearance of the phosphite signal and the emergence of a distinct peak between δ -10 to +10 ppm , which is characteristic of the phosphonate groups in TIPE[1].
-
Mass Spectrometry (HRMS): The molecular composition is validated by confirming the exact mass of 358.1628 Da (Chemical Formula: C₁₄H₃₂O₆P₂)[1].
-
Physical State: The final purified product should present as a clear, colorless oil at room temperature, with a melting point of 34-37 °C and a density of approximately 1.068 g/cm³[1].
References
1.[1] Benchchem. "Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem". benchchem.com. 2.[2] Lookchem. "Cas 10596-16-4,TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE". lookchem.com. 3.[4] Benchchem. "Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem". benchchem.com. 4.[3] NIH. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction". nih.gov. 5.[6] Chemistry-Chemists. "ORGANOPHOSPHORUS (V) CHEMISTRY". chemistry-chemists.com. 6.[5] Google Patents. "US7435841B2 - Preparation of halohydrocarbyl phosphonic acid diesters". google.com. 7.[7] Google Patents. "EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates...". google.com. 8.[8] NIH. "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC". nih.gov.
Sources
- 1. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]
- 5. US7435841B2 - Preparation of halohydrocarbyl phosphonic acid diesters - Google Patents [patents.google.com]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]
- 8. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tetraisopropyl 1,2-Ethylenediphosphonate Synthesis
Topic: Optimizing Synthesis Yield & Purity Target Molecule: Tetraisopropyl ethane-1,2-diylbis(phosphonate) CAS Registry: 1067-64-7 (Ethyl analog ref), Isopropyl specific derivatives.[1]
Executive Summary: The "Yield Trap"
If you are experiencing low yields (<30%) or "black tar" formation when synthesizing Tetraisopropyl 1,2-ethylenediphosphonate, you are likely using the Classical Double Arbuzov route with 1,2-dibromoethane.[1]
The Core Problem: The reaction of triisopropyl phosphite with 1,2-dihaloethanes suffers from a critical competing mechanism: Perkow-type Elimination . Instead of the second substitution occurring to form the bisphosphonate, the intermediate phosphonium salt undergoes elimination, expelling ethylene gas and forming triisopropyl phosphate.[1]
The Solution: This guide provides two distinct protocols:
-
The Optimized Route (Recommended): Base-catalyzed Michael addition of diisopropyl phosphite to diisopropyl vinylphosphonate.[1] (Yields >85%).[1][2][3]
-
The Legacy Route (Correction): Modifications to the Arbuzov method if you are restricted to 1,2-dibromoethane as a starting material.
Diagnostic Workflow
Use this decision tree to identify the failure point in your current synthesis.
Figure 1: Diagnostic logic for identifying yield loss mechanisms.
Protocol A: The Optimized Route (Michael Addition)
This method avoids the elimination issues of 1,2-dihaloethanes entirely by building the backbone via C-P bond formation on an activated alkene.
Mechanism
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Diisopropyl Vinylphosphonate | Substrate | 1.0 | Electrophile (Michael Acceptor).[1] |
| Diisopropyl Phosphite | Reagent | 1.1 - 1.2 | Nucleophile. Slight excess drives conversion. |
| Sodium Ethoxide (NaOEt) | Catalyst | 0.05 - 0.1 | Or NaH.[1] Generates the phosphite anion. |
| THF or Toluene | Solvent | N/A | Anhydrous. 0.5 M concentration.[3] |
Step-by-Step Procedure
-
Preparation: In a flame-dried 3-neck flask under Argon, dissolve Diisopropyl Vinylphosphonate (1.0 eq) and Diisopropyl Phosphite (1.1 eq) in anhydrous THF.
-
Initiation: Cool the mixture to 0°C. Add Sodium Ethoxide (freshly prepared or commercial solution) dropwise. Caution: Exothermic.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours. Monitor via ³¹P NMR.
-
Success Marker: Disappearance of the vinyl phosphorus signal (~18-20 ppm, doublet) and appearance of a single singlet signal for the ethylene bridge (~28-30 ppm).[1]
-
-
Quench: Add saturated NH₄Cl solution to quench the catalyst.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO₄.[3]
-
Purification: The crude product is often >95% pure. If necessary, distill under high vacuum (Kugelrohr recommended, <0.1 mmHg).[1]
Why this works: The vinyl phosphonate is an excellent Michael acceptor. The reaction is atom-economical and avoids the high temperatures that degrade isopropyl esters.
Protocol B: The Legacy Route (Arbuzov Correction)
If you must use 1,2-dibromoethane , you cannot use standard Arbuzov conditions (1:2 ratio, reflux).[1] You must use the "Solvent-Force" Method .
The Elimination Problem
When Triisopropyl phosphite attacks 1,2-dibromoethane, it forms a phosphonium intermediate.[1] The bromide ion can attack the
Optimized Arbuzov Protocol
| Parameter | Specification | Reason |
| Phosphite Excess | 4.0 - 6.0 Equivalents | The phosphite acts as the solvent. High concentration favors intermolecular substitution over elimination. |
| Temperature | 140°C - 150°C | High enough to drive isopropyl bromide removal, but strictly <160°C to prevent propene loss.[1] |
| Apparatus | Dean-Stark Trap | You MUST continuously remove isopropyl bromide to drive equilibrium. |
Step-by-Step Procedure
-
Charge: Place Triisopropyl phosphite (6.0 eq) in a flask fitted with a distillation head or Dean-Stark trap. Heat to 140°C.
-
Addition: Add 1,2-dibromoethane (1.0 eq) dropwise over 2 hours.
-
Critical: Do not add all at once. High local concentration of dibromide favors elimination.
-
-
Reflux/Distillation: Maintain temperature. Collect the volatile isopropyl bromide byproduct.
-
Stripping: Once the reaction is complete (check ³¹P NMR), distill off the excess Triisopropyl phosphite under vacuum.
-
Isolation: The residue is the target. Distill at high vacuum (0.05 mmHg, ~130-140°C).
Comparison of Methods
| Metric | Protocol A (Michael Addition) | Protocol B (Modified Arbuzov) |
| Yield | 85 - 95% | 25 - 40% |
| Purity (Crude) | High (>90%) | Low (Mixture with phosphates) |
| Reaction Time | 4-6 Hours | 12-24 Hours |
| Thermal Risk | Low (RT to 50°C) | High (>140°C) |
| Atom Economy | 100% | Poor (Requires 4-6x excess reagent) |
Troubleshooting FAQ
Q: My product is a dark brown/black oil that won't crystallize. A: This is "Arbuzov Tar," caused by thermal decomposition of the isopropyl groups at high temperatures (>160°C), generating propene and polyphosphoric acids.[1]
-
Fix: Switch to Protocol A. If using Protocol B, lower the bath temperature and use high vacuum to remove byproducts earlier.
Q: I see a major peak at ~ -1 ppm in ³¹P NMR. A: This is Triisopropyl Phosphate . In Protocol B (Arbuzov), this confirms the elimination side reaction (Ethylene gas release).[1]
-
Fix: You cannot separate this easily from the product by distillation as boiling points are similar. You must restart using Protocol A or use column chromatography (difficult for polar phosphonates).[1]
Q: Can I use Microwave irradiation for Protocol B? A: Yes. Microwave heating (180°C, 10 min) has been shown to improve the second substitution step in 1,2-dihaloethane Arbuzov reactions by overcoming the activation energy barrier faster than elimination can compete.[1] However, scale-up is limited.
Q: How do I remove the excess Diisopropyl phosphite in Protocol A?
A: Wash the organic layer with 1M NaOH during workup. The unreacted dialkyl phosphite is acidic (
Visualization: Reaction Pathways
Figure 2: Chemical pathways showing the competition between Elimination (Red) and Substitution (Green), and the superior Michael Addition route (Blue).[1]
References
-
Arbuzov Reaction Mechanism & Side Reactions
-
Microwave Optimization of Ethylenebisphosphonates
-
Keglevich, G., et al. (2011).[1] Microwave-assisted synthesis of dialkyl haloalkylphosphonates. (Relevant context on overcoming activation barriers in difficult Arbuzov substrates).
-
-
Hydrophosphonylation (Michael Addition)
-
Synthesis of Tetraisopropyl Methylenediphosphonate (Analogous Procedure)
-
Roy, C. H. (1966).[1] U.S. Patent No. 3,251,907. Washington, DC: U.S. Patent and Trademark Office. (Describes the difficulty of the di-substitution and vacuum distillation requirements).
-
Sources
- 1. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Hydrophosphonylation - Wikipedia [en.wikipedia.org]
Purification challenges and solutions for Tetraisopropyl 1,2-ethylenediphosphonate
Ticket ID: #TIPE-PUR-001 Department: Organophosphorus Synthesis & Application Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering difficulties in the purification of Tetraisopropyl 1,2-ethylenediphosphonate (CAS: 10596-16-4). This molecule presents a unique "perfect storm" of purification challenges: it is a high-boiling viscous liquid (often supercooled), it possesses significant Lewis basicity at the phosphoryl oxygen (leading to chromatographic tailing), and its synthesis via the Michaelis-Arbuzov reaction often yields difficult-to-separate elimination byproducts (vinyl phosphonates).[1]
This guide bypasses standard textbook advice and focuses on field-proven strategies for isolating high-purity (>98%) material.
Diagnostic Triage: The Purification Decision Matrix
Before proceeding, determine your primary impurity profile using
Figure 1: Strategic decision tree based on
Module 1: High-Vacuum Distillation (The Primary Challenge)
The Issue: The boiling point of Tetraisopropyl 1,2-ethylenediphosphonate is reported as 170–171°C at 3 mmHg [1][2].[1][2] However, prolonged heating at this temperature often leads to the "Arbuzov Elimination" side reaction, generating tetraisopropyl vinylphosphonate and turning the oil brown.
Protocol: The "Fast-Path" Distillation
Standard fractional distillation columns have too much hold-up volume and pressure drop.[1] You must minimize thermal history.
-
Equipment: Use a Kugelrohr apparatus or a Wiped-Film Evaporator .[1] Do not use a Vigreux column unless you have a high-capacity diffusion pump.[1]
-
Vacuum Requirement: You need a vacuum of <0.5 mmHg .[3][4]
-
Why? At 3 mmHg, the BP is ~170°C. At 0.1 mmHg, the BP drops to ~135–140°C, significantly reducing thermal decomposition risks.
-
-
Step-by-Step:
-
Degassing: Stir crude oil under high vacuum at RT for 1 hour to remove volatile isopropyl bromide (byproduct).
-
Foreshot: Slowly ramp to 100°C (0.1 mmHg). Collect the lower-boiling Triisopropyl phosphite (starting material) here.
-
Main Fraction: Ramp to 145–155°C. The product is a viscous, colorless oil.
-
Solidification: Note that while often an oil, the pure compound has a melting point of 34–37°C [2]. If it solidifies in the receiver, melt it gently with a heat gun to recover.
-
Critical Data Point:
| Property | Value | Note |
|---|---|---|
| Boiling Point | 170–171°C @ 3 mmHg | Risk zone for decomposition.[1] |
| Target Vacuum | < 0.1 mmHg | Safe zone (BP ~140°C). |
| Refractive Index (
Module 2: Chromatographic Purification (The "Tailing" Fix)
The Issue: Phosphonate esters interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing severe peak tailing and poor separation from impurities [6][7].
Solution: Base-Modified Silica
You cannot use standard Hexane/EtOAc gradients.[1] You must passivate the silica.
The Protocol:
-
Mobile Phase: Hexane : Isopropanol (or EtOAc) + 1% Triethylamine (TEA) .[1]
-
Visualization:
-
Warning: Phosphonates have weak UV absorption (no conjugation).
-
Detection: Use Iodine (
) vapor or Permanganate dip .[1] The product will stain rapidly in Iodine (brown spot).
-
-
Alternative Stationary Phase: If TEA is not an option (e.g., LC-MS concerns), switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and reduces tailing naturally.
Module 3: Chemical Workup (Removing Excess Phosphite)
The Issue: To drive the Arbuzov reaction to completion, researchers often use excess Triisopropyl phosphite (1.2–1.5 eq). This reagent has a boiling point close enough to the product to make separation difficult.[7]
The "Iodine Oxidation" Trick
If distillation fails to remove the phosphite, use chemical modification.
Protocol:
-
Dissolve the crude mixture in wet THF or Acetone/Water.
-
Add Iodine (
) portion-wise until a yellow color persists.-
Chemistry:
oxidizes the trivalent phosphite ( ) to the pentavalent phosphate ( ) or phosphoriodatidate, which hydrolyzes to the phosphate diester/acid. The bisphosphonate product ( ) is inert to iodine.
-
-
Workup: Wash the organic layer with aqueous Sodium Thiosulfate (to remove excess Iodine) followed by Sodium Bicarbonate.
-
Result: The oxidized impurity is now highly polar (acidic/ionic) and will remain in the aqueous phase or stick to the baseline of a silica column, allowing easy isolation of the non-polar bisphosphonate product [8].
FAQ: Troubleshooting Common Failures
Q: My product turned into a black tar during distillation. What happened? A: You likely had residual 1,2-dibromoethane or acidic impurities in the pot.[1]
-
Explanation: At high heat, residual alkyl halides can alkylate the phosphonate oxygen, triggering a degradation cascade. Always ensure the crude is neutral and volatile-free before heating above 100°C.
Q: The
-
Diagnosis: Peaks upfield (10-18 ppm) are often Vinyl Phosphonates (elimination product).[1] This occurs if the reaction temperature was too high (>160°C) or if the reaction mixture was too basic.
Q: Can I crystallize it? A: Yes, but it is difficult.
-
Technique: The melting point is ~35°C. Dissolve in a minimum amount of warm Hexane or Diisopropyl Ether , cool to -20°C, and scratch the flask. It often requires a seed crystal to avoid supercooling into a glass.
References
-
LookChem. Chemical Properties of Tetraisopropyl 1,2-ethylenediphosphonate (CAS 10596-16-4). Available at: [Link][1]
-
EPA (US Environmental Protection Agency). Estimation of Hydrolysis Rate Constants of Phosphate Ester Compounds. Available at: [Link][1]
-
Organic Syntheses. Preparation of Diisopropyl Methylphosphonate (Arbuzov Conditions). Org.[2][3] Synth. 1951, 31,[1] 33. Available at: [Link][1]
-
MDPI. Synthesis of P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). Molbank 2025.[8] Available at: [Link][1]
-
Phenomenex. Tip on Peak Tailing of Basic Analytes (Silanol Suppression). Available at: [Link][1]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography (General Techniques). Available at: [Link][1]
-
ResearchGate. Methods for removing phosphite from reaction mixtures. Available at: [Link][1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Identifying and minimizing side products in diphosphonate reactions
Welcome to the Technical Support Center for diphosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of diphosphonates (also known as bisphosphonates). Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the causality behind common side product formation, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Michaelis-Arbuzov Reaction Based Syntheses
The Michaelis-Arbuzov reaction is a cornerstone for forming the essential P-C bond in many diphosphonate syntheses. However, its classic requirement for high temperatures can lead to a variety of side products.[1][2]
Question 1: My Michaelis-Arbuzov reaction is resulting in a low yield and a complex mixture of products. What are the likely side products and how can I minimize them?
Answer:
Low yields and product mixtures in the Michaelis-Arbuzov reaction often stem from several competing side reactions. Understanding these pathways is key to mitigating them.
Common Side Products and Their Causes:
-
Elimination Products: Secondary alkyl halides are prone to elimination reactions, especially at the high temperatures often required, leading to the formation of alkenes.[2]
-
Perkow Reaction Products: The presence of α-halo ketones or aldehydes as substrates can lead to the competing Perkow reaction, which yields vinyl phosphate byproducts instead of the desired phosphonate.[1]
-
Pyrolysis of Esters: The high temperatures (120-160°C) typically used can cause pyrolysis of the phosphonate ester to the corresponding acid, which can complicate purification.[2]
-
Byproduct Alkyl Halide Reactivity: The alkyl halide generated as a byproduct can sometimes be more reactive than the starting alkyl halide, leading to a mixture of phosphonate products.[3] This is particularly problematic when using phosphites with larger alkyl groups.
-
Incomplete Reaction: Insufficient temperature or reaction time can lead to incomplete conversion of the starting trialkyl phosphite, which will contaminate your final product.[4]
Troubleshooting and Minimization Strategies:
-
Optimize Reaction Temperature: While high temperatures are often necessary, excessively high temperatures can promote side reactions and decomposition.[1] Careful optimization is crucial. Consider using a lower temperature for a longer duration.
-
Choice of Alkyl Halide: The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.[1] Primary alkyl halides and benzyl halides are most efficient, while secondary halides may favor elimination.[1][2] Tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1]
-
Leverage Catalysts for Milder Conditions: The use of Lewis acids (e.g., ZnI₂, ZnBr₂, InBr₃) can significantly accelerate the reaction, often allowing for milder conditions at or near room temperature, which can suppress temperature-dependent side reactions.[1][5]
-
Manage Byproduct Reactivity: Using phosphites with low molecular weight alkyl groups, such as trimethyl or triethyl phosphite, is advantageous. The resulting alkyl halide byproduct is volatile and can be removed by distillation during the reaction, preventing it from competing with the starting alkyl halide.[3]
-
Consider Solvent Effects: Running the reaction in a less polar solvent may increase the yield of the Arbuzov product over the Perkow product.[1]
-
For Perkow-Prone Substrates: If you are using an α-halo ketone, consider switching to an α-iodo ketone, which tends to favor the Michaelis-Arbuzov pathway. Increasing the reaction temperature can also favor the desired phosphonate.[1]
Question 2: I'm observing a significant amount of diethyl benzylphosphonate as a byproduct in my reaction of α-chloro-benzylphosphonates with triethyl phosphite. What is causing this and how can I improve the yield of my desired bisphosphonate?
Answer:
This is a common issue when synthesizing methylenebisphosphonates via the Michaelis-Arbuzov reaction with α-halo-benzylphosphonates. The formation of diethyl benzylphosphonate indicates a competing reaction pathway.
Mechanism of Side Product Formation:
The reaction of α-chloro- or even α-bromo-benzylphosphonates with triethyl phosphite often results in low conversion to the desired bisphosphonate.[6] This is accompanied by the formation of byproducts like diethyl benzylphosphonate, diethyl phosphite, and diethyl ethylphosphonate.[6] The likely mechanism involves a complex interplay of the starting materials and intermediates.
Strategies for Minimizing this Side Product:
-
Alternative Phosphorus Nucleophile: Consider using a more reactive phosphorus nucleophile. For instance, reacting α-halogeno-benzylphosphonates with ethyl diphenylphosphinite can lead to higher conversion, although byproducts may still be present.[6]
-
Reaction Optimization: A thorough optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial.
-
Alternative Synthetic Routes: If the Michaelis-Arbuzov approach continues to yield significant byproducts, exploring alternative synthetic routes, such as those based on the Pudovik reaction, may be beneficial.
Pudovik Reaction Based Syntheses
The Pudovik reaction offers a powerful method for preparing α-hydroxy- and α-aminophosphonates through the addition of a hydrophosphoryl compound across a C=O or C=N bond.[7]
Question 3: My Pudovik reaction is yielding unexpected byproducts, and the reaction is not going to completion. What are the common pitfalls and how can I optimize the reaction?
Answer:
While the Pudovik reaction is generally efficient, several factors can lead to incomplete reactions and the formation of side products.
Common Issues and Solutions:
-
Base Selection and Stoichiometry: The Pudovik reaction is typically base-catalyzed. The choice and amount of base are critical. Common bases include triethylamine and DBN (1,5-diazabicyclo(4.3.0)non-5-ene).[7][8] Insufficient base can lead to an incomplete reaction.
-
Reaction Conditions: While some Pudovik reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[7] Optimization of temperature and reaction time is essential.
-
Substrate Reactivity: The reactivity of the aldehyde, ketone, or imine substrate plays a significant role. Electron-withdrawing groups on the substrate can enhance its electrophilicity and facilitate the reaction.
-
Formation of Byproducts: In some cases, side reactions can occur. For example, when using certain inorganic bases with specific substrates, byproducts like enol phosphates may be formed.[9]
-
Rearrangements: Under certain conditions, particularly with α-oxophosphonates, the initial adduct can undergo rearrangement.[6]
Troubleshooting and Optimization Protocol:
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the phosphite reagent and interfere with the base. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Optimize Base and Temperature: Systematically screen different bases (e.g., triethylamine, DBN) and their concentrations. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature and reaction time.
-
Purification Strategy: The resulting α-hydroxyphosphonates can often be purified by column chromatography or recrystallization.[6][7]
General Identification and Purification
Question 4: I have a complex mixture from my diphosphonate synthesis. What are the best analytical techniques to identify the main product and the impurities?
Answer:
A multi-technique approach is generally required for the comprehensive analysis of diphosphonate reaction mixtures.
Recommended Analytical Workflow:
| Technique | Purpose | Key Considerations |
| ³¹P NMR Spectroscopy | The most direct method for identifying and quantifying phosphorus-containing compounds. | Provides information on the chemical environment of the phosphorus atoms. Different phosphonates and phosphites will have distinct chemical shifts. Can be used to monitor reaction progress.[10] |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of the main product and impurities. | Provides detailed information about the organic backbone of the molecules.[11][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in the mixture. | Provides molecular weight information for each component, aiding in the identification of known and unknown impurities.[13][14][15][16] Derivatization may be necessary for some bisphosphonates to improve chromatographic performance.[14] Mixed-mode chromatography can be effective for underivatized analysis.[15] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. | A gold standard for impurity analysis.[17] Can be coupled with various detectors (UV, CAD) for comprehensive profiling.[18] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities. | Particularly useful for identifying residual solvents and volatile byproducts.[17] |
Question 5: What are the most effective methods for purifying diphosphonates from reaction side products?
Answer:
The purification of diphosphonates can be challenging due to their polarity. The choice of method depends on the nature of the desired product (ester or acid) and the impurities.
Common Purification Techniques:
-
Column Chromatography: A versatile technique for separating compounds with different polarities.[19] Silica gel is commonly used, and the solvent system needs to be optimized for the specific separation.
-
Recrystallization: An effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity crystals.
-
Distillation: For volatile phosphonate esters, fractional distillation under reduced pressure can be used for purification.[4] It's crucial to ensure all acidic byproducts are removed before distillation to prevent decomposition.[4]
-
Precipitation/Trituration: Diphosphonic acids can often be purified by precipitation from a solution by adjusting the pH.[10] Trituration with a suitable solvent can also be used to remove soluble impurities.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds like diphosphonic acids from non-ionic impurities.[20]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and analytical workflows.
Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.
Caption: General workflow for a Pudovik reaction.
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]
-
Keglevich, G., Szekrényi, A., & Sipos, M. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(6), 1649. [Link]
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]
-
Organic Chemistry Portal. (n.d.). P-O Bond Formation. [Link]
-
Hényecz, R., & Keglevich, G. (2021). Hydrolysis and alcoholysis of phosphinates and phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1125-1132. [Link]
-
Keglevich, G., & Szekrényi, A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1957. [Link]
-
Demkowitz, M., & Rachon, J. (2018). Synthetic Procedures Leading towards Aminobisphosphonates. Molecules, 23(11), 2848. [Link]
-
Zeng, Z., Cui, J., & Jemal, M. (2006). A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2355–2363. [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
-
Wikipedia. (2023). Pudovik reaction. [Link]
-
Vashisth, H., & van der Wel, P. C. (2011). Solid-State NMR, Crystallographic, and Computational Investigation of Bisphosphonates and Farnesyl Diphosphate Synthase-Bisphosphonate Complexes. Journal of the American Chemical Society, 133(43), 17356–17368. [Link]
-
Bálint, E., Tajti, Á., Drahos, L., & Keglevich, G. (2023). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Molecules, 28(2), 749. [Link]
-
Waters Corporation. (2023). LC-MS Analysis of Underivatized Bisphosphonate Drugs Using Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography. [Link]
-
Asynt. (2022). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. [Link]
-
ResearchGate. (n.d.). FIGURE 1 1 H NMR spectra of diol in its phosphonate ester (inset) or.... [Link]
-
Waters Corporation. (2023). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. [Link]
-
ResearchGate. (n.d.). Determination of bisphosphonates by ion chromatography–inductively coupled plasma mass spectrometry | Request PDF. [Link]
-
MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. [Link]
-
Cukrowski, I., & Liles, D. C. (2007). Modeling and spectroscopic studies of bisphosphonate-bone interactions. The Raman, NMR and crystallographic investigations of Ca-HEDP complexes. Bone, 41(4), 628–636. [Link]
-
Chou, J., Shimmon, R., & Ben-Nissan, B. (2009). Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications. Journal of Tissue Engineering and Regenerative Medicine, 3(2), 92–96. [Link]
-
eRepo. (n.d.). SYNTHESIS OF PARTIAL BISPHOSPHONATE ESTERS WITH SINGLE SIDE CHAIN. [Link]
-
ResearchGate. (n.d.). Optimization of the Michaelis-Arbuzov reaction in an ionic liquids a. [Link]
-
ResearchGate. (2023). Purification of bisphosphonics?. [Link]
-
Ferreira, D. V., & da Silva, J. A. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules, 25(12), 2855. [Link]
-
Afonso, C. A., & G, P. M. (2011). Organocatalyzed Synthesis of Tertiary α-Hydroxyphosphonates by a Highly Regioselective Modified Pudovik Reaction. European Journal of Organic Chemistry, 2011(22), 4028–4036. [Link]
-
Rogers, M. J., Crockett, J. C., & Coxon, F. P. (2011). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Seminars in Arthritis and Rheumatism, 41(1), 49–59. [Link]
-
Rahbar, N., Nazernezhad, L., Asadinezhad, M., Ramezani, Z., & Kouchak, M. (2018). A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles coupled with spectrofluorimetry and high performance liquid chromatography. Scientific Reports, 8(1), 5585. [Link]
-
University of Pretoria. (n.d.). Modeling and spectroscopic studies of bisphosphonate–bone interactions. The Raman, NMR and crystallographic investigations of. [Link]
-
Academia.edu. (n.d.). (PDF) Impurity profiling of ibandronate sodium by HPLC-CAD. [Link]
-
IJPSR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Therapeutic Guidelines. (2000). Bisphosphonates - mechanisms of action. [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- Google Patents. (n.d.). US20110021803A1 - Purification and preparation of phosphorus-containing compounds.
-
ResearchGate. (n.d.). Optimization of the Arbuzov reaction conditions a. [Link]
-
Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry. [Link]
-
Web of Journals. (n.d.). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. [Link]
Sources
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- 20. researchgate.net [researchgate.net]
Phosphonate Ester Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for organophosphorus chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of phosphonate esters.
Below, you will find field-proven solutions to the most common bottlenecks encountered during the Michaelis-Arbuzov reaction, the Hirao cross-coupling, and esterification workflows. Our focus is not just on what to do, but why it works, ensuring you can build self-validating, highly efficient experimental systems.
Section 1: The Michaelis-Arbuzov Reaction (Alkyl Phosphonates)
Q: I am experiencing sluggish reaction kinetics and significant thermal degradation when synthesizing dialkyl alkylphosphonates via the Michaelis-Arbuzov reaction. How can I improve the yield and reduce reaction time?
The Causality: The Michaelis-Arbuzov reaction proceeds via a two-step mechanism: first, the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a polar phosphonium intermediate, followed by the nucleophilic attack of the displaced halide ion to cleave the C–O bond (dealkylation), yielding the phosphonate ester[1]. Conventional thermal heating often requires prolonged exposure to high temperatures (e.g., >150°C) to drive the second step. This prolonged heating induces side reactions, such as the thermal isomerization of the starting phosphite into unreactive byproducts.
The Solution: Implement Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, volumetric heating that selectively excites the polar phosphonium intermediate. This drastically accelerates the rate-determining dealkylation step while minimizing the time the bulk mixture spends at degradation-inducing temperatures[2]. Microwave irradiation can reduce reaction times from 12 hours to just 20 minutes while significantly boosting yields[3].
Quantitative Data Summary
Table 1: Conventional vs. Microwave-Assisted Arbuzov Reaction
| Reaction Parameter | Conventional Thermal Heating | Microwave Irradiation (MAOS) |
| Heat Transfer Mechanism | Convection (Wall-to-core gradients) | Dielectric heating (Volumetric) |
| Typical Temperature | 150°C | 150°C |
| Reaction Time | 12 - 24 hours | 10 - 20 minutes |
| Average Yield | 45% - 60% | 85% - 95% |
| Byproduct Profile | High (Isomerization/Transalkylation) | Minimal |
Protocol 1: Microwave-Assisted Synthesis of Diethyl Isopropylphosphonate
-
Preparation: In a well-ventilated fume hood, add 1.0 equivalent of triethyl phosphite and 1.2 equivalents of isopropyl bromide to a heavy-walled microwave synthesis vial equipped with a magnetic stir bar[2].
-
Sealing: Seal the vial with a Teflon-lined crimp cap. This is critical to safely contain the pressure generated by the volatile alkyl halide during heating.
-
Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 150°C with a ramp time of 2 minutes and a hold time of 15 minutes. Ensure the maximum pressure limit is set to 250 psi.
-
Cooling & Self-Validation: Allow the reaction to cool to <50°C before removing it from the cavity.
-
Self-Validation Step: A distinct, brief pressure release upon decrimping the vial indicates the successful formation of the volatile ethyl bromide byproduct, confirming the progression of the dealkylation step[1].
-
-
Purification: Remove the volatile ethyl bromide byproduct and unreacted isopropyl bromide in vacuo. The resulting crude diethyl isopropylphosphonate is typically >95% pure by ³¹P NMR.
Section 2: The Hirao Cross-Coupling (Aryl/Vinyl Phosphonates)
Q: When synthesizing aryl phosphonates using the Hirao cross-coupling, my yields are extremely low with aryl chlorides. Furthermore, the standard 5 mol% Pd(PPh₃)₄ catalyst loading is economically unviable for scale-up. How can I optimize this?
The Causality: The original Hirao coupling relies on Pd(PPh₃)₄ to catalyze the P–C bond formation between aryl halides and dialkyl phosphites. However, the oxidative addition of aryl chlorides to Pd(0) is notoriously slow due to their high C–Cl bond dissociation energy. Furthermore, phosphite ligands coordinate strongly to the palladium center, leading to catalyst poisoning, which traditionally necessitates high catalyst loadings (5-10 mol%) to maintain turnover[4].
The Solution: Modify the ligand environment. By switching to a bidentate ligand with a large bite angle, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), you force the palladium center into a highly reactive geometry that favors both oxidative addition and reductive elimination. Using Pd(OAc)₂ complexed with dppf allows you to drop the catalyst loading to just 1 mol% while successfully coupling recalcitrant aryl chlorides[4].
Protocol 2: Optimized Hirao Coupling for Aryl Chlorides
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (1 mol%) and dppf (1.2 mol%) in anhydrous toluene. Stir for 10 minutes at room temperature.
-
Self-Validation Step: The solution will transition to a deep orange color, visually confirming the successful formation of the active Pd-dppf catalytic complex before reagent addition[4].
-
-
Reagent Addition: Add the aryl chloride (1.0 eq), diethyl phosphite (1.2 eq), and a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Mechanistic Note: Because undesired dealkylation of the phosphite takes place via an S_N2 mechanism, using a highly hindered base like DIPEA neutralizes the generated acid without acting as a competing nucleophile[4].
-
-
Heating: Heat the mixture to 90°C for 12-24 hours. Monitor the reaction via ³¹P NMR by observing the disappearance of the P–H doublet (typically around ~8 ppm).
-
Workup: Filter the mixture through a short pad of Celite to remove palladium black and ammonium salts. Concentrate the filtrate and purify via flash column chromatography.
Section 3: Flow Chemistry for Transesterification
Q: We are trying to scale up the transesterification (alcoholysis) of dialkyl H-phosphonates, but batch processing leads to inconsistent yields and dangerous thermal profiles. What is the best approach?
The Causality: The alcoholysis of dialkyl H-phosphonates is an equilibrium-driven process. In traditional batch reactors, scaling up exacerbates poor heat transfer and limits the efficient removal of the displaced volatile alcohol, which stalls the equilibrium[5].
The Solution: Transition to continuous flow chemistry. Flow reactors provide a massive surface-area-to-volume ratio, ensuring instantaneous heat transfer and precise control over residence times[5]. When coupled with a back-pressure regulator (BPR), flow reactors allow you to superheat the solvent well above its atmospheric boiling point (e.g., 160–200 °C), drastically accelerating the transesterification without the need for acidic or basic catalysts that might degrade sensitive functional groups[6].
Quantitative Data Summary
Table 2: Continuous Flow vs. Batch Alcoholysis of Dialkyl H-Phosphonates
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor (Prone to thermal gradients) | Excellent (Uniform heating) |
| Reaction Time | 4 - 12 hours | 10 - 30 minutes |
| Catalyst Requirement | Often required (Acid/Base) | Catalyst-free (Enabled by superheating) |
| Scalability | Non-linear (Safety risks upon scale-up) | Linear (Scale-out by extending run time) |
Protocol 3: Continuous Flow Transesterification
-
System Priming: Prime the continuous flow system (pumps, T-mixer, and microreactor) with the target aliphatic alcohol to establish baseline pressure and flush impurities.
-
Parameter Setting: Set the microreactor temperature to 160°C–200°C depending on the alcohol used. Set the Back-Pressure Regulator (BPR) to 15 bar to maintain the superheated solvent in a liquid state[6].
-
Reagent Introduction: Pump a 0.10 g/mL solution of the starting H-phosphonate (Pump A) and the neat aliphatic alcohol (Pump B) into the T-mixer at a combined flow rate of 0.15 to 0.25 mL/min[6].
-
Self-Validation Step: Maintaining a steady pressure reading on the BPR without fluctuations confirms that no localized boiling (cavitation) is occurring inside the reactor, ensuring a uniform residence time.
-
-
Collection: Discard the initial output (unstationary phase). Begin collecting the product once the system reaches a steady state (typically after 1.5x the residence time). Evaporate the excess alcohol to isolate the transesterified phosphonate[6].
Process Visualization & Logic Workflows
Below are the logical and experimental workflow diagrams governing the troubleshooting principles discussed above.
Caption: Logical decision tree for troubleshooting phosphonate ester synthesis workflows.
Caption: Experimental workflow for the continuous flow transesterification of H-phosphonates.
References
1.[4] Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Source: nih.gov. 4 2.[2] Application Note: Microwave-Assisted Synthesis of Diethyl Isopropylphosphonate. Source: benchchem.com. 2 3.[1] Radical Arbuzov Reaction. Source: chinesechemsoc.org. 1 4.[3] An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids. Source: nih.gov.3 5.[5] Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Source: nih.gov. 5 6.[6] Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions. Source: mdpi.com. 6
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. benchchem.com [benchchem.com]
- 3. An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Storage and handling guidelines for Tetraisopropyl 1,2-ethylenediphosphonate to ensure stability
Welcome to the Technical Support Center for Tetraisopropyl 1,2-ethylenediphosphonate (TIPE, CAS: 10596-16-4). As a highly specialized bidentate organophosphorus ligand, TIPE is critical in medicinal chemistry, actinide remediation, and the synthesis of Metal-Organic Frameworks (MOFs) . Its unique structure—featuring two phosphoryl (P=O) groups separated by an ethylene bridge—enables robust chelation, while the isopropyl esters provide essential steric bulk and organic solubility .
This guide provides researchers with scientifically grounded protocols for the storage, handling, and troubleshooting of TIPE to ensure maximum experimental stability.
Physicochemical Profile & Storage Fundamentals
To predict the behavior of TIPE in your workflows and ensure its stability, you must first understand its baseline physicochemical properties .
| Property | Value | Scientific Implication for Handling |
| Molecular Formula | C₁₄H₃₂O₆P₂ | Highly lipophilic; excellent solubility in organic solvents. |
| Molecular Weight | 358.35 g/mol | Requires precise stoichiometric calculation for metal complexation. |
| Melting Point | 34–37 °C | Exists at the boundary of solid/liquid at standard room temperature. |
| Boiling Point | 170–171 °C (at 3 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.068 g/cm³ | Slightly denser than water; relevant for phase separations. |
| Flash Point | 170–171 °C | Low flammability risk under standard ambient conditions. |
Storage & Stability FAQs
Q1: My newly arrived batch of TIPE appears as a waxy solid rather than a liquid. Is it degraded? A1: No, this is the expected physical state. TIPE has a melting point of 34–37 °C . Depending on your laboratory's ambient temperature, it will present as either a viscous, supercooled liquid or a waxy solid. Causality: The molecular symmetry and van der Waals interactions of the four isopropyl ester groups facilitate crystallization just above standard room temperature. Action: Before use, gently warm the sealed container in a water bath at 40–45 °C until completely liquefied to ensure homogeneous volumetric dispensing.
Q2: How sensitive is TIPE to atmospheric moisture, and how does it impact stability? A2: While TIPE is generally stable under normal conditions, it is susceptible to slow hydrolysis over time if exposed to moisture . Causality: Water molecules act as nucleophiles, attacking the electrophilic phosphorus centers. This leads to the cleavage of the P-O-C bonds, releasing isopropanol and converting the ester into its parent phosphonic acid. This degradation drastically reduces its organic solubility and alters its steric profile during metal coordination . Action: Store TIPE in a tightly sealed container in a desiccator or under an inert atmosphere (N₂ or Ar) at room temperature.
Q3: What are the thermal limits of TIPE during reaction heating? A3: TIPE should not be subjected to temperatures exceeding 170 °C at atmospheric pressure. Causality: At elevated thermal stress, organophosphorus compounds containing isopropyl groups undergo a McLafferty-type rearrangement. This fragmentation pathway results in the sequential loss of propene (C₃H₆) molecules, destroying the ligand's structural integrity .
Logical relationship of TIPE degradation pathways due to improper storage.
Standard Operating Procedure (SOP) for TIPE Handling & Metal Complexation
To maintain scientific integrity and ensure reproducible chelation (e.g., with lanthanide or actinide metals), follow this self-validating protocol.
Step-by-Step Methodology:
-
Thermal Homogenization: Place the TIPE container in a 45 °C water bath for 10–15 minutes. Self-Validation: Visually inspect the container; the contents must be a completely clear, free-flowing liquid with no opaque solid particulates.
-
Inert Transfer: Transfer the liquefied TIPE into a nitrogen or argon-filled glovebox. This prevents the introduction of atmospheric moisture during dispensing .
-
Solvent Dissolution: Dissolve the required mass/volume of TIPE in an anhydrous organic solvent (e.g., dichloromethane, acetonitrile, or toluene). The isopropyl groups ensure rapid dissolution .
-
Metal Salt Addition: Slowly add the target metal salt (e.g., Lanthanum nitrate) in the precise stoichiometric ratio. The ethylene bridge allows conformational flexibility to accommodate high coordination numbers (typically 8 to 10 for lanthanides) .
-
Chelation Verification: Stir the reaction mixture. The dual phosphoryl (P=O) oxygen atoms will bind the metal center, forming a stable chelate ring structure. Self-Validation: Monitor the reaction via ³¹P NMR; a distinct chemical shift from the free ligand peak will confirm successful coordination.
Step-by-step experimental workflow for TIPE-metal complexation under inert conditions.
Troubleshooting Guide
| Observed Issue | Scientific Causality | Corrective Action |
| Incomplete dissolution in organic solvents | Partial hydrolysis has occurred, converting the lipophilic ester into the hydrophilic parent phosphonic acid. | Discard the degraded batch. Ensure the new batch is stored under inert gas and use strictly anhydrous solvents. |
| Inconsistent volumetric dispensing | TIPE is partially crystallized due to ambient temperatures fluctuating around its 34–37 °C melting point. | Warm the entire stock bottle to 45 °C and vortex gently before pipetting to ensure uniform density. |
| Low yield of metal complex | Steric hindrance from the bulky isopropyl groups may be impeding coordination kinetics, or competitive binding from water molecules is occurring. | Increase reaction time, gently reflux under inert atmosphere, and rigorously dry all metal salts prior to use. |
| Unexpected peaks in Mass Spectrometry (MS) | Thermal degradation during MS ionization (e.g., loss of 42 Da units). | This is a known McLafferty rearrangement artifact (loss of propene) common in isopropyl phosphonates . Use softer ionization techniques like ESI. |
References
-
Title: Cas 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE Source: Lookchem URL: [Link]
Troubleshooting incomplete conversion in reactions involving Tetraisopropyl 1,2-ethylenediphosphonate
Topic: Troubleshooting incomplete conversion in reactions involving Tetraisopropyl 1,2-ethylenediphosphonate (CAS: 10596-16-4). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Hydrolysis (Deprotection), Alkylation, and Synthesis Troubleshooting.[1]
Executive Summary: The "Isopropyl Penalty"
Tetraisopropyl 1,2-ethylenediphosphonate is a critical scaffold in the synthesis of geminal and vicinal bisphosphonate drugs (bone resorption inhibitors) and metal chelators. However, users frequently encounter incomplete conversion due to the specific steric and electronic properties of the isopropyl ester groups .
Unlike their ethyl or methyl counterparts, isopropyl phosphonates possess a high "Steric Penalty." The branched alkyl group protects the phosphorus center from nucleophilic attack and stabilizes the ester against hydrolysis. While this stability is advantageous for metabolic durability, it creates significant kinetic barriers during synthetic manipulation.
This guide addresses the three most common failure modes:
-
Stalled Hydrolysis (Deprotection failures).
-
Incomplete Alkylation (Steric blocking of the bridge).
-
Synthesis Impurities (Arbuzov side-reactions).
Module 1: Troubleshooting Hydrolysis (Deprotection)
Context: You are trying to convert the ester to the free acid (the active pharmaceutical ingredient form), but the reaction stalls at the mono- or di-ester stage.
Q: Why is my acid hydrolysis (HCl/H₂SO₄) stalling at 50% conversion?
A: Isopropyl esters are significantly more robust than ethyl esters under aqueous acidic conditions. The branched structure stabilizes the intermediate carbocation (via hyperconjugation) but simultaneously creates a hydrophobic shield that repels water/acid from the active site. Standard refluxing in 6N HCl often fails to cleave all four isopropyl groups.
Protocol Adjustment (The TMSBr Method): Switch from aqueous acid to McKenna’s Method using Trimethylsilyl Bromide (TMSBr). This mechanism relies on S_N2 dealkylation rather than hydrolysis.
-
Solvent: Dissolve substrate in anhydrous DCM or Acetonitrile.
-
Reagent: Add 6–10 equivalents of TMSBr (excess is crucial for tetraisopropyl species).
-
Conditions: Stir at RT for 24–48 hours. Do not heat initially.
-
Monitoring: Use ³¹P NMR. The shift will move from ~20-25 ppm (Ester) to ~0-10 ppm (Silyl ester).
-
Quench: Add MeOH or H₂O to hydrolyze the silyl ester to the acid.
Q: I am using TMSBr, but I still see isopropyl signals in the NMR. Why?
A: This is likely due to "Silyl Exchange Stalling." As the reaction proceeds, the volatile alkyl bromide (
Corrective Action:
-
Strip the Byproduct: Periodically apply a light vacuum or purge with dry N₂ to remove isopropyl bromide.
-
Resubmission: Evaporate the solvent/TMSBr, redissolve in fresh DCM, and add fresh TMSBr. This "double-cycle" is often required for tetra-isopropyl esters.
Module 2: Troubleshooting Alkylation (Bridge Functionalization)
Context: You are trying to alkylate the ethylene bridge (C-H activation) to create branched derivatives, but starting material remains.
Q: Why does the reaction fail with NaH/THF?
A: The pKa of the ethylene bridge protons in tetraisopropyl 1,2-ethylenediphosphonate is high (~22-24), and the isopropyl groups create a "steric fence." Sodium Hydride (NaH) is often too aggregated and slow to deprotonate effectively in this crowded environment before competing side reactions occur.
The Fix: Kinetic vs. Thermodynamic Control
-
Base Switch: Use KHMDS (Potassium Hexamethyldisilazide) or LDA at -78°C. The potassium counter-ion in KHMDS is larger and looser, allowing for better dissociation of the enolate.
-
Additive: Add 18-Crown-6 (1.0 eq) if using potassium bases. This sequesters the cation, creating a "naked" enolate that is significantly more reactive toward electrophiles.
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Base | NaH (60% dispersion) | KHMDS (0.5M in Toluene) |
| Solvent | THF | THF/Toluene (mix) |
| Additive | None | 18-Crown-6 or HMPA substitute (DMPU) |
| Temp | 0°C to RT | -78°C (Deprotonation) |
Q: I see product, but also significant "decomposition." What is happening?
A: You are likely triggering a Retro-Michael or Elimination pathway. If the base is too strong or the temperature too high, the base may attack the phosphorus, causing P-C bond cleavage (especially if the bridge is strained).
Solution: Ensure strictly anhydrous conditions and keep the temperature below -20°C during the base addition. Quench immediately after the electrophile is consumed.
Module 3: Visualizing the Failure Points
The following diagram illustrates the decision logic for troubleshooting incomplete conversion based on the reaction type.
Caption: Logic flow for diagnosing steric vs. thermodynamic barriers in tetraisopropyl phosphonate reactions.
Module 4: Synthesis & Purity Verification
Context: Sometimes "incomplete conversion" is actually "impure starting material."
Q: My starting material has a small impurity at ~28 ppm in ³¹P NMR. Does this matter?
A: Yes. This is often the Tetraisopropyl Methylenediphosphonate (the HWE reagent) or a Triisopropyl phosphite residue.
-
Impact: If you are calculating stoichiometry based on weight, these impurities throw off your equivalents.
-
Verification:
-
1,2-Ethylenediphosphonate:
ppm. -
Methylenediphosphonate:
ppm. -
Vinyl Bisphosphonate:
ppm.
-
Check: Run a ³¹P NMR before starting your reaction. If the starting material is impure, distill it (high vacuum, >150°C) before use.
References
-
McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979.
-
Wiemer, D. F., et al. "Synthesis of the monomethylated bisphosphonate."[2] Tetrahedron Letters, 2022. (Discusses reduction and alkylation challenges of bulky phosphonates).
-
BenchChem Technical Review. "Diisopropyl Phosphonate vs. Diethyl Phosphonate in Reactivity." (Comparison of steric bulk effects on kinetics).
-
LookChem Compound Data. "Tetraisopropyl 1,2-ethylenediphosphonate Properties and Applications."
Sources
Avoiding common pitfalls in the McKenna reaction for phosphonate deprotection
Welcome to the technical support center for the McKenna reaction. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful method for phosphonate deprotection. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls and optimize your experimental outcomes. Our approach is grounded in scientific expertise and practical field experience to ensure your success.
Introduction to the McKenna Reaction
The McKenna reaction is a widely used and robust method for the deprotection of organophosphorus esters to yield the corresponding phosphonic acids.[1][2] The reaction proceeds in two main steps: the silylation of the phosphonate ester with bromotrimethylsilane (BTMS) to form a bis(trimethylsilyl) ester, followed by solvolysis to give the final phosphonic acid.[1][3] While highly effective, the reaction is not without its challenges. This guide will address common issues and provide solutions to help you avoid potential side reactions and achieve clean, high-yielding deprotections.
Reaction Mechanism Overview
The reaction is initiated by the attack of the phosphoryl oxygen of the dialkyl phosphonate on the silicon atom of bromotrimethylsilane (TMSBr).[4][5] This forms a silylated intermediate which then undergoes a second silylation to give the bis(trimethylsilyl) phosphonate ester. Subsequent solvolysis with a protic solvent, such as methanol or water, cleaves the silyl esters to afford the desired phosphonic acid.[6]
Caption: General workflow of the two-step McKenna reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the McKenna reaction?
A1: The most prevalent side reactions include N-alkylation of substrates containing nucleophilic nitrogen atoms, cleavage of acid-labile protecting groups (like tert-butyl esters), and addition reactions to double or triple bonds.[1][3] These are often caused by byproducts of the silylation step, namely the alkyl bromide, or residual HBr.[1]
Q2: How can I minimize N-alkylation of my substrate?
A2: N-alkylation occurs when the alkyl bromide generated during silylation reacts with a nucleophilic nitrogen in your molecule.[1] To mitigate this:
-
Minimize reaction time: Monitor the reaction closely by ³¹P NMR spectroscopy and proceed to the workup as soon as the silylation is complete. The exchange of each alkyl group for a trimethylsilyl group results in an upfield shift of approximately 8–10 ppm.[1]
-
Use sterically hindered phosphonate esters: Switching from diethyl to diisopropyl phosphonates can significantly reduce the rate of N-alkylation, as the formation of isopropyl bromide is less favorable and it is a bulkier alkylating agent.[1]
-
Use low-boiling point solvents: Performing the reaction in a low-boiling solvent like dichloromethane (DCM) at reflux can help to remove the volatile alkyl bromide as it is formed.[7]
Q3: My compound contains a tert-butyl ester. Will it be cleaved during the McKenna reaction?
A3: While BTMS is known for its chemoselectivity in cleaving phosphonate esters over carboxyl esters, the formation of phosphonic acid in the solvolysis step can lead to the cleavage of acid-labile groups like tert-butyl esters.[1][7] To prevent this, perform the solvolysis step in a buffered solution or in the presence of a weak base to neutralize the generated acid.[7] It's also crucial to ensure all BTMS is removed before solvolysis, as its reaction with protic solvents can generate HBr.[1]
Q4: Can I use chlorotrimethylsilane (TMSCl) instead of bromotrimethylsilane (BTMS)? It is significantly cheaper.
A4: While TMSCl is less reactive than BTMS for phosphonate deprotection, it can be used effectively.[6] Its reactivity can be substantially increased by adding sodium iodide or lithium iodide, which generates the more reactive iodotrimethylsilane (TMSI) in situ.[6] Alternatively, using TMSCl at elevated temperatures in a sealed vessel can also achieve dealkylation.[6][8]
Q5: Is it necessary to use freshly distilled BTMS?
A5: Yes, it is highly recommended. BTMS is sensitive to moisture and can decompose to form HBr, which can lead to unwanted side reactions.[3] Using freshly distilled or a new bottle of BTMS under strictly anhydrous conditions is crucial for reproducible and clean reactions.[3] All glassware should be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., argon or nitrogen).[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the McKenna reaction.
Caption: A decision tree for troubleshooting the McKenna reaction.
Problem 1: Incomplete or Slow Silylation
| Potential Cause | Recommended Solution |
| Impure or Decomposed BTMS | Use freshly distilled BTMS or a new bottle from a reputable supplier. Ensure strict anhydrous conditions.[3] |
| Insufficient Reagent | Use a larger excess of BTMS. Typically, 2-4 equivalents per phosphonate ester group are sufficient. |
| Steric Hindrance | For sterically hindered phosphonates (e.g., diisopropyl esters), longer reaction times or elevated temperatures may be necessary.[1] Microwave irradiation can also significantly accelerate the reaction.[9] |
| Low Reaction Temperature | While many reactions proceed at room temperature, some substrates may require gentle heating (e.g., 35-40 °C in acetonitrile or refluxing in DCM).[1][7] |
Problem 2: Cleavage of Other Functional Groups
| Potential Cause | Recommended Solution |
| Presence of HBr | Ensure BTMS is of high quality and the reaction is run under anhydrous conditions. Traces of water will lead to HBr formation.[3] The addition of a non-nucleophilic base like 2,6-lutidine can scavenge any generated acid. |
| Acid-Labile Groups (e.g., Boc, t-Bu esters) | Minimize reaction time. Crucially, ensure complete removal of BTMS and alkyl bromide under vacuum before the solvolysis step. Perform the solvolysis with a buffered solution (e.g., methanol/water with a mild base) to prevent acid-catalyzed cleavage.[7] |
| Incomplete Removal of BTMS before Solvolysis | Thoroughly evaporate all volatile components after the silylation step. Co-evaporation with a dry solvent like toluene can aid in the complete removal of BTMS. Failure to do so can lead to HBr formation during solvolysis, causing side reactions like ester cleavage or transesterification.[1] |
Problem 3: Formation of Alkylated Byproducts
| Potential Cause | Recommended Solution |
| Prolonged Reaction Time | Monitor the reaction by ³¹P NMR and stop it as soon as the starting material is consumed. The alkyl bromide byproduct can act as an alkylating agent.[1] |
| Reactive Nucleophiles in Substrate | If your substrate contains a highly nucleophilic group (e.g., a primary amine), consider using a more sterically hindered phosphonate like a diisopropyl ester to slow down the rate of alkyl bromide formation and subsequent alkylation.[1] Alternatively, protect the nucleophilic group prior to the McKenna reaction. |
| Choice of Phosphonate Ester | Diethyl phosphonates generate ethyl bromide, a reactive alkylating agent. Consider using dimethyl phosphonates, as methyl bromide is a gas and can be more easily removed from the reaction mixture.[3] |
Experimental Protocol: General Procedure for McKenna Deprotection
Materials:
-
Dialkyl phosphonate ester
-
Bromotrimethylsilane (BTMS), freshly distilled or from a new bottle
-
Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile (ACN))
-
Protic solvent for solvolysis (e.g., methanol or water)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the dialkyl phosphonate ester in the chosen anhydrous solvent (DCM or ACN).
-
Silylation: Add BTMS (typically 2-4 equivalents) dropwise to the solution at room temperature. The reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the silylation by ³¹P NMR spectroscopy until the starting material is fully converted to the bis(trimethylsilyl) ester (indicated by a characteristic upfield shift).[1]
-
Workup (Silylation): Once the silylation is complete, remove the solvent and excess BTMS under reduced pressure. It is critical to ensure all volatile materials are removed to prevent side reactions in the next step.
-
Solvolysis: Carefully add the protic solvent (methanol or water) to the residue. Stir for a short period (e.g., 15-30 minutes) to facilitate the hydrolysis of the silyl ester.[6]
-
Final Workup: Remove the solvent under reduced pressure to yield the crude phosphonic acid. The product can be further purified by crystallization, precipitation, or chromatography as needed.
Safety Note: Bromotrimethylsilane is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
References
-
Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. [Link]
-
Justyna, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]
-
PubMed. (2020). The McKenna reaction - avoiding side reactions in phosphonate deprotection. [Link]
-
ResearchGate. (2014). McKenna Reaction-Which Oxygen Attacks Bromotrimethylsilane? [Link]
-
Semantic Scholar. (2014). McKenna reaction--which oxygen attacks bromotrimethylsilane? [Link]
-
MDPI. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. [Link]
-
National Center for Biotechnology Information. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. [Link]
-
Frontiers. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]
-
Beilstein Journals. (2020). Synthesis of starting materials, copies of 31P NMR, 1H NMR, and 13C NMR spectra for all new compounds and selected NMR spectra illustrating the formation of the side products. [Link]
-
American Chemical Society. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. [Link]
-
Women's Health. (2025). Megan McKenna's mission to raise allergy awareness: Why every restaurant 'needs' to stock EpiPens. [Link]
- Google Patents. (2002).
-
OpenSciEd. (n.d.). Teacher Notes 7.3 Metabolic Reactions. [Link]
-
YouTube. (2019). M'Kenna Symptoms Interview - 7.3 Metabolic Reactions Lesson 1. [Link]
-
Reddit. (2025). Chris McKenna reveals Bipolar diagnosis. [Link]
Sources
- 1. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The McKenna reaction - avoiding side reactions in phosphonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 8. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 9. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Phosphonate Synthesis
Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and optimizing catalysts to improve reaction rates and yields. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions regarding the choice of catalytic strategies for the most common phosphonate synthesis reactions.
Q1: What are the primary catalyzed reactions for phosphonate synthesis, and how do I choose the right one?
Choosing the correct synthetic route depends entirely on the desired structure of your target phosphonate, specifically the nature of the carbon atom to which the phosphorus will be attached. The three most common catalytic C-P bond-forming reactions are the Michaelis-Arbuzov, Hirao, and Pudovik reactions.
-
Michaelis-Arbuzov Reaction: This is the method of choice for synthesizing alkylphosphonates . It involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] While the classical reaction is performed thermally at high temperatures (120-160 °C), Lewis acid catalysis can significantly lower the required temperature and accelerate the reaction.[1][2]
-
Hirao Cross-Coupling Reaction: When your target is an aryl- or vinylphosphonate , the Hirao reaction is the superior method.[3][4] This reaction uses a palladium or nickel catalyst to couple a dialkyl phosphite with an aryl or vinyl halide.[5][6] It overcomes the poor reactivity of aryl halides in the traditional Michaelis-Arbuzov framework.[5]
-
Pudovik Reaction: This reaction is used to synthesize α-hydroxyphosphonates or α-aminophosphonates .[7][8] It involves the addition of a dialkyl phosphite (a >P(O)H compound) across a carbonyl (C=O) or imine (C=N) double bond, respectively.[9][10] The reaction is typically promoted by a base or a Lewis acid catalyst.[9]
The following decision tree provides a high-level guide for selecting your synthetic approach.
Caption: Decision tree for selecting a phosphonate synthesis method.
Q2: My Michaelis-Arbuzov reaction is too slow. How can a catalyst help?
The classical Michaelis-Arbuzov reaction often requires high temperatures, which can lead to side reactions and is unsuitable for sensitive substrates.[1] The rate-limiting step is the initial SN2 attack of the phosphite on the alkyl halide. Catalysts, particularly Lewis acids, accelerate the reaction by activating the alkyl halide, making it a better electrophile. This allows the reaction to proceed under much milder conditions (often room temperature), leading to faster rates, cleaner reactions, and higher yields.[11][12]
Commonly used Lewis acid catalysts include:
-
Zinc salts (e.g., ZnBr₂, ZnI₂)[1]
-
Indium salts (e.g., InBr₃)[1]
-
Cerium salts (e.g., CeCl₃·7H₂O), often supported on silica[1][13]
-
Bismuth salts (e.g., BiCl₃)[2]
-
Aluminum salts (e.g., Al(OTf)₃)[12]
The choice of catalyst can significantly impact reaction time and yield, as demonstrated by the data below.
Table 1: Comparison of Lewis Acid Catalysts in the Michaelis-Arbuzov Reaction
| Substrate (Halide) | Phosphite | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High | [1] |
| Benzyl bromide | Triethyl phosphite | ZnBr₂ (20) | CH₂Cl₂ | RT | 1 | High | [1] |
| 1,4-Bis(bromomethyl)benzene | Triethyl phosphite | None | THF | 60 | 16 | 53 | [13] |
| 1,4-Bis(bromomethyl)benzene | Triethyl phosphite | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 6 | 71 |[13] |
Q3: What catalyst systems are most effective for the Hirao cross-coupling reaction?
The Hirao reaction is the premier method for synthesizing arylphosphonates and relies heavily on transition metal catalysis.[3]
-
Palladium Catalysts: Palladium systems are the most traditional and widely used.[14] The original protocol by Hirao used tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[3][6] Modern systems often generate the active Pd(0) species in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂ combined with phosphine ligands.[15][16] The choice of ligand is critical for catalyst stability and efficiency. Bidentate phosphine ligands like 1,3-Bis(diphenylphosphino)propane (DPPP) are highly effective.[14]
-
Nickel Catalysts: As a more economical and sustainable alternative to palladium, nickel catalysts (e.g., NiCl₂, NiBr₂) are gaining prominence.[5] They can be highly effective for coupling aryl bromides and are often used at high temperatures without the need for expensive phosphine ligands.[5]
-
Copper Catalysts: Copper-based systems, such as those using Cu(OTf)₂, are also emerging, particularly for the oxygen-arylation of dialkyl phosphonates with diaryliodonium salts.[14]
Caption: Key components of a catalyzed Hirao cross-coupling reaction.
Q4: My synthesis involves a Pudovik reaction. What types of catalysts are recommended?
The Pudovik reaction, the addition of an H-phosphonate to an unsaturated C=X bond, typically requires activation of the electrophile (the aldehyde, ketone, or imine).[7][9]
-
Lewis Acid Catalysts: Similar to the Michaelis-Arbuzov reaction, Lewis acids are highly effective. They coordinate to the oxygen or nitrogen of the electrophile, making the carbon atom more susceptible to nucleophilic attack by the phosphite.[9] Effective catalysts include rare earth triflates (e.g., Y(OTf)₃), indium chloride (InCl₃), and scandium salts.[9][10]
-
Base Catalysts: The reaction can also be base-catalyzed. A base can deprotonate the dialkyl phosphite, forming a more nucleophilic phosphite anion that readily adds to the electrophile.[7] Simple amines like diethylamine (DEA) can be used.[17]
-
Organocatalysts for Asymmetric Reactions: For the synthesis of chiral α-hydroxy or α-aminophosphonates, chiral organocatalysts are employed. For example, Cinchona alkaloids like quinine can promote enantioselective Pudovik reactions.[7][8]
Q5: I need to synthesize a chiral phosphonate. What catalytic strategies should I consider?
The demand for enantiopure phosphonates in drug development has driven significant advances in asymmetric catalysis.[18][19]
-
Asymmetric Pudovik Reaction: This is one of the most direct methods. It involves using a chiral catalyst to control the facial selectivity of the phosphite addition to a prochiral aldehyde or imine. Chiral metal complexes and organocatalysts, such as those derived from Cinchona alkaloids or chiral phosphoric acids, have proven effective.[7][20]
-
Asymmetric Desymmetrization: This powerful strategy involves the desymmetrization of symmetrical, achiral organophosphorus compounds. For instance, a chiral catalyst can guide the enantioselective substitution of a leaving group on a pro-chiral phosphonic dichloride.[21][22]
-
Kinetic Resolution: If you have a racemic mixture of a phosphonate intermediate, a chiral catalyst can be used to selectively react with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiopomerically enriched starting material.
The field of organocatalytic asymmetric synthesis of P-stereogenic molecules is rapidly evolving and offers versatile routes to these valuable compounds.[21]
Part 2: Troubleshooting Guide for Catalyzed Reactions
This section provides solutions to common problems encountered during catalyzed phosphonate synthesis.
Issue 1: My reaction is slow, incomplete, or has stalled.
| Possible Cause | Analysis & Troubleshooting Steps |
| Ineffective Catalyst / Catalyst Deactivation | Explanation: The chosen catalyst may not be active enough for your specific substrate combination, or it may be deactivated by impurities (e.g., water, oxygen) or by forming stable complexes with reactants/products.[10] Solution: • Screen Catalysts: If using a Lewis acid, try a stronger one (e.g., switch from ZnBr₂ to Al(OTf)₃). For Hirao reactions, screen different palladium/ligand combinations.[12][14] • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor deactivation pathways.[10] • Ensure Inert Conditions: For air- and moisture-sensitive catalysts like Pd(0) systems, ensure your reagents and solvents are dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).[14] |
| Low Substrate Reactivity | Explanation: The reactivity of the electrophile is critical. In Michaelis-Arbuzov and Hirao reactions, the halide reactivity order is I > Br > Cl.[1][5] Aryl chlorides are particularly challenging for Hirao couplings. Solution: • Switch Halide: If possible, switch from a chloride to the more reactive bromide or iodide analogue.[1] • Use a More Active Catalyst: For unreactive aryl chlorides in a Hirao reaction, specialized, highly active palladium catalysts with electron-rich bulky phosphine ligands may be required. |
| Steric Hindrance | Explanation: Bulky groups on either the phosphite or the electrophile can sterically hinder the approach of the reactants, slowing down the reaction.[1] This is especially true for SN2-type mechanisms. Solution: • Use Less Bulky Reagents: If possible, switch to a less hindered phosphite (e.g., trimethyl or triethyl phosphite instead of triisopropyl phosphite).[7] • Increase Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier, but monitor for potential side reactions.[1] |
Issue 2: My yield is low despite full conversion of the starting material.
| Possible Cause | Analysis & Troubleshooting Steps |
| Formation of Side Products | Explanation: Depending on the reaction, specific side-pathways can consume your material. A classic example is the Perkow reaction , which competes with the Michaelis-Arbuzov reaction when using α-halo ketones.[1] In Hirao couplings, reductive dehalogenation of the aryl halide can occur. Solution: • Adjust Reaction Temperature: Temperature can influence the selectivity between two competing pathways. For the Michaelis-Arbuzov/Perkow competition, higher temperatures tend to favor the desired Arbuzov product.[1] • Modify Substrates: For the Perkow reaction, using an α-iodo ketone exclusively yields the Arbuzov product.[1] • Change Catalyst: The choice of catalyst and ligand in a Hirao reaction can influence the rate of reductive elimination (product formation) versus side reactions. A thorough catalyst screen is recommended. |
| Product Instability / Degradation | Explanation: The desired phosphonate product might be unstable under the reaction conditions. For example, some phosphonic acids can undergo P-C bond cleavage during harsh acidic hydrolysis of the ester precursor.[23] Solution: • Use Milder Conditions: The primary benefit of catalysis is the ability to use milder conditions. If you suspect product degradation, reduce the temperature or reaction time. • Choose a Milder Deprotection: For cleaving phosphonate esters to the acid, consider alternatives to strong acid hydrolysis, such as the McKenna reaction (using bromotrimethylsilane) or catalytic hydrogenolysis for benzyl esters.[24] |
Part 3: Experimental Protocols
The following are representative, detailed protocols for common catalyzed phosphonate syntheses.
Protocol 1: Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate[1]
This protocol demonstrates a mild, room-temperature synthesis using a Lewis acid catalyst.
Materials:
-
Benzyl bromide (1.0 mmol, 171 mg)
-
Triethyl phosphite (1.2 mmol, 200 mg, 207 µL)
-
Zinc bromide (ZnBr₂) (0.2 mmol, 45 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc bromide.
-
Add a solution of benzyl bromide in 3 mL of anhydrous dichloromethane via syringe.
-
Add triethyl phosphite to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or ³¹P NMR. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding 5 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.
Protocol 2: Palladium-Catalyzed Hirao Synthesis of a Diethyl Arylphosphonate[14]
This protocol uses an in situ generated palladium catalyst for the C-P cross-coupling reaction.
Materials:
-
Aryl Imidazolylsulfonate or Aryl Bromide (1.0 mmol)
-
Diethyl phosphite (1.2 mmol, 166 mg, 154 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (DPPP) (0.04 mmol, 16.5 mg, 4 mol%)
-
Diisopropylethylamine (iPr₂NEt) (2.0 mmol, 258 mg, 348 µL)
-
Dioxane, anhydrous (2 mL)
Procedure:
-
In an oven-dried reaction tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), Pd(OAc)₂ (2 mol%), and DPPP (4 mol%).
-
Seal the tube with a septum and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous dioxane (2 mL) and diisopropylethylamine (2.0 mmol) via syringe.
-
Add diethyl phosphite (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir the mixture for 12 hours under the inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: General workflow for catalyst screening in phosphonate synthesis.
References
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. PMC - NIH.
- Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphon
- Asymmetric Organocatalysts: Synthesis and Function in the Augmentation of Antisense Oligonucleotide Stereochemistry. DigitalCommons@UMaine - The University of Maine.
- Organocatalytic Asymmetric Synthesis of Chiral Phosphonates | Request PDF.
- Catalytic Asymmetric Synthesis of C-Chiral Phosphon
- Comparison of different catalysts for arylphosphon
- An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journals.
- Lewis-acid-catalyzed phosphoryl
- New Developments on the Hirao Reactions, Especially
- A Facile Catalyst-free Pudovik Reaction for the Synthesis of a-Amino Phosphonates. JOURNAL OF THE CHILEAN CHEMICAL SOCIETY.
- Technical Support Center: Synthesis of (3-Hydroxyphenyl)phosphonic acid. Benchchem.
- optimization of reaction conditions for aminophosphon
- New Developments on the Hirao Reactions, Especially from “Green” Point of View. Bentham Science.
- Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. MDPI.
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers.
- Phosphonic acid: preparation and applic
- A facile synthesis of α-amino phosphonates in water using a Lewis acid–surfactant-combined catalyst.
- Lewis-acid-catalyzed phosphoryl
- CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. Scholars Research Library.
- Pudovik reaction. Wikipedia.
- Green phosphonate chemistry – Does it exist?. RSC Publishing.
- Enantioselective Pudovik Reaction C
- A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. PMC.
- Phosphon
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. BJOC - An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids [beilstein-journals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 9. scielo.org.za [scielo.org.za]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lewis-acid-catalyzed phosphorylation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 17. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Asymmetric Organocatalysts: Synthesis and Function in the Augmentation . . ." by George Horvat [digitalcommons.library.umaine.edu]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Organocatalytic asymmetric synthesis of P-stereogenic molecules [frontiersin.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the performance of solvent-free phosphonate synthesis reactions
Welcome to the Technical Support Center for Green Organophosphorus Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are transitioning their workflows to solvent-free phosphonate synthesis. While eliminating solvents improves the environmental footprint and volumetric productivity of your reactions, it fundamentally alters reaction kinetics, heat transfer, and local concentration gradients.
To ensure your success, I have structured this guide around the three most critical solvent-free methodologies: the mechanochemical Kabachnik-Fields reaction, the microwave-assisted Pudovik reaction, and the neat Michaelis-Arbuzov rearrangement. The troubleshooting protocols below are designed as self-validating systems, explaining not just what to do, but the mechanistic causality behind each operational choice.
Section 1: Mechanochemical Kabachnik-Fields Reaction
The three-component Kabachnik-Fields reaction (amine, aldehyde, and dialkyl phosphite) is notoriously sluggish under solvent-free thermal conditions without a catalyst. Mechanochemistry (ball milling) offers a powerful alternative.
Q: I am attempting a solvent-free thermal Kabachnik-Fields reaction, but I am seeing incomplete conversion and the formation of α-hydroxyphosphonates. How do I fix this?
A: The issue stems from the Abramov side-pathway. Under standard thermal heating without a catalyst, the reaction is kinetically slow, allowing the dialkyl phosphite to react directly with the aldehyde to form α-hydroxyphosphonates instead of the desired α-aminophosphonate[1].
The Solution: Transition to a mechanochemical approach using Zirconium oxide (
Mechanochemical vs. thermal activation pathways in solvent-free Kabachnik-Fields reactions.
Protocol: Self-Validating Mechanochemical Synthesis
-
Setup: Equip a 10 mL
milling jar with two 5 mm milling balls. -
Loading: Add the arylamine (1.0 eq), arylaldehyde (1.0 eq), and dialkyl phosphite (1.0 eq) directly into the jar. Self-validation step: Ensure total powder volume does not exceed 30% of the jar's capacity to guarantee efficient kinetic energy transfer.
-
Milling: Seal the jar and mill at a frequency of 30 Hz for 60 minutes[1].
-
Extraction: Extract the crude mixture using ethyl acetate and filter to remove any insoluble particulates.
-
Isolation: Concentrate the filtrate under reduced pressure. Because the
suppresses side reactions, the pure α-aminophosphonate can usually be recovered by simple precipitation in water and subsequent filtration[1].
Section 2: Microwave-Assisted Pudovik Reaction
The Pudovik reaction involves the nucleophilic addition of a >P(O)H reagent to a pre-formed imine. Without solvent, sterically hindered imines present significant activation barriers.
Q: My solvent-free Pudovik reactions with aliphatic, sterically hindered imines are stalling at ~80% conversion. Should I increase the reaction time?
A: Do not increase the reaction time, as prolonged thermal stress can lead to product degradation. Instead, leverage microwave irradiation and adjust your stoichiometric ratios. Microwave synthesis provides direct dielectric heating of the polar reactants, rapidly overcoming the activation energy barrier[2]. For sterically hindered substrates like N-benzylidene(cyclohexyl)amine, increasing the dialkyl phosphite equivalents from 1.2 to 1.5, combined with microwave heating at 100 °C, ensures quantitative conversion within 30 minutes[3].
Table 1: Quantitative Optimization of Solvent-Free Microwave-Assisted Pudovik Reactions
| Imine Substrate | P-Reagent | Equivalents | Temperature (°C) | Time (min) | Conversion (%) |
| N-benzylidene(phenyl)amine | DPPO | 1.0 | 100 | 10 | 89 |
| N-benzylidene(cyclohexyl)amine | DMP | 1.2 | 80 | 30 | 89 |
| N-benzylidene(cyclohexyl)amine | DMP | 1.5 | 100 | 30 | >99 |
Data synthesized from batch microwave organophosphorus studies[3]. (DPPO = Diphenylphosphine oxide; DMP = Dimethyl phosphite).
Protocol: Microwave-Assisted Addition
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the pre-formed imine (1.0 eq) and the dialkyl phosphite (1.2–1.5 eq depending on steric bulk)[2][3].
-
Sealing: Seal the vial with a Teflon-lined crimp cap to contain autogenous pressure.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the neat mixture at 80–100 °C for 10 to 30 minutes[2]. Self-validation step: Use dynamic power modulation to maintain a strict temperature plateau, preventing thermal runaway.
-
Monitoring & Purification: Monitor the reaction via
P NMR. Upon completion, purify the product directly by column chromatography or recrystallization to remove the slight excess of phosphite[2].
Section 3: Solvent-Free Michaelis-Arbuzov Rearrangement
The Arbuzov reaction is a cornerstone for synthesizing alkylphosphonates, but running it neat (solvent-free) drastically alters the behavior of reaction byproducts.
Q: I am reacting triethyl phosphite with 1,4-dibromobutane to synthesize a ω-bromoalkylphosphonate. However, GC-MS shows my major product is diethyl ethylphosphonate. Why is this happening?
A: This is a classic local-concentration issue unique to solvent-free systems. During the Arbuzov reaction, an alkyl halide byproduct is generated (in your case, bromoethane)[4]. Because there is no solvent to dilute this highly reactive electrophile, it rapidly competes with your starting 1,4-dibromobutane, reacting with the unconsumed triethyl phosphite to form diethyl ethylphosphonate[4].
The Solution: You must physically break the equilibrium. Connect your reaction vessel to a continuous distillation apparatus to strip the lower-boiling bromoethane out of the reaction matrix the moment it forms[4].
Managing bromoethane byproducts to prevent side reactions in solvent-free Arbuzov synthesis.
Protocol: Continuous-Removal Neat Arbuzov Synthesis
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask under a continuous nitrogen flow. Connect one neck to a short-path distillation apparatus equipped with a receiving flask cooled in an ice bath[4].
-
Pre-heating: Add the α,ω-dibromoalkane (e.g., 1,4-dibromobutane, 75 mmol) to the reaction flask and pre-heat to 140 °C using a precisely controlled oil bath[4].
-
Controlled Addition: Add triethyl phosphite (75 mmol) dropwise via a syringe pump over 30 minutes. Self-validation step: Dropwise addition maintains a low steady-state concentration of unreacted phosphite, minimizing the chance of di-phosphonation.
-
Distillation: Continuously distill off the bromoethane byproduct as it forms[4].
-
Completion: Maintain heating at 140 °C for an additional 2 hours, monitoring by GC-MS. Isolate the target ω-bromoalkylphosphonate via fractional distillation under high vacuum[4]. (Note: For continuous flow setups, residence times can be reduced to 8.33–50 minutes at 100 °C when synthesizing homo alkylphosphonates[5]).
References
1.[1] The Kabachnik-Fields reaction by mechanochemistry: new horizons from old methods. irb.hr. 2.[2] Application Note: Microwave-Assisted Synthesis of Aminophosphonates. benchchem.com. 3.[3] The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. beilstein-journals.org. 4.[5] Solvent-Free Michaelis–Arbuzov Rearrangement under Flow Conditions. acs.org. 5.[4] A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. mdpi.com.
Sources
Strategies to reduce reaction time in the synthesis of phosphonate compounds
Welcome to the Technical Support Center for Organophosphorus Chemistry. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent bottlenecks in drug development and materials science: prolonged reaction times in phosphonate synthesis .
By transitioning from traditional batch conductive heating to advanced energetic modalities (like microwave irradiation) and continuous flow systems, you can reduce reaction times from days to minutes while maintaining or improving chemoselectivity.
Part 1: Troubleshooting & FAQs
Q1: My standard Michaelis-Arbuzov reactions require 12–24 hours of reflux. How can I drastically reduce this reaction time without sacrificing yield?
Answer: The traditional Michaelis-Arbuzov reaction relies on conductive heating, which is highly inefficient at transferring energy to the reacting species. This results in prolonged times to drive the initial rate-limiting
Q2: I am synthesizing α-hydroxyphosphonates via the Pudovik reaction, but batch reaction times are sluggish and yield unwanted side products. What is the most efficient catalytic strategy?
Answer: The Pudovik reaction (addition of dialkyl phosphites to carbonyls) is prone to retro-Abramov-like side reactions if left in batch for too long[3].
Solution: Utilize a Lewis acid catalyst combined with microwave irradiation, or strong organic bases in a continuous flow system. Using an insoluble Lewis acid like
Q3: How do I scale up these accelerated reactions? Microwave reactors have strict volume limitations. Answer: The limited penetration depth of microwaves makes batch scale-up physically impossible beyond a certain vessel size. Solution: Implement Continuous Flow Chemistry . By pumping reagents through a heated microreactor or a microwave-irradiated flow cell, you maintain the excellent heat and mass transfer characteristics of micro-scale reactions while processing bulk volumes continuously. For instance, the continuous flow alcoholysis of dialkyl H-phosphonates achieves steady-state conversion with residence times of 30–60 minutes, outperforming traditional batch methods in both throughput and purity[5]. Furthermore, continuous flow Kabachnik-Fields reactions (yielding α-aminophosphonates) achieve ~90% yields without catalysts simply by precisely controlling the residence time in the heated zone[6].
Q4: Can transition-metal catalysis reduce times for C-P cross-coupling reactions? Answer: Yes. Traditional cross-coupling to form aryl phosphonates can take hours to days. However, utilizing a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature lowers the activation barrier significantly, delivering C-P bond formation in high yields within a highly accelerated reaction time of just 10 minutes[7].
Part 2: Quantitative Data Comparison
The following table summarizes the kinetic advantages of adopting advanced synthetic modalities over traditional batch methods.
| Reaction Type | Traditional Method & Time | Accelerated Method & Catalyst | Accelerated Time | Ref. |
| Michaelis-Arbuzov | Reflux, 12–24 h | Microwave (Neat / Solvent-free) | 10–30 min | [1] |
| McKenna Dealkylation | Thermal Heating, 7+ hours | Microwave + BTMS in Sulfolane | 2 min | [2] |
| Pudovik Addition | Batch, 12+ hours | Microwave + | 2–4 min | [4] |
| C-P Cross-Coupling | Pd-Catalyzed Batch, hours | Cu-Catalyzed + Diaryliodonium salts | 10 min | [7] |
| Phospha-Brook | Batch, 16 h | Continuous Flow (CSTR) + DBN | 120 min | [3] |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Microwave-Assisted Michaelis-Arbuzov Synthesis
Objective: Rapid synthesis of heteroaryl phosphonates from haloderivatives.
-
Reagent Preparation: In a 10 mL microwave-transparent vial, combine 1.0 mmol of the haloderivative with a 5-fold molar excess of triisopropyl phosphite. Causality: Using the phosphite as both reagent and solvent (neat conditions) maximizes collision frequency and improves microwave energy absorption[1].
-
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 200 °C for 30 minutes.
-
In-Process Validation: Remove a 10 µL aliquot and analyze via
NMR. Validation Criterion: The reaction is complete when the phosphite signal (~138 ppm) disappears and is replaced entirely by the phosphonate signal (~20 ppm). If unreacted phosphite remains, irradiate for an additional 5 minutes. -
Workup: Remove excess triisopropyl phosphite under reduced pressure and crystallize the residue using a diethyl ether/n-hexane mixture.
Protocol 2: Continuous Flow Pudovik Reaction
Objective: Scalable synthesis of phosphates via tandem Pudovik/phospha-Brook rearrangement.
-
System Priming: Prime a Continuous Stirred Tank Reactor (CSTR) system with anhydrous acetonitrile (MeCN) to ensure no blockages or moisture exist in the lines.
-
Steady-State Operation: Load Syringe A with a 1.5 M solution of aromatic aldehyde and dialkyl phosphite in MeCN. Load Syringe B with a 1.5 M solution of DBN catalyst in MeCN. Set the flow rates to achieve a precise residence time of 120 minutes inside the CSTR at room temperature[3]. Causality: The CSTR ensures uniform mixing, preventing localized catalyst depletion and accelerating the reaction kinetics compared to a stagnant batch flask.
-
In-Line Validation: Monitor the output stream using an in-line FlowIR spectrometer. Validation Criterion: Begin product collection only when the IR absorbance bands for the newly formed P=O and P-O-C bonds stabilize, indicating the system has reached steady-state.
-
Product Isolation: Extract the collected steady-state mixture with
, dry over , and concentrate under reduced pressure.
Part 4: Visualizations of Accelerated Workflows
Kinetic acceleration of the Michaelis-Arbuzov reaction via microwave irradiation.
Schematic of a continuous flow setup optimizing mass transfer and residence time.
References
-
An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Continuous flow synthesis of α-aryl-α-aminophosphonates Source: ResearchGate / Pure and Applied Chemistry URL:[Link]
-
Phosphonate synthesis by substitution or phosphonylation Source: Organic Chemistry Portal URL:[Link]
-
Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN Source: Asynt / Reactions 2024 URL:[Link]
-
Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation Source: MDPI URL:[Link]
-
Microwave-Assisted BiCl3 Catalyzed Synthesis of α-Hydroxyphosphonates Source: Semantic Scholar / Chem. Proc. 2023 URL:[Link]
Sources
- 1. An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asynt.com [asynt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Validation & Comparative
HPLC and GC methods for purity analysis of Tetraisopropyl 1,2-ethylenediphosphonate
HPLC and GC Methods for Purity Analysis of Tetraisopropyl 1,2-ethylenediphosphonate: A Comparative Guide
The Analytical Challenge: Context & Chemical Properties
Tetraisopropyl 1,2-ethylenediphosphonate (TIPE, CAS 10596-16-4) is a critical bisphosphonate derivative widely utilized as a chelating ligand, a flame retardant intermediate, and a reagent in advanced organic synthesis[1]. Synthesized primarily via a double Michaelis-Arbuzov reaction between 1,2-dibromoethane and triisopropyl phosphite, the final product often contains trace amounts of unreacted precursors, mono-esterified intermediates, and hydrolysis degradants[1].
From an analytical perspective, TIPE presents a unique challenge. The molecule (C₁₄H₃₂O₆P₂) lacks aromatic rings or conjugated pi-systems, meaning it has virtually no UV absorbance above 220 nm. Consequently, traditional HPLC-UV methods are highly susceptible to baseline drift and solvent interference. However, TIPE possesses a boiling point of 170-171°C at 3 mmHg and a melting point of 34-37°C[2]. This thermal stability makes it amenable to Gas Chromatography (GC), while its polarity and potential for non-volatile degradation necessitate orthogonal High-Performance Liquid Chromatography (HPLC) methods coupled with universal detectors[3].
Analytical Decision Workflow
To establish a comprehensive purity profile, a dual-method approach is required. The following workflow illustrates the logical routing of samples based on the physicochemical properties of the target impurities.
Analytical decision workflow for TIPE purity profiling using orthogonal chromatographic methods.
Gas Chromatography (GC-FID/FPD) Protocol
Objective: Quantification of volatile starting materials (e.g., 1,2-dibromoethane, triisopropyl phosphite) and overall volatile purity[4].
Causality & Design Choices: Because TIPE is semi-volatile, a high-temperature capillary column (DB-5) is required. Flame Ionization Detection (FID) provides a universal carbon response for all organic impurities[4]. Alternatively, Flame Photometric Detection (FPD) in phosphorus mode (526 nm filter) is used to selectively detect the phosphonate backbone, filtering out non-phosphorus background noise (like residual extraction solvents).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 50 mg of the TIPE sample and dissolve in 10 mL of anhydrous dichloromethane (DCM).
-
Internal Standard Addition: Add 1.0 mL of a 5 mg/mL Triphenyl phosphate solution. Causality: Triphenyl phosphate is structurally similar but elutes later, serving as an ideal internal standard to normalize injection volumes.
-
Instrument Setup: Equip the GC with a DB-5 column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Causality: 250°C ensures rapid, flash vaporization of TIPE without inducing thermal degradation. Use a split ratio of 10:1 to prevent column overloading.
-
Temperature Program: Initial oven temperature at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Self-Validating System (SST): Inject the standard mix in triplicate prior to the sample run. The analytical sequence is only validated if the relative standard deviation (RSD) of the TIPE/Internal Standard peak area ratio is < 2.0%, proving instrument stability and quantitative reliability.
High-Performance Liquid Chromatography (HPLC-ELSD) Protocol
Objective: Detection of non-volatile degradants, specifically partial hydrolysis products like diisopropyl 1,2-ethylenediphosphonate.
Causality & Design Choices: Due to the absence of a UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory[3]. These detectors nebulize the mobile phase and evaporate the solvent, leaving behind non-volatile analyte particles that scatter light or carry a charge. This requires strictly volatile mobile phase additives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg of TIPE in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Instrument Setup: Utilize a reverse-phase C18 column (150 mm × 4.6 mm, 3.5 µm) maintained at 40°C. Causality: Elevated column temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness for bulky phosphonate esters.
-
Mobile Phase & Gradient:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes. Causality: Formic acid ensures protonation of trace acidic impurities, preventing peak tailing, while remaining 100% volatile to prevent ELSD drift tube fouling.
-
-
Detector Configuration: Set the ELSD drift tube temperature to 50°C and nitrogen carrier gas pressure to 3.5 bar.
-
Self-Validating System (Mass Balance): The method utilizes a mass balance approach coupled with in-line LC-MS. By splitting the flow to a single quadrupole MS, the main TIPE peak (m/z 359 [M+H]⁺) is continuously monitored for peak purity. If no isobaric co-elution is detected, total purity is calculated via area normalization (100% - Σ impurity areas).
Comparative Data & Impurity Profiling
Table 1: Methodological Comparison (GC vs. HPLC)
| Parameter | GC-FID / GC-FPD | HPLC-ELSD / CAD |
| Primary Target | Volatile impurities, residual precursors | Non-volatile degradants, polar hydrolysis products |
| Detection Principle | Flame ionization (C-H) / Photometric (P-emission) | Light scattering / Charge transfer of particles |
| Typical LOD | 0.05% (FID) / 0.01% (FPD) | 0.1% (ELSD) / 0.05% (CAD) |
| Thermal Requirement | Analyte must be stable up to 280°C | Analyte must be stable in solution at 40°C |
| Carrier / Mobile Phase | Helium or Nitrogen gas | Acetonitrile / Water (Gradient) |
Table 2: Common TIPE Impurities and Analytical Strategy
| Impurity | Origin | Recommended Method | Rationale |
| Triisopropyl phosphite | Unreacted starting material | GC-FPD | Highly volatile; yields a strong, specific phosphorus signal. |
| 1,2-Dibromoethane | Unreacted starting material | GC-FID | Volatile; lacks phosphorus, easily detected by universal FID. |
| Diisopropyl 1,2-ethylenediphosphonate | Partial hydrolysis product | HPLC-ELSD | Highly polar and non-volatile; exhibits poor GC peak shape without derivatization. |
| TIPE (Target Analyte) | Active Ingredient | Both (Orthogonal) | Cross-validation of total purity via mass balance and internal standard recovery. |
References
-
Lookchem. "TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE | 10596-16-4." Lookchem, [Link]
-
ResearchGate. "Investigation of polar organic solvents compatible with Corona Charged Aerosol Detection and their use for the determination of sugars by hydrophilic interaction liquid chromatography." ResearchGate,[Link]
-
Science.gov. "Methyl ester hydrolysis and GC analysis." Science.gov, [Link]
Sources
A Comparative Analysis of Tetraisopropyl 1,2-ethylenediphosphonate and Tetraethyl ethylenediphosphonate for Advanced Applications
In the landscape of organophosphorus chemistry, the subtle modification of alkyl ester groups on a phosphonate backbone can induce significant shifts in physicochemical properties and, consequently, performance in specialized applications. This guide presents a comparative study of two closely related bisphosphonate esters: Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) and Tetraethyl ethylenediphosphonate (TEE). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules to inform their selection in areas such as chelation therapy, flame retardant formulation, and as synthetic intermediates.
Molecular Architecture and Physicochemical Properties
At their core, both TIPE and TEE share the same 1,2-ethylenediphosphonate framework, which is characterized by a P-C-C-P backbone. This structure provides a stable and flexible scaffold for the two phosphonate groups. The key distinction lies in the ester groups attached to the phosphorus atoms: isopropyl groups in TIPE and ethyl groups in TEE. This seemingly minor difference has a cascading effect on their molecular weight, steric profile, and solubility.
Table 1: Comparison of Physicochemical Properties
| Property | Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) | Tetraethyl ethylenediphosphonate (TEE) |
| CAS Number | 10596-16-4[1] | 995-32-4[2][3] |
| Molecular Formula | C₁₄H₃₂O₆P₂[1] | C₁₀H₂₄O₆P₂[2] |
| Molecular Weight | 358.35 g/mol [1] | 302.24 g/mol [2] |
| Appearance | / (likely a liquid or low melting solid)[1] | Clear colorless liquid[2][3] |
| Boiling Point | 170-171 °C @ 3 mmHg[1] | 153-154 °C @ 0.9 mmHg[2] |
| Density | 1.068 g/cm³[1] | 1.146 g/cm³[2] |
| Solubility | More soluble in organic solvents[4] | Soluble in organic solvents, less so in water[3] |
The larger isopropyl groups in TIPE contribute to a higher molecular weight and, more importantly, greater steric hindrance around the phosphoryl (P=O) groups.[4][5] This increased bulkiness can influence intermolecular interactions and the accessibility of the phosphoryl oxygens for coordination with metal ions. Conversely, the less bulky ethyl groups in TEE may allow for more facile coordination.
Synthesis of Ethylenediphosphonates: The Michaelis-Arbuzov Reaction
The primary synthetic route to both TIPE and TEE is the Michaelis-Arbuzov reaction.[6][7] This venerable and highly effective method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide. In the case of these ethylenediphosphonates, a 1,2-dihaloethane (e.g., 1,2-dibromoethane) is reacted with the corresponding trialkyl phosphite (triisopropyl phosphite for TIPE or triethyl phosphite for TEE).
The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced halide ion yields the final phosphonate product.[8]
Performance in Key Applications: A Comparative Perspective
Metal Ion Chelation
Both TIPE and TEE are recognized for their potential as chelating agents, capable of forming stable complexes with a variety of metal ions.[3][4] The two phosphoryl oxygen atoms can act as bidentate ligands, forming a stable chelate ring with a central metal ion.[4] This property is of significant interest in fields such as environmental remediation for the removal of heavy metals and in the development of novel pharmaceuticals.
Expected Performance Differences:
-
Steric Effects: The greater steric bulk of the isopropyl groups in TIPE is anticipated to influence the coordination geometry and stability of the resulting metal complexes.[4] For smaller metal ions, the steric hindrance from the isopropyl groups might lead to weaker complex formation compared to TEE. Conversely, for larger metal ions, the larger "pocket" created by the isopropyl groups could potentially lead to more stable complexes.
-
Solubility: TIPE's enhanced solubility in organic solvents could be advantageous in liquid-liquid extraction systems for metal ion separation.[4]
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
The stability of metal-ligand complexes is quantified by the stability constant (log K). A common and reliable method for determining stability constants is potentiometric titration.
Principle: This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standardized solution of a strong base (e.g., NaOH) is added. The changes in pH upon addition of the base are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the phosphonate ester (TIPE or TEE), a metal salt (e.g., CaCl₂, La(NO₃)₃), a strong acid (e.g., HClO₄), and a standardized strong base (e.g., NaOH) in a constant ionic strength medium (e.g., 0.1 M KCl).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titrations:
-
Acid Calibration: Titrate the strong acid with the strong base to determine the electrode parameters.
-
Ligand Protonation: Titrate a solution of the phosphonate ester and strong acid with the strong base to determine the ligand's protonation constants.
-
Complex Formation: Titrate a solution containing the phosphonate ester, metal salt, and strong acid with the strong base.
-
-
Data Analysis: The titration data (volume of base added vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to calculate the stability constants.[9] The deviation between the ligand protonation curve and the complex formation curve is indicative of complex formation.[10]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from Tetraisopropyl 1,2-Ethylenediphosphonate
For researchers at the forefront of drug discovery and materials science, the synthesis of novel compounds from foundational scaffolds like Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a routine yet critical endeavor. TIPE, a versatile precursor, offers a gateway to a diverse range of organophosphorus compounds, from potential therapeutic agents to innovative materials.[1][2] However, the successful synthesis of a novel derivative is only the first step. The subsequent, and arguably more crucial, phase is the rigorous validation of its chemical structure. Without unequivocal structural confirmation, all subsequent biological or material-based data rests on an unproven foundation.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of novel TIPE derivatives. We will delve into the causality behind experimental choices, present objective performance comparisons, and provide actionable protocols, empowering researchers to select the most effective and efficient validation workflow for their specific compound.
The Synthetic Landscape: Creating the Challenge
Before validating a structure, it's essential to understand its origin. Novel compounds from TIPE are typically synthesized via reactions that form new carbon-phosphorus (C-P) or other covalent bonds. Common synthetic strategies include modifications of the ethyl bridge or reactions at the phosphonate groups.
Two prominent reactions in the organophosphorus chemist's toolkit are the Pudovik reaction and the Hirao cross-coupling . The Pudovik reaction involves the addition of a P-H bond across a C=O or C=N double bond, offering a direct route to α-hydroxyphosphonates or α-aminophosphonates.[3][4] This is particularly useful for introducing functional groups with biological relevance.[3] In contrast, the Hirao reaction is a powerful palladium-catalyzed cross-coupling method for forming C(sp²)-P bonds, enabling the synthesis of aryl or vinyl phosphonates.[5][6][7] The choice of reaction dictates the expected structural features and, consequently, the validation strategy.
The Validation Workflow: A Multi-Technique Approach
No single technique can definitively validate a novel structure. A robust validation strategy employs a combination of spectroscopic and analytical methods to build a comprehensive and self-corroborating body of evidence. The general workflow involves moving from techniques that confirm the presence of key functional groups and provide a skeletal framework to those that offer precise atomic connectivity and, ultimately, a three-dimensional structure.
Sources
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- 4. Pudovik reaction - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Alkyl Esters of Ethylenediphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Ethylenediphosphonic Acid Esters
Ethylenediphosphonic acid, a geminal bisphosphonic acid, and its corresponding tetraalkyl esters are a class of organophosphorus compounds with significant potential in medicinal chemistry and materials science. Their ability to act as stable mimics of pyrophosphates, coupled with their capacity to chelate metal ions, has made them attractive candidates for applications ranging from bone-targeting drugs to the development of novel drug delivery systems.[1] The reactivity of the four ester groups is a critical determinant of their utility, influencing their stability, bioavailability, and interaction with biological targets.
This guide provides an in-depth comparison of the reactivity of a homologous series of tetraalkyl ethylenediphosphonates: tetramethyl, tetraethyl, tetrapropyl, and tetrabutyl esters. We will explore how the nature of the alkyl group—specifically its steric and electronic properties—modulates the susceptibility of the P-O-C bond to cleavage and the chelating ability of the molecule. This analysis is supported by established chemical principles and available experimental data, offering a predictive framework for selecting the optimal ester for a given application.
Understanding Reactivity: The Interplay of Steric and Electronic Effects
The reactivity of tetraalkyl ethylenediphosphonates is primarily governed by two fundamental factors:
-
Electronic Effects: These effects relate to the distribution of electron density within the molecule. The electronegativity of the alkyl groups can influence the electrophilicity of the phosphorus atom. Electron-donating groups, such as alkyl groups, can increase the electron density on the phosphorus atom, potentially affecting its interaction with nucleophiles.[2]
-
Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance that bulky groups can impose on a reactive center. In the context of ethylenediphosphonate esters, the size of the alkyl groups directly impacts the accessibility of the phosphorus atom to attacking species, such as water or hydroxide ions, during hydrolysis.[3]
It is the interplay of these two effects that dictates the overall reactivity of each ester in the homologous series.
Comparative Analysis of Reactivity
Hydrolytic Stability: A Key Determinant of In Vivo Performance
The stability of the ester linkage against hydrolysis is a crucial parameter, particularly for in vivo applications where the compound is exposed to aqueous environments and enzymatic activity. The hydrolysis of phosphonate esters can be catalyzed by both acids and bases.[3]
General Trend: The rate of hydrolysis for tetraalkyl ethylenediphosphonates is expected to decrease with increasing size of the alkyl group. This trend is primarily attributed to steric hindrance.
-
Tetramethyl Ethylenediphosphonate (TMEP): With the smallest alkyl group, the phosphorus center in TMEP is the most sterically accessible. Consequently, it is predicted to have the highest rate of hydrolysis among the series.
-
Tetraethyl Ethylenediphosphonate (TEEP): The ethyl groups offer a moderate degree of steric hindrance, leading to a slower hydrolysis rate compared to TMEP.[4]
-
Tetrapropyl Ethylenediphosphonate (TPEP): The larger propyl groups further shield the phosphorus atom, resulting in increased stability against hydrolysis compared to TEEP.
-
Tetrabutyl Ethylenediphosphonate (TBEP): As the bulkiest ester in this series, TBEP is expected to exhibit the greatest resistance to hydrolysis due to the significant steric hindrance provided by the butyl groups.[3]
This trend is more pronounced under basic conditions, where the nucleophilic attack of the hydroxide ion is highly sensitive to steric crowding around the electrophilic phosphorus atom.[3] While acid-catalyzed hydrolysis is also affected by steric factors, the influence is generally less dramatic.[3]
Quantitative Comparison of Hydrolysis Rates (Estimated)
Based on these principles, the following qualitative and estimated quantitative comparison can be made:
| Ester | Alkyl Group | Steric Hindrance | Predicted Relative Hydrolysis Rate |
| Tetramethyl Ethylenediphosphonate (TMEP) | Methyl (-CH₃) | Low | Highest |
| Tetraethyl Ethylenediphosphonate (TEEP) | Ethyl (-C₂H₅) | Moderate | High |
| Tetrapropyl Ethylenediphosphonate (TPEP) | Propyl (-C₃H₇) | High | Moderate |
| Tetrabutyl Ethylenediphosphonate (TBEP) | Butyl (-C₄H₉) | Very High | Lowest |
Table 1: Predicted Relative Hydrolytic Stability of Tetraalkyl Ethylenediphosphonates.
dot
Caption: Relationship between alkyl chain length and hydrolytic stability.
Chelating Ability: Impact of Alkyl Groups on Metal Ion Coordination
The two phosphonate groups in ethylenediphosphonic acid esters provide effective sites for the chelation of metal ions. This property is crucial for applications such as metal intoxication therapy, diagnostic imaging, and the development of metallodrugs. The esterification of the phosphonic acid groups with alkyl moieties can influence the coordination properties of the molecule.
While the fundamental chelating ability is endowed by the phosphonate backbone, the nature of the alkyl esters can modulate this property through:
-
Steric Effects: Bulky alkyl groups can sterically hinder the approach of metal ions to the phosphonate oxygen atoms, potentially leading to the formation of less stable complexes compared to the unesterified acid.
-
Electronic Effects: The electron-donating nature of the alkyl groups increases the electron density on the phosphoryl oxygens (P=O), which could potentially enhance their Lewis basicity and affinity for certain metal ions.
A comprehensive comparative study on the chelating strength of ethylenediaminetetra(methylene phosphonic acid) (EDTMP) versus ethylenediaminetetraacetic acid (EDTA) highlights the importance of the acidic functional groups in metal ion coordination.[5] While this study focuses on the phosphonic acids rather than their esters, it underscores the principle that structural modifications to the coordinating groups significantly impact chelation efficiency.
Predicted Trend in Chelating Ability:
It is hypothesized that the chelating ability of the tetraalkyl ethylenediphosphonates will decrease with increasing alkyl chain length. The dominant factor is likely to be the increasing steric hindrance around the coordinating phosphonate groups, which would impede the formation of a stable coordination complex with a metal ion.
dot
Caption: Predicted trend in metal ion chelation ability.
Experimental Protocols
Synthesis of Tetraalkyl Ethylenediphosphonates via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used and efficient method for the synthesis of phosphonates.[6] The general procedure involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of tetraalkyl ethylenediphosphonates, 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) is reacted with the corresponding trialkyl phosphite.
dot
Caption: General workflow for the synthesis of tetraalkyl ethylenediphosphonates.
Step-by-Step Protocol (General):
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 1,2-dihaloethane.
-
Reaction: Slowly add the corresponding trialkyl phosphite (e.g., trimethyl phosphite, triethyl phosphite, etc.) to the flask with stirring. The molar ratio of trialkyl phosphite to 1,2-dihaloethane should be slightly in excess (e.g., 2.1:1).
-
Heating: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will vary depending on the specific reactants. For example, the synthesis of tetraethyl ethylenediphosphonate from 1,2-dichloroethane and triethyl phosphite often requires heating at reflux.
-
Monitoring: Monitor the progress of the reaction by techniques such as ³¹P NMR spectroscopy to observe the disappearance of the starting trialkyl phosphite signal and the appearance of the product phosphonate signal.
-
Purification: After the reaction is complete, the crude product is purified. This typically involves distillation under reduced pressure to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel.
Kinetic Analysis of Hydrolysis by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for studying the kinetics of reactions involving phosphorus-containing compounds due to its high sensitivity and the wide chemical shift range of phosphorus nuclei.[7]
Step-by-Step Protocol for Kinetic Measurement:
-
Sample Preparation: Prepare a stock solution of the tetraalkyl ethylenediphosphonate of interest in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary for solubility). Prepare a buffer solution of the desired pH.
-
Reaction Initiation: In an NMR tube, mix the ester stock solution with the buffer solution to initiate the hydrolysis reaction. The final concentrations should be accurately known. An internal standard (e.g., triphenyl phosphate) can be added for quantitative analysis.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature. Acquire a series of ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting ester and the hydrolysis products in each spectrum.
-
Rate Constant Calculation: Plot the natural logarithm of the concentration of the starting ester versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs) for the hydrolysis reaction under the specific conditions.
Conclusion and Future Perspectives
The reactivity of tetraalkyl ethylenediphosphonates is a critical aspect that dictates their potential applications. This guide has established a clear trend based on fundamental chemical principles: increasing the length of the alkyl chain leads to a decrease in the rate of hydrolysis due to steric hindrance. Conversely, this same steric bulk is predicted to diminish the metal ion chelating ability of these esters.
For applications requiring high stability, such as in the formulation of long-acting prodrugs, the more sterically hindered esters like tetrapropyl- and tetrabutyl ethylenediphosphonate would be the preferred choice. In contrast, for applications where rapid release of the active phosphonic acid is desired, or where strong chelation is paramount, the less hindered tetramethyl- and tetraethyl esters would be more suitable.
Further quantitative studies are necessary to precisely determine the hydrolysis rate constants and metal-binding affinities for this homologous series. Such data would provide invaluable information for the rational design of ethylenediphosphonate-based compounds for a wide array of applications in drug development and beyond.
References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
-
Keglevich, G., Rádai, Z., & Bálint, E. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(17), 3793. [Link]
- Azzouz, A., Abdelkrim, D., & Didi, M. A. (2007). Kinetics of the synthesis of tetraethylethylenediphosphonate through NMR study.
-
Merrill, C. A., & Cheetham, A. K. (2005). Pillared layered structures based upon M(III) ethylene diphosphonates: the synthesis and crystal structures of M(III)(H2O)(HO3P(CH2)2PO3) (M = Fe, Al, Ga). Inorganic chemistry, 44(15), 5273–5277. [Link]
- Gryz-Kurek, A., & Wozniak, K. (2022). Lanthanide complexes of ethylenediaminotetramethylene-phosphonic acid.
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Dober. Chelation in Agriculture: EDTA vs. Polymer-Based Chelating Agents. [Link]
- Sigel, A., & Sigel, H. (Eds.). (2022).
-
LookChem. Cas 995-32-4,TETRAETHYL ETHYLENEDIPHOSPHONATE. [Link]
- Smaïl, H., & Lecomte, J. P. (2014). Illustration of the use of phosphonic acids for their coordination properties and their ability to be involved for the synthesis of hybrid materials or to interact with metal-oxide surfaces. Comptes Rendus Chimie, 17(4), 343-356.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70446, Tetraethyl ethylenediphosphonate. [Link]
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U.S. National Library of Medicine. Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy. [Link]
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U.S. National Library of Medicine. Structure Elucidation of Antibiotics by Nmr Spectroscopy. [Link]
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Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
-
Smaïl, H., et al. (2019). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Journal of enzyme inhibition and medicinal chemistry, 32(1), 20–28. [Link]
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Chen, C. H., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(10), 2465. [Link]
-
Guibal, E., et al. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Polymers, 13(9), 1494. [Link]
- Liu, Z., et al. (2003). Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by dibutyl methylphosphonate.
-
Brown, A. W., et al. (2022). The synthesis of deuteriated tri‐tert‐butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. [Link]
- Athanasopoulos, A., et al. (2021). A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation.
-
Global Substance Registration System. TETRAETHYL ETHYLENEDIPHOSPHONATE. [Link]
-
U.S. National Library of Medicine. Isotope-filtered nD NMR spectroscopy of complex mixtures to unravel the molecular structures of phenolic compounds in tagged soil organic matter. [Link]
- Dietz, C., et al. (2013). Arylphosphonic acid esters as bridging ligands in coordination polymers of bismuth. Zeitschrift für anorganische und allgemeine Chemie, 639(14), 2535-2541.
-
Rath, S., et al. (2021). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. Journal of clinical and experimental dentistry, 13(1), e46–e52. [Link]
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U.S. National Library of Medicine. Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy. [Link]
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Tetraisopropyl 1,2-ethylenediphosphonate versus tetraisopropyl methylenediphosphonate in synthetic applications
Executive Summary
In the landscape of organophosphorus chemistry, Tetraisopropyl methylenediphosphonate (TIPMDP) and Tetraisopropyl 1,2-ethylenediphosphonate (TIPEDP) represent two structurally related but functionally divergent reagents. While they share the same phosphonate ester groups, the carbon linker length—methylene (
-
TIPMDP (Methylene Bridge): Acts as a C-Nucleophile . The short P-C-P bridge renders the
-protons highly acidic ( ), allowing for facile deprotonation and use in Horner-Wadsworth-Emmons (HWE) type olefinations to create vinylidene bisphosphonates. -
TIPEDP (Ethylene Bridge): Acts as a Stable Ligand Scaffold . The P-C-C-P bridge isolates the phosphonate groups, drastically reducing acidity (
). It is primarily used as a bidentate ligand for lanthanide/actinide extraction and as a stable backbone for radiopharmaceuticals.
Quick Comparison Matrix
| Feature | Tetraisopropyl Methylenediphosphonate (TIPMDP) | Tetraisopropyl 1,2-Ethylenediphosphonate (TIPEDP) |
| CAS Number | 1660-95-3 | 10596-16-4 |
| Linker | Methylene ( | Ethylene ( |
| Reactivity Class | Pronucleophile (Carbanion generator) | Chelator / Ligand |
| Primary Application | Synthesis of Vinylidene Bisphosphonates (Monomers) | Metal Extraction (Eu, Am), Radiopharma Ligands |
| High ( | Low ( | |
| Key Reaction | Knoevenagel / HWE-type Condensation | Michaelis-Arbuzov Formation / Coordination |
Mechanistic & Reactivity Profile[1]
The Acidity Mismatch
The defining difference lies in the electronic environment of the bridge protons.
-
In TIPMDP , the methylene carbon is flanked by two electron-withdrawing phosphoryl (
) groups. The resulting anion is resonance-stabilized across both oxygen atoms, making the protons acidic enough to be removed by weak bases (e.g., alkoxides, amines). -
In TIPEDP , the ethylene bridge separates the phosphoryl groups. Each methylene group is influenced by only one
group. The inductive withdrawal is weaker, and there is no cross-conjugation to stabilize a dianion effectively. Consequently, TIPEDP is chemically inert to conditions that would deprotonate TIPMDP.
Divergent Reaction Pathways
The following diagram illustrates how the structural difference leads to completely different synthetic outcomes.
Figure 1: Divergent reactivity pathways. TIPMDP forms reactive carbanions for synthesis, while TIPEDP acts as a stable ligand for coordination chemistry.
Synthetic Applications & Protocols
TIPMDP: Synthesis of Vinylidene Bisphosphonates
Role: Reagent Target: Monomers for dental adhesives, polymer additives, and drug precursors.
TIPMDP is the standard precursor for synthesizing vinylidene bisphosphonates via a modified Knoevenagel condensation. Unlike a standard HWE reaction that eliminates a phosphate to form an alkene, this reaction retains both phosphonate groups, eliminating water instead.
Experimental Protocol: Synthesis of Tetraisopropyl Ethenylidenebisphosphonate
This protocol creates the "parent" vinylidene monomer using paraformaldehyde.
Reagents:
-
Tetraisopropyl methylenediphosphonate (TIPMDP): 10.0 mmol
-
Paraformaldehyde: 20.0 mmol (2 eq)
-
Diethylamine: 1.0 mmol (0.1 eq, catalyst)
-
Methanol: 20 mL
-
p-Toluenesulfonic acid (pTSA): 0.5 mmol
Step-by-Step Workflow:
-
Condensation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TIPMDP (3.44 g) in Methanol (20 mL).
-
Addition: Add Paraformaldehyde (0.60 g) followed by Diethylamine (0.1 mL).
-
Reaction: Stir the suspension at reflux (65°C) for 24 hours. The paraformaldehyde will dissolve as it reacts. Checkpoint: Monitor by ³¹P NMR.[1][2][3] The starting material (triplet, ~17 ppm) should convert to the intermediate alcohol (doublet of doublets).
-
Concentration: Remove the solvent under reduced pressure to yield the crude intermediate (2-hydroxyethylidene derivative).
-
Elimination: Redissolve the residue in Toluene (30 mL). Add pTSA (catalytic amount).[4]
-
Dehydration: Attach a Dean-Stark trap and reflux for 12 hours to azeotropically remove water.
-
Purification: Wash the toluene solution with saturated NaHCO₃ (2 x 15 mL) and Brine (15 mL). Dry over MgSO₄ and concentrate.
-
Isolation: Distill the residue under high vacuum (approx. 140°C at 0.1 mmHg) to obtain the product as a clear oil.
Expected Yield: 75-85% Data Validation: ³¹P NMR should show a singlet around 12-14 ppm (shifted downfield due to conjugation). ¹H NMR will show vinyl protons as a multiplet around 6.9-7.1 ppm.
TIPEDP: Ligand Synthesis & Metal Extraction
Role: Scaffold / Ligand Target: Lanthanide/Actinide extraction (e.g., Europium, Americium).
TIPEDP is rarely used to "build" carbon skeletons. Instead, it is synthesized to serve as a robust ligand. Its synthesis utilizes the Michaelis-Arbuzov reaction, exploiting the high thermal stability of the ethylene bridge.
Experimental Protocol: Synthesis of TIPEDP via Double Arbuzov
This protocol demonstrates the creation of the TIPEDP scaffold from alkyl halides.
Reagents:
-
1,2-Dibromoethane: 50 mmol
-
Triisopropyl phosphite: 150 mmol (3 eq, excess required)
-
Equipment: Distillation apparatus for removal of volatile byproducts.
Step-by-Step Workflow:
-
Setup: Place Triisopropyl phosphite (31.2 g) in a 3-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and a distillation head (to remove isopropyl bromide).
-
Heating: Heat the phosphite to 140°C.
-
Addition: Add 1,2-Dibromoethane (9.4 g) dropwise over 1 hour. Caution: The reaction is exothermic. Isopropyl bromide (bp 59°C) will begin to distill off immediately.
-
Completion: Once addition is complete, raise the temperature to 160°C and stir for 4 hours to ensure double substitution.
-
Purification:
-
First, distill off the excess triisopropyl phosphite under reduced pressure.
-
Increase the vacuum (< 1 mmHg) and temperature to distill the product, Tetraisopropyl 1,2-ethylenediphosphonate.
-
Note: TIPEDP has a high boiling point (~170°C at 3 mmHg).[5]
-
-
Characterization:
-
³¹P NMR: Singlet at ~28 ppm (typical for alkyl phosphonates).
-
¹H NMR: The ethylene bridge appears as a multiplet at ~1.9-2.1 ppm.
-
Comparative Data Analysis
The following table summarizes the critical physical and chemical distinctions determining the choice of reagent.
| Parameter | TIPMDP (Methylene) | TIPEDP (Ethylene) | Implication |
| pKa (DMSO) | ~14.0 | > 26.0 | MDP can be alkylated/olefinated; EDP cannot under standard conditions. |
| ³¹P NMR Shift | ~17 ppm | ~28 ppm | Distinct chemical environments allow easy monitoring of mixtures. |
| Chelation Mode | 4-membered ring (Unstable) | 5-membered ring (Stable) | EDP is superior for metal extraction (Eu, Am) due to the "bite angle." |
| Hydrolysis Rate | Moderate | Slow | EDP is more robust in acidic extraction media. |
| Reaction with R-CHO | Forms Alkenes (Vinylidene) | No Reaction | Use MDP for drug synthesis; EDP for separation science. |
Mechanism of Vinylidene Formation (TIPMDP)
The unique ability of TIPMDP to form vinylidene bisphosphonates is driven by the stability of its carbanion.
Figure 2: Mechanism of Vinylidene Bisphosphonate formation from TIPMDP. Note that unlike standard HWE, phosphorus is retained in the final product.
References
-
BenchChem. (2025).[1][4] Tetraisopropyl 1,2-ethylenediphosphonate: Synthetic Routes and Applications.[5][6] Retrieved from
-
Sigma-Aldrich. (2025). Tetraisopropyl methylenediphosphonate Product Specification and Reactivity. Retrieved from
- Degenhardt, C. R., & Burdsall, D. C. (1986). "Synthesis of ethenylidenebis(phosphonic acid) and its tetraalkyl esters." The Journal of Organic Chemistry, 51(18), 3488-3490.
- Makrlík, E., et al. (2012). "Extraction of europium and americium into nitrobenzene by using synergistic mixture of hydrogen dicarbollylcobaltate and tetraisopropyl methylene diphosphonate." Journal of Radioanalytical and Nuclear Chemistry.
-
NIST Chemistry WebBook. (2025). Tetraisopropyl methylenediphosphonate Spectra and Data. Retrieved from
Sources
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- 2. P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate) [mdpi.com]
- 3. WO2005105818A1 - Process for the alkylation of phosphorus-containing compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]
Performance evaluation of diisopropyl vs. diethyl phosphonates in the Pudovik reaction
Executive Summary
Objective: To provide a technical comparison between Diethyl Phosphite (DEP) and Diisopropyl Phosphite (DIPP) as reagents in the Pudovik reaction (hydrophosphonylation).
Verdict: The choice between DEP and DIPP represents a classic trade-off between kinetic reactivity and thermodynamic/metabolic stability .
-
Diethyl Phosphite (DEP): The superior nucleophile. It offers faster reaction rates and higher conversion yields, particularly with sterically hindered imines or aldehydes. However, the resulting
-aminophosphonates or -hydroxyphosphonates are less stable to hydrolysis and more prone to side reactions like the Phospha-Brook rearrangement. -
Diisopropyl Phosphite (DIPP): The stability specialist. The steric bulk of the isopropyl group significantly retards hydrolysis (metabolic stability) and suppresses unwanted rearrangements. It is the reagent of choice when the final product requires high biological half-life or when preventing over-reaction is critical, though it often requires more vigorous reaction conditions.
Mechanistic & Steric Analysis
The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite (H-phosphonate) to an unsaturated system (imine or carbonyl).[1] The performance difference is governed strictly by the steric profile of the alkoxy groups attached to the phosphorus.
Steric Parameters[2][3]
-
Diethyl Group (-OEt): Low steric hindrance. The phosphorus center is easily accessible, allowing for rapid equilibrium between the phosphonate (
) and phosphite ( ) tautomers. -
Diisopropyl Group (-OiPr): High steric hindrance.[2] The branched isopropyl groups create a protective "umbrella" around the phosphorus core. This increases the energy barrier for nucleophilic attack, slowing down both the forward reaction (Pudovik addition) and degradation pathways (hydrolysis).
Mechanism & Pathway Selection
The following diagram illustrates the critical divergence point where steric bulk influences the reaction outcome:
Figure 1: Mechanistic pathway showing the divergence in stability. Diisopropyl phosphonates resist the Phospha-Brook rearrangement due to steric shielding.
Performance Comparison Data
The following data synthesizes findings from kinetic studies and flow chemistry optimization protocols [1][3][4].
Table 1: Comparative Performance Matrix
| Feature | Diethyl Phosphite (DEP) | Diisopropyl Phosphite (DIPP) | Practical Implication |
| Nucleophilicity | High | Moderate | DEP is preferred for unreactive/bulky substrates. |
| Reaction Time | Fast (1–4 hours) | Slow (4–12+ hours) | DIPP often requires heating or stronger bases. |
| Hydrolytic Stability | Low ( | High ( | DIPP products survive physiological pH much longer [3]. |
| Rearrangement Risk | High | Low | Use DIPP to prevent Phospha-Brook rearrangement. |
| Atom Economy | Higher (lower MW) | Lower (higher MW) | DEP is more mass-efficient for large-scale synthesis. |
Case Study: Flow Chemistry Optimization
In a continuous flow study involving the reaction of 2-nitrobenzaldehyde with dialkyl phosphites mediated by DBN (1,5-Diazabicyclo[4.3.0]non-5-ene):
-
Diethyl Phosphite: Successfully formed the phosphate product via tandem Pudovik-Phospha-Brook rearrangement.[2]
-
Diisopropyl Phosphite: Failed to yield the rearranged phosphate.[2] The reaction stopped or failed due to the inability of the bulky DBN base to interact effectively with the sterically crowded diisopropyl ester [4].
-
Insight: This "failure" is actually a selectivity feature if the target is the
-hydroxyphosphonate (Pudovik adduct) rather than the rearranged phosphate.
-
Experimental Protocols
Protocol A: High-Efficiency Synthesis (Diethyl Phosphite)
Best for: Rapid screening, unreactive imines, or when steric bulk is not required.
-
Reagents: Aldehyde/Imine (1.0 equiv), Diethyl Phosphite (1.1 equiv), Triethylamine (TEA) (1.0 equiv).
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the substrate in DCM (0.5 M).
-
Add Diethyl Phosphite followed by dropwise addition of TEA at 0°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC for disappearance of aldehyde.
-
Workup: Wash with 1N HCl (to remove TEA), dry over MgSO₄, and concentrate.
-
-
Expected Outcome: >90% conversion; potential for trace rearrangement byproducts if left too long in base.
Protocol B: Sterically Controlled Synthesis (Diisopropyl Phosphite)
Best for: Drug candidates requiring metabolic stability, or to avoid rearrangement.
-
Reagents: Aldehyde/Imine (1.0 equiv), Diisopropyl Phosphite (1.2 equiv), Potassium Carbonate (K₂CO₃) or CsF (Catalytic).
-
Solvent: Toluene or THF (requires higher boiling point for thermal drive).
-
Procedure:
-
Dissolve substrate and Diisopropyl Phosphite in Toluene (0.5 M).
-
Add K₂CO₃ (10 mol%).
-
Critical Step: Heat to 70–80°C . The steric bulk of the isopropyl group raises the activation energy, necessitating thermal activation [2].
-
Stir for 8–12 hours.
-
Workup: Filter off the solid base. Concentrate filtrate. Recrystallize from Hexane/EtOAc (Diisopropyl adducts often crystallize better than diethyl oils).
-
-
Expected Outcome: 70–85% yield; high purity with minimal rearranged byproducts.
Decision Framework
Use this logic tree to select the appropriate reagent for your specific campaign.
Figure 2: Decision matrix for reagent selection based on substrate constraints and product requirements.
References
-
BenchChem Technical Support.[3][4] (2025).[1][4][5][6][7][8] Diisopropyl Phosphonate vs. Diethyl Phosphonate in the Pudovik Reaction: A Comparative Guide. BenchChem. Link
-
Kaboudin, B. (2001).[9] Surface-mediated solid phase synthesis of α-aminophosphonates. Synthetic Communications, 31(18), 2773-2776. Link
-
Keglevich, G., & Kiss, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3408. Link
-
McElroy, C. R., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. London Metropolitan University / MDPI. Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]
Ecotoxicity of Phosphonates vs. Phosphates: A Comparative Guide for Researchers
In the realm of chemical applications, from industrial water treatment to pharmaceuticals, the choice between phosphonates and phosphates carries significant environmental implications. While both are phosphorus-containing compounds, their distinct chemical structures lead to vastly different interactions within aquatic ecosystems. This guide provides an in-depth, objective comparison of the ecotoxicity of phosphonates and phosphates, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.
Introduction: A Tale of Two Phosphorus Compounds
Phosphates, salts of phosphoric acid, are ubiquitous in nature and essential for life. However, their overuse has led to significant environmental issues, most notably eutrophication. Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are synthetic compounds designed for various industrial applications, including scale and corrosion inhibition. Their unique structure renders them more resistant to degradation than phosphates, a key factor in their ecotoxicological profile.
The primary environmental concern with phosphates is their role as a limiting nutrient in many freshwater ecosystems.[1] An influx of phosphates from sources like agricultural runoff and wastewater effluent can lead to excessive algal growth, a phenomenon known as eutrophication.[2] This, in turn, can cause oxygen depletion (hypoxia) as the algae die and decompose, creating "dead zones" inhospitable to fish and other aquatic organisms.[2]
Phosphonates, on the other hand, are less prone to causing eutrophication due to their slower breakdown and the fact that the phosphorus is not as readily bioavailable.[3] However, their persistence in the environment raises questions about their potential for direct toxicity to aquatic life. This guide will delve into the experimental data to compare the direct toxic effects of these two classes of compounds.
Assessing Ecotoxicity: Standardized Methodologies
To ensure the reliability and comparability of ecotoxicity data, standardized testing guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are employed. These protocols provide a framework for assessing the impact of chemical substances on representative aquatic organisms from different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).
The selection of these specific organisms is a cornerstone of aquatic toxicology. Algae are primary producers and form the base of the aquatic food web, making them a critical indicator of potential ecosystem-wide impacts. Daphnids, or water fleas, are sensitive invertebrates that play a key role in connecting algae to higher trophic levels. Fish represent vertebrates and are often of direct economic and ecological importance. By evaluating the effects on these three groups, a comprehensive picture of a substance's potential aquatic toxicity can be formed.[4]
Experimental Protocols
The following are summaries of the standard OECD test guidelines used to generate the ecotoxicity data presented in this guide. The causality behind the experimental choices, such as the specific exposure durations and endpoints, is rooted in the life cycles and sensitivities of the test organisms, aiming to capture critical life stages and responses.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae.[5]
-
Test Organism: Commonly Pseudokirchneriella subcapitata or other green algae species.
-
Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance over 72 hours.
-
Endpoint: The inhibition of growth is measured by changes in cell density or biomass, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
Self-Validation: The test includes a control group to ensure the algae are healthy and growing under optimal conditions. The validity of the test is confirmed if the cell density in the control increases by a factor of at least 16 over the 72-hour period.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to daphnids.
-
Test Organism: Typically Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours.
-
Endpoint: Immobilisation (the inability to swim) is the primary endpoint, and the EC50 (the concentration causing 50% of the daphnids to become immobilized) is determined.
-
Self-Validation: A control group with no more than 10% immobilization is required for the test to be considered valid. The sensitivity of the daphnids is periodically checked using a reference toxicant.
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.
-
Test Organism: Species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss) are commonly used.
-
Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours.
-
Endpoint: Mortality is the primary endpoint, and the LC50 (the concentration that is lethal to 50% of the test fish) is calculated.
-
Self-Validation: The test is considered valid if the mortality in the control group is not more than 10% at the end of the 96-hour exposure period.
Quantitative Ecotoxicity Data: A Comparative Analysis
The following tables summarize the acute ecotoxicity data for representative phosphates and phosphonates, derived from studies conducted according to the aforementioned OECD guidelines.
Table 1: Acute Ecotoxicity of Selected Phosphates
| Compound | Test Organism | Endpoint | Result (mg/L) | Reference |
| Tricalcium Phosphate | Oryzias latipes (fish) | 96h LC50 | >100 | [1][6] |
| Daphnia magna | 48h EC50 | >100 | [1][6] | |
| Pseudokirchneriella subcapitata (algae) | 72h EC50 | >100 | [1][6] | |
| Calcium Hydrogenorthophosphate | Oryzias latipes (fish) | 96h LC50 | >100 | [1][6] |
| Daphnia magna | 48h EC50 | >100 | [1][6] | |
| Pseudokirchneriella subcapitata (algae) | 72h EC50 | >100 | [1][6] |
The data for phosphates consistently indicate a very low level of acute toxicity to aquatic organisms, with LC50 and EC50 values exceeding 100 mg/L.[1][6] This reinforces the understanding that the primary environmental risk associated with phosphates is eutrophication, not direct toxicity.
Table 2: Acute Ecotoxicity of Selected Phosphonates
| Compound | Test Organism | Endpoint | Result (mg/L) | Reference |
| HEDP | Oncorhynchus mykiss (fish) | 96h LC50 | >180 | HERA Report |
| Daphnia magna | 48h EC50 | 165 | HERA Report | |
| Scenedesmus subspicatus (algae) | 72h ErC50 | 3 | HERA Report | |
| ATMP | Oncorhynchus mykiss (fish) | 96h LC50 | >180 | HERA Report |
| Daphnia magna | 48h EC50 | 297 | HERA Report | |
| Scenedesmus subspicatus (algae) | 72h ErC50 | 12 | HERA Report | |
| DTPMP | Oncorhynchus mykiss (fish) | 96h LC50 | >180 | HERA Report |
| Daphnia magna | 48h EC50 | 228 | HERA Report | |
| Scenedesmus subspicatus (algae) | 72h ErC50 | 2 | HERA Report |
Data sourced from the HERA (Human and Environmental Risk Assessment on ingredients of household cleaning products) report on phosphonates.
The ecotoxicity data for phosphonates reveal a more nuanced picture. While the acute toxicity to fish and daphnids is generally low, with LC50 and EC50 values well above 100 mg/L, algae show a higher sensitivity, particularly to HEDP and DTPMP. This is attributed to the chelating properties of phosphonates, which can bind to essential micronutrients like iron and make them unavailable to algae, thereby inhibiting their growth. It is important to note that comprehensive environmental risk assessments for these phosphonates have concluded a low overall risk in regions with adequate wastewater treatment.[7]
Mechanisms of Toxicity and Environmental Fate
The differing chemical structures of phosphates and phosphonates dictate their mechanisms of toxicity and their ultimate fate in the environment.
Phosphates: The Eutrophication Cascade
The primary ecotoxicological impact of phosphates is indirect. As a readily bioavailable nutrient, excess phosphate in aquatic systems triggers a cascade of events leading to eutrophication.[1] This process fundamentally alters the ecosystem, often leading to a decrease in biodiversity and the proliferation of harmful algal blooms.
Phosphonates: Chelation and Persistence
The toxicity of phosphonates to certain organisms, particularly algae, is primarily due to their strong chelating properties. By binding to essential metal ions, phosphonates can induce nutrient deficiencies, leading to growth inhibition.
In terms of environmental fate, phosphonates are significantly more resistant to biodegradation than phosphates due to their stable C-P bond.[8] However, they are not entirely inert. Degradation can occur through various abiotic processes, including photodegradation (breakdown by light) and oxidation.[3] Additionally, some microorganisms have evolved the ability to break down phosphonates, especially in phosphorus-limited environments.[5][9] This slow degradation ensures that the phosphorus from phosphonates does not cause the rapid algal blooms associated with phosphates.[3]
Chronic Toxicity and Long-Term Effects
While acute toxicity data provides a snapshot of a substance's immediate impact, chronic toxicity studies are essential for understanding the long-term effects on survival, growth, and reproduction.
For phosphates, the long-term ecological impact is the sustained pressure of eutrophication, which can lead to permanent shifts in aquatic plant and animal communities.[10]
Chronic toxicity studies on phosphonates and their degradation products have generally shown low levels of concern. For instance, aminomethylphosphonic acid (AMPA), a degradation product of some phosphonates, has demonstrated low chronic toxicity to both fish and daphnids, with No-Observed-Adverse-Effect Concentrations (NOAEC) of 12 mg/L and 15 mg/L, respectively.[8] These concentrations are significantly higher than those typically found in the environment.
Conclusion and Expert Insights
The ecotoxicity assessment of phosphonates and phosphates reveals two distinct environmental profiles. Phosphates, while having very low direct toxicity, pose a significant indirect threat through eutrophication, a well-documented and widespread environmental problem.[1] Phosphonates, in contrast, exhibit a low potential for causing eutrophication due to their slow degradation.[3] Their direct toxicity to fish and invertebrates is also low. However, their chelating properties can lead to growth inhibition in algae at lower concentrations than those affecting other aquatic organisms.
For researchers, scientists, and drug development professionals, the choice between these compounds should be guided by a comprehensive understanding of their respective environmental impacts. In applications where the release of phosphorus into sensitive aquatic environments is a concern, phosphonates may offer a more environmentally benign alternative to phosphates, provided that their application and disposal are managed responsibly. The use of standardized ecotoxicity testing provides a robust framework for making these informed decisions, ensuring that the selection of chemical compounds is based on sound scientific evidence.
References
-
Aminomethylphosphonic acid has low chronic toxicity to Daphnia magna and Pimephales promelas. (2015). PubMed. [Link]
-
AQUATIC TOXICITY TESTING. NC.gov. [Link]
-
Chronic toxicity of silver nanoparticles to Daphnia magna under different feeding conditions. Technical University of Denmark. [Link]
-
Comparison of species sensitivity of Daphnia and fish in acute and chronic testing. Umweltbundesamt. [Link]
-
Environmental risk assessment of phosphonates, used in domestic laundry and cleaning agents in The Netherlands. ResearchGate. [Link]
-
Environment. phosphonates.eu. [Link]
-
European Phosphonates Association - input to the revision of the EU Ecolabels related to detergents. European Phosphonates Association. [Link]
-
Home - HERA Project. CEFIC. [Link]
-
Impacts of Phosphates on Water Quality and Aquatic Life. ResearchGate. [Link]
-
Manual for the Evaluation of Laboratories Performing Aquatic Toxicity. EPA. [Link]
-
Phosphorus in aquatic ecosystems: chapter 1. Canada.ca. [Link]
-
Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. Umweltbundesamt. [Link]
-
The impact of elevated phosphorus inputs on flora and fauna in riverine systems. Wildfish. [Link]
-
Aquatic Toxicity Assessment of Phosphate Compounds. PMC - NIH. [Link]
-
Quality Control in Aquatic Toxicity Testing Programs: Evaluation of Copper and Hexavalent Chromium As Reference Toxicants. ASTM International. [Link]
-
Toxicology Quality Assurance. Environmental Standards, Inc.[Link]
-
8020 QUALITY ASSURANCE AND QUALITY CONTROL IN LABORATORY TOXICITY TESTS. Standard Methods For the Examination of Water and Wastewater. [Link]
-
Environmental risk assessment of phosphonates, used in domestic laundry and cleaning agents in The Netherlands. ResearchGate. [Link]
-
Difference between phosphates and phosphonates?. Clear Solutions USA. [Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. PMC - NIH. [Link]
-
Natural Degradation of Phosphonates. Toray Membrane Europe. [Link]
-
Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs. PubMed. [Link]
-
Revision of the Fish Acute Toxicity Testing Guideline OECD 203. ibacon GmbH. [Link]
-
OECD Series On Testing And Assessment Number 23 Guidance Document On Aquatic Toxicity Testing Of Difficult Substances And Mixtur. KREATiS. [Link]
-
Risk Assessments - HERA Project. CEFIC. [Link]
-
Indicators: Phosphorus. US EPA. [Link]
-
Aquatic toxicity assessment of phosphate compounds. PubMed. [Link]
-
Chronic Toxicity Testing with Daphnia magna in Three Generations. Environmental Research, Engineering and Management. [Link]
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- 10. wildfish.org [wildfish.org]
Comprehensive Cross-Validation Guide: Analytical Authentication of Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE)
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating sterically hindered organophosphorus compounds. Tetraisopropyl 1,2-ethylenediphosphonate (TIPE, CAS: 10596-16-4) is a premier bidentate ligand and synthetic building block[1]. Its unique architecture—two phosphonate groups bridged by an ethylene backbone and shielded by four isopropyl esters—imparts exceptional solubility in organic solvents and distinct metal-coordination geometries[2].
However, this same steric bulk can mask underlying impurities, such as partially hydrolyzed intermediates or Michaelis-Arbuzov reaction byproducts[2]. To guarantee scientific integrity in pharmaceutical and materials science applications, we cannot rely on a single analytical method. Instead, we must employ a self-validating, multimodal cross-validation framework. This guide objectively compares TIPE against alternative phosphonates and details a rigorous analytical workflow.
Comparative Performance: TIPE vs. TEPE
When designing a synthesis or a metal-extraction protocol, the choice of the phosphonate ester is critical. Tetraethyl 1,2-ethylenediphosphonate (TEPE) is a common alternative, but TIPE offers distinct physical and chemical advantages due to its isopropyl groups[2].
The isopropyl esterification significantly alters the compound's solubility, making TIPE highly soluble in non-polar organic solvents compared to its more hydrophilic parent acids[2]. Furthermore, the steric bulk of the isopropyl groups provides kinetic stabilization to metal complexes, which is highly desirable in coordination chemistry[2].
Table 1: Physico-Chemical Performance Matrix
| Property | TIPE (Tetraisopropyl ester) | TEPE (Tetraethyl ester) | Operational Impact |
| Molecular Weight | 358.35 g/mol [1] | 302.24 g/mol | Affects stoichiometric calculations and exact mass identification. |
| Boiling Point | 170–171°C (at 3 mmHg)[1] | ~150°C (at 3 mmHg) | TIPE requires higher GC oven temperatures for optimal elution. |
| Steric Bulk | High (4x Isopropyl) | Moderate (4x Ethyl) | TIPE provides greater kinetic stabilization and alters coordination geometry[2]. |
| Aqueous Solubility | Very Low[3] | Moderate | TIPE is highly resistant to premature hydrolysis during aqueous workups. |
The Logic of Orthogonal Cross-Validation
A single analytical technique is insufficient for the absolute authentication of TIPE. We must build a self-validating system where the blind spots of one technique are covered by the strengths of another.
-
Multinuclear NMR (
H, C, P): Establishes the exact molecular connectivity. Because TIPE is a symmetric molecule, the two phosphorus atoms are chemically identical, yielding a single, sharp resonance in a proton-decoupled P NMR spectrum[2]. -
GC-MS (EI Mode): Validates the molecular weight and provides a structural fingerprint. Phosphonate esters undergo characteristic electron ionization fragmentation, such as the sequential loss of propene from the isopropyl groups[4].
-
FTIR (ATR): Confirms the presence of critical vibrational modes (P=O, P-O-C) and ensures the absence of hydroxyl (P-OH) impurities that would indicate degradation.
Fig 1. Multimodal cross-validation workflow for the structural authentication of TIPE.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols detail not just the steps, but the causality behind the instrumental parameters.
Protocol 1: Quantitative Multinuclear NMR Spectroscopy
Causality: We utilize anhydrous CDCl
-
Sample Preparation: Dissolve 25 mg of TIPE in 0.6 mL of anhydrous CDCl
. Transfer to a 5 mm precision NMR tube. - H NMR Acquisition (400 MHz): Use a standard 30° pulse with a 2-second relaxation delay. The isopropyl CH protons will appear as a characteristic multiplet (septet) due to coupling with the adjacent methyl groups[5].
-
P{
H} NMR Acquisition (162 MHz): Critical Step: Set the relaxation delay (d1) to a minimum of 5 seconds. Phosphorus nuclei lack efficient dipole-dipole relaxation mechanisms, leading to long relaxation times. Insufficient delay will cause incomplete signal recovery, leading to inaccurate integration if asymmetric phosphorus-containing impurities are present.
Protocol 2: GC-MS Analysis for Purity and Fragmentation
Causality: Electron Ionization (EI) at 70 eV is strictly employed because it induces highly reproducible, predictable fragmentation of the isopropyl ester groups via McLafferty-type rearrangements. A non-polar column is chosen to match the lipophilic nature of TIPE[3].
-
Sample Preparation: Dilute the TIPE sample to 1 mg/mL in GC-grade hexane.
-
Chromatography: Inject 1 µL into a GC equipped with a non-polar HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Thermal Gradient: Program the oven temperature with an initial hold at 100°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins. Because TIPE has a boiling point of 170–171°C at 3 mmHg[1], this gradient ensures sharp elution without inducing thermal degradation inside the column.
-
Mass Spectrometry: Scan from m/z 50 to 500. Identify the molecular ion [M]
at m/z 358 and monitor for the sequential loss of propene (M - 42) fragments[6].
Data Interpretation and Causality
By cross-referencing the data generated from the protocols above, we create a closed-loop validation system. If the GC-MS shows the correct mass but the
Table 2: Cross-Validated Analytical Signatures for TIPE
| Analytical Technique | Target Signal / Observation | Structural Implication (Causality) |
| Single sharp resonance[2] | Confirms the symmetric equivalence of the two phosphorus atoms. Any splitting indicates a break in molecular symmetry. | |
| Septet (~4.7 ppm, 4H)[5] | Confirms the presence of the CH proton split by two equivalent methyl groups on the isopropyl chains. | |
| GC-MS (EI Mode) | m/z 358 [M] | Validates the exact molecular weight and confirms the isopropyl ester fragmentation (thermal/electron-induced loss of propene)[4]. |
| FTIR (ATR) | Strong peak ~1250 cm | Confirms the intact P=O phosphoryl stretch, a hallmark of diphosphonate coordination sites. |
References
-
Title: Cas 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE Source: Lookchem URL: [Link]
-
Title: P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate) Source: MDPI URL: [Link]
-
Title: Tetraisopropyl methylenediphosphonate - the NIST WebBook Source: NIST URL: [Link]
Sources
A Comparative Analysis of Tetraisopropyl 1,2-Ethylenediphosphonate and Commercial Flame Retardants: Efficacy and Mechanistic Insights
For Immediate Release
In the perpetual quest for enhanced fire safety in polymeric materials, researchers and scientists are constantly evaluating novel flame-retardant additives. This guide provides a comprehensive benchmark of Tetraisopropyl 1,2-ethylenediphosphonate, a phosphorus-based flame retardant, against established commercial alternatives: Ammonium Polyphosphate (APP), Triphenyl Phosphate (TPP), and the now largely phased-out Decabromodiphenyl Ether (DecaBDE). This analysis, grounded in experimental data and mechanistic understanding, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in material formulation.
Introduction to Flame Retardancy
The inherent flammability of most polymers necessitates the incorporation of flame retardants to meet stringent safety standards across various industries, including electronics, construction, and transportation. These additives function by interrupting the combustion cycle through various chemical and physical mechanisms, thereby delaying ignition, reducing the rate of flame spread, and minimizing heat and smoke release.
This guide focuses on Tetraisopropyl 1,2-ethylenediphosphonate, an organophosphorus compound, and contextualizes its potential efficacy by comparing it with widely used commercial flame retardants. The comparison will be based on standard flammability tests, including UL 94 (Underwriters Laboratories), Limiting Oxygen Index (LOI), and Cone Calorimetry, which collectively provide a holistic view of a material's fire performance.
The Contenders: A Mechanistic Overview
A fundamental understanding of how each flame retardant interacts with the polymer matrix during combustion is crucial for predicting its performance.
Tetraisopropyl 1,2-Ethylenediphosphonate: As an organophosphorus compound, it is hypothesized to act in both the gas and condensed phases. Upon heating, it is expected to decompose, releasing phosphorus-containing radicals (e.g., PO•) into the gas phase, which can quench the high-energy radicals (H• and OH•) that propagate the combustion chain reaction. In the condensed phase, the resulting phosphoric acid species can promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.
Ammonium Polyphosphate (APP): APP is an inorganic salt that primarily functions in the condensed phase. When exposed to heat, it decomposes to produce polyphosphoric acid and ammonia.[1][2] The polyphosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer.[1][3] The released ammonia has a cooling effect and dilutes the flammable gases.[1][2]
Triphenyl Phosphate (TPP): TPP is an aromatic phosphate ester that exhibits both gas- and condensed-phase activity. In the gas phase, it can release phosphorus-containing radicals that interfere with combustion.[4] In the condensed phase, it decomposes to form phosphoric acid, which promotes charring.[4][5]
Decabromodiphenyl Ether (DecaBDE): DecaBDE is a brominated flame retardant that primarily acts in the gas phase.[6] Upon heating, it releases bromine radicals that are highly effective at scavenging the free radicals responsible for flame propagation.[6] However, due to environmental and health concerns, its use has been significantly restricted.[7]
Experimental Benchmarking: Methodologies
To objectively compare the efficacy of these flame retardants, standardized testing protocols are employed. The choice of polymer matrix is critical, as the performance of a flame retardant is highly dependent on its interaction with the specific polymer. For this guide, we will consider performance data in common polymers such as polypropylene (PP) and polycarbonate (PC).
UL 94 Vertical Burn Test
This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a controlled flame. The classifications (V-0, V-1, V-2) are based on the duration of flaming and afterglow, as well as the dripping of flaming particles. A V-0 rating indicates the highest level of flame retardancy in this test.[1][2]
Experimental Protocol: UL 94 Vertical Burn Test
-
Specimen Preparation: A rectangular bar of the polymer formulation (e.g., 125 mm x 13 mm x 3.2 mm) is conditioned at a specified temperature and humidity.
-
Test Setup: The specimen is clamped vertically. A burner producing a 20 mm high blue flame is positioned below the specimen. A layer of dry absorbent cotton is placed 300 mm below the specimen to detect flaming drips.
-
Flame Application: The flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The duration of flaming and afterglow are recorded.
-
Observation: The dripping of particles and their ability to ignite the cotton are observed.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the criteria outlined in the UL 94 standard.
Caption: UL 94 Vertical Burn Test Workflow.
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.[8]
Experimental Protocol: Limiting Oxygen Index (ASTM D2863)
-
Specimen Preparation: A small, vertically oriented specimen of the polymer formulation is prepared.
-
Test Chamber: The specimen is placed in a glass chimney.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
Ignition: The top of the specimen is ignited with a flame.
-
Oxygen Adjustment: The oxygen concentration is systematically varied until the minimum concentration that just supports candle-like combustion for a specified duration or extent of burning is determined.
-
LOI Calculation: The LOI is expressed as the percentage of oxygen in the final gas mixture.
Caption: Limiting Oxygen Index (LOI) Test Workflow.
Cone Calorimetry
The cone calorimeter is one of the most effective bench-scale instruments for characterizing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production under a controlled radiant heat flux.[5] A lower peak heat release rate (pHRR) is a primary indicator of reduced fire hazard.
Experimental Protocol: Cone Calorimetry (ISO 5660)
-
Sample Preparation: A square sample (typically 100 mm x 100 mm) of the polymer formulation is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
-
Irradiation: The sample is exposed to a constant external heat flux from a conical heater.
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable volatiles that are released.
-
Data Acquisition: During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. A load cell tracks the mass loss of the sample, and a laser system measures smoke obscurity.
-
Data Analysis: Key parameters such as TTI, pHRR, total heat released (THR), and smoke production rate are determined.
Caption: Cone Calorimetry Test Workflow.
Comparative Performance Data
While specific experimental data for Tetraisopropyl 1,2-ethylenediphosphonate is not widely available in public literature, we can draw inferences from closely related organophosphorus compounds, such as diethyl ethylphosphonate (DEEP), and present a comparative overview. The following tables summarize typical performance data for the commercial alternatives in common polymer systems.
Table 1: UL 94 and Limiting Oxygen Index (LOI) Comparison
| Flame Retardant | Polymer Matrix | Loading (wt%) | UL 94 Rating | LOI (%) |
| Tetraisopropyl 1,2-ethylenediphosphonate (Hypothetical) | Polypropylene (PP) | 20 | V-0 (Expected) | 28-30 (Expected) |
| Ammonium Polyphosphate (APP) | Polypropylene (PP) | 20-30 | V-0[2][9][10] | 27-35[9][10] |
| Triphenyl Phosphate (TPP) | Polycarbonate (PC) | 10-20 | V-0 | 30-35 |
| Decabromodiphenyl Ether (DecaBDE) | High Impact Polystyrene (HIPS) | 12-18 | V-0 | 28-32 |
Table 2: Cone Calorimetry Data Comparison
| Flame Retardant | Polymer Matrix | Loading (wt%) | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) |
| Tetraisopropyl 1,2-ethylenediphosphonate (Hypothetical) | Polypropylene (PP) | 20 | 50-60 (Expected) | 20-30 (Expected) |
| Ammonium Polyphosphate (APP) | Polypropylene (PP) | 20-30 | 50-70[6] | 20-40[6] |
| Triphenyl Phosphate (TPP) | Polycarbonate/ABS | 15 | 30-50 | 10-20 |
| Decabromodiphenyl Ether (DecaBDE) | High Impact Polystyrene (HIPS) | 15 | 40-60 | 15-25 |
Note: The data for Tetraisopropyl 1,2-ethylenediphosphonate is hypothetical and based on the expected performance of similar organophosphorus flame retardants. The performance of all flame retardants can vary significantly depending on the specific polymer grade, formulation, and processing conditions.
Discussion and Future Outlook
The comparative data, although partially extrapolated for Tetraisopropyl 1,2-ethylenediphosphonate, suggests that organophosphorus flame retardants as a class offer a viable, halogen-free alternative to traditional flame retardants.
Ammonium Polyphosphate (APP) demonstrates excellent performance in polyolefins like polypropylene, primarily through its strong char-forming ability. This leads to significant reductions in heat release and the achievement of high flame retardancy ratings such as UL 94 V-0.[2][9][10]
Triphenyl Phosphate (TPP) is effective in engineering plastics like polycarbonate, where it contributes to both gas-phase inhibition and condensed-phase charring.
Decabromodiphenyl Ether (DecaBDE) , while historically effective, is no longer a preferred choice due to its persistence in the environment and potential health risks.
Tetraisopropyl 1,2-ethylenediphosphonate , based on the behavior of structurally similar compounds like diethyl ethylphosphonate (DEEP) in polyurethane foams, is anticipated to be an effective flame retardant.[1][3] Its dual-phase mechanism, combining gas-phase flame inhibition with condensed-phase char promotion, suggests it could offer a balanced performance profile. The isopropyl groups may also enhance its compatibility with certain polymer matrices compared to other phosphonates.
Further experimental validation is crucial to precisely quantify the efficacy of Tetraisopropyl 1,2-ethylenediphosphonate in various polymer systems. Future research should focus on:
-
Direct Comparative Studies: Incorporating Tetraisopropyl 1,2-ethylenediphosphonate into common polymers like polypropylene, polyethylene, and polycarbonate and performing standardized flammability tests.
-
Synergistic Effects: Investigating the performance of Tetraisopropyl 1,2-ethylenediphosphonate in combination with other flame-retardant additives to identify potential synergistic interactions.
-
Mechanistic Elucidation: Detailed analysis of the decomposition products and char residue to confirm its flame-retardant mechanism.
Conclusion
This guide provides a foundational comparison of Tetraisopropyl 1,2-ethylenediphosphonate with key commercial flame retardants. While direct experimental data for the target compound is limited, the analysis of its structural analogues and the broader class of organophosphorus flame retardants indicates its potential as an effective, halogen-free solution for enhancing the fire safety of polymeric materials. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers and professionals in the field, paving the way for further investigation and innovation in flame retardant technology.
References
Sources
- 1. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 2. Development of Intumescent Flame Retardant for Polypropylene: Bio-epoxy Resin Microencapsulated Ammonium-polyphosphate | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials [masjaps.com]
- 5. webofproceedings.org [webofproceedings.org]
- 6. emerald.com [emerald.com]
- 7. Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. Bioavailability and half-life of decabromodiphenyl ether (BDE-209) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetraisopropyl 1,2-Ethylenediphosphonate
For researchers and professionals in drug development, the proper management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of Tetraisopropyl 1,2-ethylenediphosphonate (CAS 10596-16-4), a compound utilized in various chemical syntheses. The procedures outlined herein are grounded in established safety practices for organophosphorus compounds and are designed to mitigate risks to personnel and the environment.
Understanding the Hazards and Necessary Precautions
While a comprehensive hazard profile for Tetraisopropyl 1,2-ethylenediphosphonate is not extensively detailed in readily available literature, information from its Safety Data Sheet (SDS) and data for analogous organophosphorus compounds indicate that it should be handled with care. The primary safety directive is to avoid contact with skin and eyes[1]. Structurally similar compounds are known to cause skin and serious eye irritation or damage[2][3][4]. Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation or damage, a known risk with similar organophosphorus compounds[2][3][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which is explicitly advised against in the available safety information[1]. Organophosphates can potentially be absorbed through the skin. |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a significant spill, a chemical-resistant apron. | Protects underlying clothing and skin from accidental contamination. |
| Respiratory | Not generally required for small-scale laboratory use in a well-ventilated area. | For situations with a risk of aerosol generation or when handling the substance outside of a fume hood, a NIOSH-approved respirator may be necessary. Always consult your institution's environmental health and safety (EHS) department for specific guidance. |
Standard Disposal Protocol for Tetraisopropyl 1,2-Ethylenediphosphonate
The recommended and most secure method for the disposal of Tetraisopropyl 1,2-ethylenediphosphonate is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[5].
Step-by-Step Disposal Procedure:
-
Containerization:
-
Collect all waste Tetraisopropyl 1,2-ethylenediphosphonate, including contaminated materials like pipette tips and wipes, in a dedicated and clearly labeled waste container.
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Never mix this waste with other chemical waste streams unless compatibility has been explicitly verified.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "Tetraisopropyl 1,2-ethylenediphosphonate".
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from incompatible materials, and ideally within secondary containment to prevent the spread of any potential leaks[6].
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal coordinator to schedule a pickup.
-
Follow all institutional procedures for waste manifest and hand-off.
-
Emergency Procedures: Managing Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and inform your supervisor and the EHS department.
-
-
Don Appropriate PPE:
-
Before attempting any cleanup, ensure you are wearing the full PPE as detailed in Table 1.
-
-
Containment and Absorption:
-
For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[7][8][9].
-
Work from the outside of the spill inwards to prevent spreading.
-
Once the liquid is absorbed, carefully scoop the material into the designated hazardous waste container.
-
-
Decontamination of the Spill Area:
-
After the bulk of the spill has been removed, decontaminate the affected surface.
-
Wash the area with soap and water[10].
-
All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.
-
Decontamination and Neutralization Considerations
-
Alkaline Hydrolysis: A solution of sodium hydroxide or another base can promote the hydrolysis of organophosphate esters. However, the reaction conditions (concentration, temperature, time) would need to be determined empirically for this specific compound. It's important to note that this process itself involves hazardous materials and should only be attempted by trained personnel with appropriate safety measures in place. The resulting solution would still require disposal as hazardous waste.
-
Enzymatic Hydrolysis: Research has shown that certain enzymes, such as organophosphorus hydrolase (OPH), can effectively detoxify some organophosphates[11]. This is a more specialized method and is not typically a standard laboratory disposal procedure.
It is critical to emphasize that any chemical neutralization or deactivation procedure must be thoroughly evaluated and validated within your laboratory's specific context and in compliance with all institutional and regulatory guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Tetraisopropyl 1,2-ethylenediphosphonate.
Caption: Disposal and Spill Response Workflow for Tetraisopropyl 1,2-Ethylenediphosphonate.
Conclusion
By adhering to these systematic procedures, laboratories can ensure the safe and compliant disposal of Tetraisopropyl 1,2-ethylenediphosphonate. The core principles of proper PPE usage, secure containment, clear labeling, and reliance on professional waste management services are fundamental to a robust chemical safety program. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.
References
-
LookChem. TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE Safety Data Sheet. [Link]
- DAP Global Inc. (2022).
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- (2020). SDS US.
- Forestry Suppliers. Containment and Cleanup: Absorb with inert dry material, sweep or vacuum up and place in a suitable container for proper disposal.
- MilliporeSigma. (2025).
- Michigan State University. (2009).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - Tetraethyl [(dimethylamino)
- Physikalisch-Technische Bundesanstalt.
- University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- University of British Columbia. Spill Clean up Procedure.
- University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Toronto. BIOLOGICAL SPILLS - CL2 CELL CULTURE FACILITY.
- Braun Research Group. (2014). Liquid Chemical Waste Collection and Disposal.
-
PubMed. Hydrolysis of tetriso by an enzyme derived from Pseudomonas diminuta as a model for the detoxication of O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate (VX). [Link]
- Google Patents.
- U.S. Environmental Protection Agency. Hydrolysis of [test compound] at pH [4,7, and 9, or other values studied] (docx).
- (2024).
- Belgian Biosafety Professionals. (2004). a bbp1 proposal on the regulatory status of the sterile liquid and solid fractions resulting from alkaline hydrolysis of animal carcasses.
Sources
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. forestry-suppliers.com [forestry-suppliers.com]
- 10. egr.msu.edu [egr.msu.edu]
- 11. Hydrolysis of tetriso by an enzyme derived from Pseudomonas diminuta as a model for the detoxication of O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate (VX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tetraisopropyl 1,2-ethylenediphosphonate
CAS No: 10596-16-4 | Formula: C₁₄H₃₂O₆P₂ | Molecular Weight: 358.35 g/mol [1]
Executive Summary & Risk Profile
Tetraisopropyl 1,2-ethylenediphosphonate is a specialized organophosphorus ligand used primarily in coordination chemistry and metal extraction (specifically lanthanides and actinides). While often less volatile than smaller organophosphates, its lipophilic nature and hydrolytic stability present specific handling challenges.
Critical Hazard Alert:
-
Ocular Risk: High. Like many phosphonate esters, this compound can cause serious, irreversible eye damage (H318) upon contact.
-
Dermal Absorption: Moderate. The isopropyl ester groups increase lipophilicity, facilitating potential dermal absorption. Treat as a penetrating agent.
-
Physical State: Low-melting solid or viscous liquid (MP: 34-37°C). It is often handled as a supercooled liquid or a melt, increasing splash risk.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on the "Barrier-in-Depth" principle. The following matrix prescribes PPE based on specific operational tasks.
| PPE Category | Standard Handling (Weighing/Dispensing) | High-Risk Operations (Synthesis/Heating/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier: Silver Shield® or 4H® liners under Nitrile outer gloves. | Nitrile offers excellent splash protection but degrades upon prolonged exposure to organophosphates. Laminates prevent permeation during extended contact. |
| Eye Protection | Chemical Safety Goggles (Indirect vented, ANSI Z87.1+) | Face Shield + Safety Goggles | Standard safety glasses are insufficient due to the risk of irreversible corneal damage from phosphonate hydrolysis products. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Half-Mask Respirator (P100 + Organic Vapor Cartridge) | Low vapor pressure reduces inhalation risk at RT, but heating generates phosphonate mists requiring respiratory capture. |
| Body Defense | Lab Coat (Cotton/Polyester blend) | Chemical-Resistant Apron (Tychem® or PVC) | Cotton lab coats absorb liquids; an impervious apron prevents saturation of clothing near the torso. |
Operational Handling Protocol
Phase 1: Preparation & Engineering Controls
-
Temperature Control: If the substance has solidified (MP ~34°C), gently warm the container in a water bath at 40°C. Do not use a heat gun, as localized hotspots can increase internal pressure or cause thermal decomposition.
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if possible to prevent hydrolysis, though the compound is relatively stable in air for short periods.
Phase 2: Dispensing & Reaction Setup
-
Don PPE: Follow the sequence: Lab coat
Inner Gloves Goggles Outer Gloves. -
Transfer: Use a positive-displacement pipette or a glass syringe for liquid transfer. Avoid pouring directly from the stock bottle to minimize drip/splash potential.
-
Weighing: If weighing as a solid/melt, use a pre-tared vial. Do not return excess material to the stock container.
-
Decontamination: Immediately wipe the threads of the stock bottle with a dry Kimwipe, then a Kimwipe dampened with ethanol, before resealing.
Phase 3: Waste Management
-
Hydrolysis: Quench small residues with 10% aqueous NaOH to hydrolyze the ester bonds, converting the lipophilic ester into water-soluble phosphonic acid salts (less toxic, easier to manage).
-
Disposal: Collect in a dedicated "Organophosphorus Waste" stream. Do not mix with oxidizing acids (Nitric/Perchloric) due to energetic reaction risks.
Emergency Response Architecture
Exposure Response[2][3]
-
Eye Contact (Critical): Immediate irrigation is vital. Flush for minimum 15 minutes , lifting eyelids. Time to irrigation correlates directly with corneal preservation.
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash skin with lipophilic soap (e.g., dish soap) and copious water. Organic solvents (ethanol/acetone) should NOT be used on skin, as they enhance dermal absorption.
Spill Management Logic
Minor Spill (< 10 mL):
-
Absorb with vermiculite or dry sand.
-
Wipe area with 10% sodium carbonate solution (deactivation).
-
Double-bag waste.
Major Spill (> 10 mL):
-
Evacuate the immediate area.[3]
-
Don respirator and chemical-resistant apron.
-
Dike the spill to prevent drain entry.
Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the decision logic for handling Tetraisopropyl 1,2-ethylenediphosphonate from storage to disposal.
Caption: Operational workflow ensuring thermal safety and exposure control during the handling lifecycle.
Figure 2: Spill Response Decision Matrix
Logic flow for determining the appropriate response to a chemical release.
Caption: Triage protocol for spill management based on volume and containment capability.
References
-
LookChem. (n.d.). Tetraisopropyl 1,2-ethylenediphosphonate (CAS 10596-16-4) Safety Data. Retrieved March 7, 2026, from [Link]
-
University of Pennsylvania, EHRS. (2026). Nitrile Glove Chemical Compatibility Reference. Retrieved March 7, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved March 7, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
